molecular formula C5H14INO B121885 Choline iodide CAS No. 17773-10-3

Choline iodide

Cat. No.: B121885
CAS No.: 17773-10-3
M. Wt: 231.08 g/mol
InChI Key: FNPBHXSBDADRBT-UHFFFAOYSA-M
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Description

Choline iodide, also known as this compound, is a useful research compound. Its molecular formula is C5H14INO and its molecular weight is 231.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxyethyl(trimethyl)azanium;iodide
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InChI

InChI=1S/C5H14NO.HI/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1
Source PubChem
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InChI Key

FNPBHXSBDADRBT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCO.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H14INO
Source PubChem
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DSSTOX Substance ID

DTXSID30938983
Record name 2-Hydroxy-N,N,N-trimethylethan-1-aminium iodide
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Molecular Weight

231.08 g/mol
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CAS No.

17773-10-3
Record name Choline, iodide
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Record name Choline iodide
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Record name 2-Hydroxy-N,N,N-trimethylethan-1-aminium iodide
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Record name Choline iodide
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Record name CHOLINE IODIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthesis of Choline Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthesis of choline iodide, a quaternary ammonium salt with applications in biochemical research and as a precursor in organic synthesis. The information is presented to support laboratory and development activities.

Chemical Properties of this compound

This compound is a white to pale yellow crystalline solid.[1] It is known to be hygroscopic and sensitive to light, necessitating storage in a cool, dark place under an inert atmosphere.[1][2] The compound is soluble in methanol and DMSO, and slightly soluble in water.[2][3]

The key chemical and physical properties of this compound are summarized in the table below for quick reference.

PropertyValueReferences
CAS Number 17773-10-3[2][4]
Molecular Formula C₅H₁₄INO[2]
Molecular Weight 231.08 g/mol [2][4]
Appearance White to pale yellow solid/powder[1]
Melting Point 264 - 272 °C[2][3][4][5]
Solubility Soluble in DMSO and Methanol; Slightly soluble in water[2][3]
Stability Stable under recommended storage conditions[6]
Sensitivity Light sensitive and hygroscopic[1][2][4]

Synthesis of this compound

This compound is typically synthesized via the quaternization of trimethylamine with 2-iodoethanol. This reaction is analogous to the industrial preparation of choline chloride, which utilizes 2-chloroethanol.[7] The lone pair of electrons on the nitrogen atom of trimethylamine attacks the electrophilic carbon of 2-iodoethanol, displacing the iodide ion and forming the quaternary ammonium salt.

This protocol describes a general laboratory procedure for the synthesis of this compound.

Materials and Equipment:

  • Trimethylamine (solution in a suitable solvent like ethanol or THF, or as a gas)

  • 2-Iodoethanol

  • Anhydrous ethanol (for crystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if using gaseous trimethylamine or heating)

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • High-vacuum pump

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-iodoethanol (1.0 equivalent) in a suitable anhydrous solvent such as acetonitrile or ethanol. Cool the solution in an ice bath.

  • Addition of Trimethylamine: Slowly add a solution of trimethylamine (1.0 - 1.2 equivalents) to the cooled solution of 2-iodoethanol with vigorous stirring. Alternatively, bubble trimethylamine gas through the solution. The reaction is exothermic and should be maintained at a low temperature during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or NMR spectroscopy to observe the consumption of the starting materials.[5]

  • Isolation of Crude Product: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. This will yield the crude this compound, likely as a solid or a viscous oil.

  • Purification: The crude product is purified by recrystallization. Dissolve the residue in a minimal amount of hot absolute ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Drying: Collect the resulting crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol. Dry the purified this compound under high vacuum overnight to remove any residual solvent.

  • Characterization: The identity and purity of the final product can be confirmed using standard analytical techniques, such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.

Relevant Pathways and Workflows

Choline is a critical precursor for the synthesis of the neurotransmitter acetylcholine.[4] This enzymatic reaction, catalyzed by choline acetyltransferase (ChAT), combines choline with acetyl-CoA.[4] The availability of choline is a rate-limiting factor in this pathway.[2]

Acetylcholine_Synthesis cluster_precursors Precursors cluster_enzyme Enzyme cluster_product Product cluster_byproduct Byproduct choline Choline ChAT Choline Acetyltransferase (ChAT) choline->ChAT acetyl_coA Acetyl-CoA acetyl_coA->ChAT acetylcholine Acetylcholine ChAT->acetylcholine Catalyzes coA Coenzyme A ChAT->coA

Caption: Synthesis of Acetylcholine from Choline.

The synthesis of this compound follows a standard organic chemistry workflow, which includes the reaction setup, monitoring, workup, and purification of the final product.[3][6]

Synthesis_Workflow start Start reagents 1. Combine Reactants (Trimethylamine & 2-Iodoethanol) start->reagents reaction 2. Stir at Room Temperature (24-48h) reagents->reaction monitoring 3. Monitor Reaction (e.g., TLC, NMR) reaction->monitoring monitoring->reaction Incomplete workup 4. Work-up (Solvent Evaporation) monitoring->workup Complete purification 5. Purification (Recrystallization from Ethanol) workup->purification isolation 6. Isolation & Drying (Filtration & Vacuum) purification->isolation characterization 7. Characterization (NMR, MS, MP) isolation->characterization end End Product: Pure this compound characterization->end

Caption: General workflow for this compound synthesis.

References

Choline Iodide: A Technical Deep-Dive into its Biological Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline iodide, a quaternary ammonium salt, serves as a crucial molecule in various biological systems. As a source of both choline and iodide, its mechanism of action is multifaceted, impacting neurotransmission, cell membrane structure, and thyroid hormone regulation. This technical guide provides an in-depth exploration of the core biological pathways influenced by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling and experimental workflows. While much of the existing research focuses on the choline cation, this document will also address the distinct role of the iodide anion.

Core Mechanisms of Action: The Dual Role of Choline and Iodide

The biological effects of this compound are best understood by examining the independent yet interconnected roles of its constituent ions: the choline cation and the iodide anion.

The Choline Cation: A Fundamental Building Block

Choline is an essential nutrient that functions as a precursor to the neurotransmitter acetylcholine and is a vital component of cell membranes through its role in phosphatidylcholine synthesis.[1]

One of the most critical functions of choline is its role as a direct precursor to acetylcholine (ACh), a primary neurotransmitter in both the central and peripheral nervous systems.[2] ACh is integral to muscle contraction, memory, and numerous other neural functions.[1] The synthesis of ACh from choline is a well-defined pathway occurring within cholinergic neurons.

Signaling Pathway for Acetylcholine Synthesis:

Acetylcholine_Synthesis Acetylcholine Synthesis Pathway cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Neuron Choline_Iodide This compound Choline Choline Choline_Iodide->Choline Dissociation CHT1 High-Affinity Choline Transporter (CHT1) Choline->CHT1 Uptake Choline_Intracellular Intracellular Choline CHT1->Choline_Intracellular ChAT Choline Acetyltransferase (ChAT) Choline_Intracellular->ChAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT Acetylcholine Acetylcholine (ACh) ChAT->Acetylcholine VAChT Vesicular ACh Transporter (VAChT) Acetylcholine->VAChT Synaptic_Vesicle Synaptic Vesicle VAChT->Synaptic_Vesicle Packaging

Caption: Acetylcholine Synthesis Pathway.

Choline is a fundamental structural component of phosphatidylcholine (PC), the most abundant phospholipid in mammalian cell membranes.[3] PC is crucial for maintaining the structural integrity and fluidity of cell membranes, and it also participates in cell signaling.

Signaling Pathway for Phosphatidylcholine Synthesis (Kennedy Pathway):

Phosphatidylcholine_Synthesis Phosphatidylcholine Synthesis (Kennedy Pathway) Choline Choline CK Choline Kinase (CK) Choline->CK ATP ATP ATP->CK Phosphocholine Phosphocholine CK->Phosphocholine Phosphorylation CT CTP:Phosphocholine Cytidylyltransferase (CT) Phosphocholine->CT CTP CTP CTP->CT CDP_Choline CDP-Choline CT->CDP_Choline CPT Cholinephosphotransferase (CPT) CDP_Choline->CPT DAG Diacylglycerol (DAG) DAG->CPT Phosphatidylcholine Phosphatidylcholine (PC) CPT->Phosphatidylcholine Cell_Membrane Incorporation into Cell Membrane Phosphatidylcholine->Cell_Membrane

Caption: Phosphatidylcholine Synthesis Pathway.

Choline itself can act as a weak agonist at both nicotinic and muscarinic acetylcholine receptors.[4] However, its potency is significantly lower than that of acetylcholine.

Quantitative Data on Choline Receptor Binding:

Receptor TypeLigandTissue/SystemAffinity (IC50 / Ki)Reference
Nicotinic[3H]-NicotineRat BrainIC50: 241 µmol/l[5]
Muscarinic[3H]-Quinuclidinyl benzilateRat BrainIC50: 2.5 mmol/l[5]
Muscarinic[3H]-Oxotremorine-MRat BrainIC50: 165 µmol/l[5]
The Iodide Anion: Beyond a Simple Counter-Ion

The iodide component of this compound is not merely an inert counter-ion. It has a well-established and critical role in thyroid physiology.

The primary biological function of iodide is as an essential substrate for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), in the thyroid gland.[6] These hormones are critical regulators of metabolism, growth, and development.

Experimental Workflow for In Vitro Thyroid Hormone Synthesis Assay:

Thyroid_Hormone_Synthesis_Assay Experimental Workflow: In Vitro Thyroid Hormone Synthesis Assay Start Start Thyroid_Cells Culture thyroid follicular cells (e.g., FRTL-5) Start->Thyroid_Cells Incubation Incubate cells with This compound (source of I-) and radiolabeled iodide (e.g., 125I) Thyroid_Cells->Incubation Lysis Cell Lysis Incubation->Lysis Separation Separate iodinated compounds (T4, T3, MIT, DIT) via chromatography (e.g., HPLC) Lysis->Separation Quantification Quantify radioactivity in each fraction using a gamma counter Separation->Quantification Analysis Data Analysis: Determine the rate of iodide incorporation into thyroid hormones Quantification->Analysis End End Analysis->End

Caption: In Vitro Thyroid Hormone Synthesis Assay.

At supraphysiological concentrations, iodide can inhibit its own uptake and organification in the thyroid gland, a phenomenon known as the Wolff-Chaikoff effect.[7] This autoregulatory mechanism protects the thyroid from producing excessive amounts of thyroid hormones.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound's biological effects. Below are summaries of key experimental protocols.

Protocol 1: High-Affinity Choline Uptake (HACU) Assay

This assay measures the uptake of choline into cholinergic nerve terminals, which is the rate-limiting step in acetylcholine synthesis.

  • Objective: To quantify the rate of high-affinity choline uptake in cultured cells or synaptosomes.

  • Principle: Differentiated neuronal cells or synaptosomes are incubated with radiolabeled choline (e.g., [³H]-choline). The uptake is terminated by washing with ice-cold buffer. The amount of radioactivity incorporated into the cells is then measured by liquid scintillation counting. Specific high-affinity uptake is determined by subtracting the non-specific uptake, which is measured in the presence of a competitive inhibitor like hemicholinium-3 (HC-3).[8]

  • Materials:

    • Cultured neuronal cells (e.g., SH-SY5Y) or isolated synaptosomes.

    • [³H]-choline chloride.

    • Hemicholinium-3 (HC-3).

    • Physiological buffer (e.g., Krebs-Ringer-HEPES).

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Culture and differentiate neuronal cells to a cholinergic phenotype.

    • Wash cells with pre-warmed buffer.

    • Pre-incubate cells with or without HC-3 (for non-specific uptake) for 10-15 minutes.

    • Add [³H]-choline to the buffer and incubate for a defined period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the radioactivity in the lysate using a liquid scintillation counter.

    • Calculate specific high-affinity choline uptake by subtracting the dpm in the presence of HC-3 from the total dpm.

Protocol 2: Choline Acetyltransferase (ChAT) Activity Assay

This assay measures the activity of the enzyme responsible for synthesizing acetylcholine from choline and acetyl-CoA.

  • Objective: To determine the rate of acetylcholine synthesis by ChAT in a cell lysate.

  • Principle: A cell lysate containing ChAT is incubated with choline and radiolabeled acetyl-CoA (e.g., [¹⁴C]-acetyl-CoA). The [¹⁴C]-acetylcholine produced is then separated from the unreacted [¹⁴C]-acetyl-CoA and quantified.[8]

  • Materials:

    • Cell lysate from cholinergic cells.

    • Choline chloride or this compound.

    • [¹⁴C]-acetyl-CoA.

    • Reaction buffer.

    • Ion-exchange resin or other separation method.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Prepare a cell lysate containing active ChAT.

    • Set up a reaction mixture containing the cell lysate, choline, and reaction buffer.

    • Initiate the reaction by adding [¹⁴C]-acetyl-CoA.

    • Incubate at 37°C for a specified time.

    • Stop the reaction (e.g., by adding a stop solution and placing on ice).

    • Separate the newly synthesized [¹⁴C]-acetylcholine from the unreacted [¹⁴C]-acetyl-CoA.

    • Quantify the [¹⁴C]-acetylcholine using liquid scintillation counting.

Protocol 3: Radioligand Binding Assay for Cholinergic Receptors

This assay is used to determine the affinity of choline for nicotinic and muscarinic receptors.

  • Objective: To measure the binding affinity (Ki) of choline for specific cholinergic receptor subtypes.

  • Principle: A membrane preparation containing the receptor of interest is incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]-nicotine for nicotinic receptors or [³H]-QNB for muscarinic receptors) and varying concentrations of unlabeled choline. The ability of choline to displace the radioligand is measured, and the IC50 (concentration of choline that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[9][10]

  • Materials:

    • Membrane preparation from a tissue rich in the target receptor (e.g., rat brain cortex).

    • Radioligand specific for the receptor subtype.

    • Unlabeled this compound.

    • Binding buffer.

    • Glass fiber filters and a cell harvester.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Prepare membrane homogenates from the desired tissue.

    • In a multi-well plate, add the membrane preparation, a fixed concentration of the radioligand, and increasing concentrations of this compound.

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity trapped on the filters using a liquid scintillation counter.

    • Plot the percentage of specific binding against the log concentration of choline to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation.

Conclusion

This compound is a compound with significant and diverse biological activities, primarily driven by the well-established roles of the choline cation in acetylcholine and phosphatidylcholine synthesis, as well as its interactions with cholinergic receptors. The iodide anion plays a crucial and distinct role in thyroid hormone synthesis and regulation. A comprehensive understanding of the mechanisms of action of this compound requires consideration of both of these components. The experimental protocols outlined in this guide provide a framework for the detailed investigation of these mechanisms in a research and drug development setting. Further research is warranted to elucidate any potential synergistic or unique effects arising from the combination of choline and iodide in this specific salt form.

References

Choline Iodide: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Choline iodide, a quaternary ammonium salt, has emerged as a significant and versatile precursor in a variety of organic synthesis applications. Its unique chemical properties, including its role as a source of the choline cation and the iodide anion, make it a valuable tool in the synthesis of a diverse range of organic molecules, from pharmaceutical intermediates to specialized polymers and ionic liquids. This technical guide provides a comprehensive overview of the core applications of this compound as a precursor in organic synthesis, with a focus on detailed experimental protocols, quantitative data, and the underlying chemical principles.

Choline itself is an essential nutrient, playing a crucial role in numerous biological processes, including the synthesis of the neurotransmitter acetylcholine and as a component of cell membranes.[1][2][3] This inherent biocompatibility of the choline moiety has spurred interest in its use for creating novel biocompatible materials and drug delivery systems. The iodide anion, a good leaving group and nucleophile, further enhances the reactivity and utility of this compound in various synthetic transformations.[4]

This guide will delve into the practical applications of this compound in the synthesis of esters and ethers, its role in the formation of ionic liquids, and its function as a catalyst. Detailed experimental workflows and quantitative data are presented to facilitate the replication and adaptation of these methods in a laboratory setting.

I. This compound as a Precursor for Ester Synthesis

Choline esters are a class of compounds with significant applications in pharmacology and biochemistry, often used as substrates for cholinesterase activity studies.[5] this compound serves as a key precursor in the synthesis of these esters, typically through quaternization of a precursor molecule.

A. Synthesis of O-Nicotinoylthis compound

O-Nicotinoylthis compound is a synthetic choline ester that can be prepared via the quaternization of nicotinic acid-N,N-dimethylamino ethyl ester with methyl iodide.[6][7] An alternative approach involves the direct reaction of the beta-iodo-ethylester of nicotinic acid with trimethylamine.[6]

Experimental Protocol: Quaternization of Nicotinic Acid-N,N-Dimethylamino Ethyl Ester [6][7]

  • Dissolution: Dissolve nicotinic acid-N,N-dimethylamino ethyl ester in ethyl ether.

  • Quaternization: To the solution, carefully add an equivalent amount of methyl iodide.

  • Crystallization: Allow the reaction mixture to stand for approximately 2 hours. O-nicotinoylthis compound will crystallize out of the solution.

  • Isolation: Separate the resulting crystals from the liquid by filtration.

  • Purification: Purify the crude product by recrystallizing it three times from ethanol.

Quantitative Data:

ProductPrecursorsSolventReaction TimeYieldMelting Point
O-Nicotinoylthis compoundNicotinic acid-N,N-dimethylamino ethyl ester, Methyl iodideEthyl ether~2 hours96%199-200 °C

Experimental Workflow: Synthesis of O-Nicotinoylthis compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Nicotinic acid-N,N-dimethylamino ethyl ester Nicotinic acid-N,N-dimethylamino ethyl ester Dissolve in Ethyl Ether Dissolve in Ethyl Ether Nicotinic acid-N,N-dimethylamino ethyl ester->Dissolve in Ethyl Ether Step 1 Methyl iodide Methyl iodide Add Methyl Iodide Add Methyl Iodide Methyl iodide->Add Methyl Iodide Step 2 Dissolve in Ethyl Ether->Add Methyl Iodide Stir for 2 hours Stir for 2 hours Add Methyl Iodide->Stir for 2 hours Filter Crystals Filter Crystals Stir for 2 hours->Filter Crystals Step 3 Recrystallize from Ethanol (x3) Recrystallize from Ethanol (x3) Filter Crystals->Recrystallize from Ethanol (x3) Step 4 O-Nicotinoylthis compound O-Nicotinoylthis compound Recrystallize from Ethanol (x3)->O-Nicotinoylthis compound

Synthesis of O-Nicotinoylthis compound Workflow

B. Synthesis of 3-Toluoyl Choline

3-Toluoyl choline is another aromatic choline ester synthesized via the acylation of a choline salt with 3-toluoyl chloride.[5]

Experimental Protocol: Acylation of Choline Chloride [5]

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous choline chloride (1 molar equivalent).

  • Addition of Acylating Agent: Add 3-toluoyl chloride (1.1 molar equivalents) to the flask.

  • Reaction: Heat the mixture with stirring in an oil bath to approximately 120-130°C. The reaction commences as the mixture melts, evolving hydrogen chloride gas. The reaction is typically complete within 2-3 hours.

  • Isolation: After cooling, triturate the solid mass with anhydrous diethyl ether to remove unreacted starting materials. Collect the solid by vacuum filtration and wash with anhydrous diethyl ether.

  • Purification: Recrystallize the crude product from hot anhydrous isopropyl alcohol.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with cold anhydrous isopropyl alcohol, and dry under vacuum.

Quantitative Data (for the analogous synthesis of Benzoylthis compound):

ProductPrecursorsYield
Benzoylthis compound2-Iodoethyl benzoate, Trimethylamine95%

Experimental Workflow: Synthesis of 3-Toluoyl Choline

G cluster_start Starting Materials cluster_reaction Reaction (120-130°C) cluster_workup Workup & Purification Choline chloride Choline chloride Mix and Heat Mix and Heat Choline chloride->Mix and Heat 1 equiv. 3-Toluoyl chloride 3-Toluoyl chloride 3-Toluoyl chloride->Mix and Heat 1.1 equiv. Triturate with Diethyl Ether Triturate with Diethyl Ether Mix and Heat->Triturate with Diethyl Ether Filter Filter Triturate with Diethyl Ether->Filter Recrystallize from Isopropyl Alcohol Recrystallize from Isopropyl Alcohol Filter->Recrystallize from Isopropyl Alcohol 3-Toluoyl Choline 3-Toluoyl Choline Recrystallize from Isopropyl Alcohol->3-Toluoyl Choline

Synthesis of 3-Toluoyl Choline Workflow

II. This compound as a Precursor for Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and an alkoxide.[8][9][10][11][12][13] While direct protocols using this compound to form an alkoxide for this reaction are not abundant, the general principle can be applied to synthesize choline-based ethers. The hydroxyl group of choline can be deprotonated with a strong base to form the choline alkoxide, which can then act as a nucleophile.

General Experimental Workflow: Williamson Ether Synthesis of a Choline Ether

This representative workflow illustrates the synthesis of a generic choline ether (Choline-O-R) from this compound and an alkyl halide (R-X).

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup This compound This compound In situ Alkoxide Formation In situ Alkoxide Formation This compound->In situ Alkoxide Formation Step 1a Strong Base (e.g., NaH) Strong Base (e.g., NaH) Strong Base (e.g., NaH)->In situ Alkoxide Formation Step 1b Alkyl Halide (R-X) Alkyl Halide (R-X) Nucleophilic Attack (SN2) Nucleophilic Attack (SN2) Alkyl Halide (R-X)->Nucleophilic Attack (SN2) Step 2 In situ Alkoxide Formation->Nucleophilic Attack (SN2) Choline Alkoxide Quench Reaction Quench Reaction Nucleophilic Attack (SN2)->Quench Reaction Extraction & Washing Extraction & Washing Quench Reaction->Extraction & Washing Drying & Solvent Removal Drying & Solvent Removal Extraction & Washing->Drying & Solvent Removal Choline Ether (Choline-O-R) Choline Ether (Choline-O-R) Drying & Solvent Removal->Choline Ether (Choline-O-R)

Williamson Ether Synthesis of a Choline Ether

III. This compound in the Synthesis of Ionic Liquids

Choline-based ionic liquids are gaining significant attention as "green" solvents and catalysts due to their biocompatibility, biodegradability, and low toxicity.[14][15][16][17] this compound can serve as a starting material for the synthesis of various choline-based ionic liquids through anion exchange reactions.

General Experimental Protocol: Synthesis of a Choline-Based Ionic Liquid

The following is a general procedure adapted from the synthesis of choline-based ionic liquids, which can be applied using this compound as the starting material.[8][15][17]

  • Anion Exchange: Dissolve this compound in a suitable solvent. Add a salt of the desired anion (e.g., a potassium or sodium salt of an organic acid) to the solution. The less soluble inorganic iodide salt (e.g., potassium iodide) will precipitate.

  • Filtration: Remove the precipitated inorganic salt by filtration.

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude choline-based ionic liquid.

  • Purification: The crude product can be further purified by washing with a suitable solvent (e.g., acetonitrile) to remove any unreacted starting materials, followed by drying under vacuum.

Logical Relationship: Anion Exchange for Ionic Liquid Synthesis

G This compound This compound Reaction Reaction This compound->Reaction Salt of Desired Anion (M-A) Salt of Desired Anion (M-A) Salt of Desired Anion (M-A)->Reaction Choline-Based Ionic Liquid (Choline-A) Choline-Based Ionic Liquid (Choline-A) Inorganic Iodide Precipitate (M-I) Inorganic Iodide Precipitate (M-I) Reaction->Choline-Based Ionic Liquid (Choline-A) Reaction->Inorganic Iodide Precipitate (M-I)

Anion Exchange for Ionic Liquid Synthesis

IV. This compound as a Catalyst

This compound and its analogues have been successfully utilized as non-toxic, metabolizable catalysts in "green" living radical polymerization (LRP).[9][18] The iodide anion plays a catalytic role in the reversible activation of the dormant polymer species.

Catalytic Cycle: Organocatalyzed Living Radical Polymerization

G Polymer-I Dormant Species (Polymer-I) Polymer• Propagating Radical (Polymer•) Polymer-I->Polymer• Activation Polymer•->Polymer-I Deactivation Monomer Monomer Polymer•->Monomer Propagation I- Iodide Anion (from this compound) I-->Polymer-I

Catalytic Role of Iodide in LRP

V. This compound and Methylation

While choline is a crucial biological methyl donor through its metabolite, betaine, in synthetic organic chemistry, this compound itself is not typically used as a direct methylating agent.[1][19][20][21] Instead, choline and its derivatives are often synthesized via methylation of a precursor amine using a methylating agent such as methyl iodide.[6][7] For instance, radiolabeled [¹¹C]choline is synthesized from [¹¹C]methyl iodide and 2-dimethylaminoethanol.

Conclusion

This compound is a readily available, versatile, and increasingly important precursor in organic synthesis. Its utility spans the creation of biologically relevant choline esters, the formation of novel choline-based ethers and ionic liquids, and as a catalyst in green polymerization methods. The protocols and data presented in this guide highlight the practical applications of this compound for researchers and professionals in drug development and materials science. As the demand for biocompatible and sustainable chemical processes grows, the role of this compound as a key synthetic building block is poised to expand further.

References

Choline Iodide: A Comprehensive Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline iodide, a quaternary ammonium salt, is a vital compound in various scientific disciplines, serving as a key reagent in organic synthesis and biochemical research.[1][2] Its role as a precursor to the neurotransmitter acetylcholine underscores its importance in neurochemical studies and drug development aimed at neurological disorders. This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and insights into its biological significance.

Physicochemical Properties

This compound typically presents as a white to pale yellow crystalline solid.[3][4] It is known to be hygroscopic and sensitive to light, necessitating proper storage conditions to maintain its integrity.[3][5]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C5H14INO[1][3][6][7][8]
Molecular Weight 231.08 g/mol [3][7][8]
Melting Point 263-264 °C[7][8][9]
270-272 °C[1][6]
Appearance White to almost white powder/crystal[3][4][7][8]
Solubility Soluble in Methanol[8][10]
Soluble in DMSO[4]
Slightly soluble in Water[4]
Highly soluble in water[11]
Purity >98.0%[3][8]

Note: Discrepancies in reported melting points and water solubility may arise from variations in experimental conditions and purity of the substance.

Chemical Properties and Reactivity

This compound is stable under normal laboratory conditions.[7] However, it is incompatible with strong oxidizing agents and should be stored away from moisture.[7][10] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen halides.[10]

Biological Significance and Signaling Pathways

Choline itself is a crucial nutrient involved in the synthesis of phospholipids, the neurotransmitter acetylcholine, and the methyl donor betaine.[12] While this compound is primarily used as a laboratory source of the choline cation, understanding the pathways in which choline participates is essential for its application in biological research.

One of the most critical pathways is the synthesis of acetylcholine, a key neurotransmitter in both the central and peripheral nervous systems.

Acetylcholine_Synthesis Acetylcholine Synthesis Pathway choline_iodide This compound (Source) choline Choline choline_iodide->choline Dissociation chat Choline Acetyltransferase (ChAT) choline->chat acetyl_coa Acetyl-CoA acetyl_coa->chat acetylcholine Acetylcholine chat->acetylcholine vesicle Synaptic Vesicle acetylcholine->vesicle Uptake release Neurotransmitter Release vesicle->release

Acetylcholine Synthesis Pathway

Recent research has also identified choline as an endogenous agonist of Sigma-1 receptors (Sig-1Rs), linking extracellular stimuli to intracellular calcium signaling.[13][14] This pathway involves the generation of choline from the hydrolysis of phosphatidylcholine by phospholipase D (PLD).

Choline_Sigma1R_Signaling Choline-Mediated Sigma-1R Signaling gpcr GPCR Agonist receptor G-Protein Coupled Receptor gpcr->receptor pld Phospholipase D (PLD) receptor->pld choline Choline pld->choline pc Phosphatidylcholine pc->pld sig1r Sigma-1 Receptor (Sig-1R) choline->sig1r Agonist Binding ip3r IP3 Receptor sig1r->ip3r Potentiation ca_release Ca2+ Release from ER ip3r->ca_release

Choline-Mediated Sigma-1R Signaling

Experimental Protocols

The following are detailed methodologies for determining key physical properties of this compound in a laboratory setting.

Melting Point Determination (Capillary Method)

This protocol is adapted from standard pharmacopeial methods for melting point determination.[15][16][17]

Objective: To determine the melting point range of a this compound sample.

Materials:

  • This compound sample (finely powdered)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus or Thiele tube setup[18]

  • Thermometer with high accuracy

  • Mortar and pestle

Workflow:

Melting_Point_Workflow Melting Point Determination Workflow start Start prep_sample Prepare Sample: Grind to a fine powder start->prep_sample fill_capillary Fill Capillary Tube: Pack to 2-4 mm height prep_sample->fill_capillary place_in_apparatus Place in Apparatus fill_capillary->place_in_apparatus rapid_heat Rapid Heating: To ~10-15°C below expected MP place_in_apparatus->rapid_heat slow_heat Slow Heating: 1-2°C per minute rapid_heat->slow_heat observe_melt Observe Melting: Record start and end temperatures slow_heat->observe_melt record_range Record Melting Range observe_melt->record_range cool_down Cool Apparatus record_range->cool_down repeat Repeat for Consistency (2x) cool_down->repeat repeat->slow_heat end End repeat->end

Melting Point Determination Workflow

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle to ensure uniform heat distribution.[15]

  • Capillary Tube Filling: Press the open end of a capillary tube into the powdered sample several times. Tap the sealed bottom of the tube on a hard surface to compact the powder. A sample height of 2-4 mm is ideal.

  • Apparatus Setup: Place the filled capillary tube into the heating block of the melting point apparatus.

  • Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating quickly to get a rough estimate.[16][18]

  • Accurate Determination: For an accurate measurement, set the starting temperature to about 5-10°C below the expected melting point.[15] Heat at a slow, controlled rate of approximately 1-2°C per minute.[16]

  • Observation and Recording: Observe the sample closely. Record the temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire sample becomes a clear liquid (the final melting point). The range between these two temperatures is the melting range.[17] A narrow melting range (0.5-1.0°C) is indicative of high purity.[16][18]

  • Repeatability: Conduct at least two more determinations to ensure the results are consistent and reproducible.

Solubility Determination (Shake-Flask Method)

This protocol is based on the equilibrium solubility measurement using the shake-flask method.[19][20]

Objective: To determine the solubility of this compound in a specific solvent at a constant temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Workflow:

Solubility_Workflow Solubility Determination Workflow start Start add_excess Add Excess this compound to Solvent start->add_excess equilibrate Equilibrate: Shake at constant temperature (24-48h) add_excess->equilibrate check_solid Confirm Presence of Undissolved Solid equilibrate->check_solid separate Separate Solid and Liquid: Centrifuge check_solid->separate filter Filter Supernatant separate->filter quantify Quantify Solute Concentration (e.g., HPLC) filter->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Solubility Determination Workflow

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution has been achieved.[20]

  • Equilibration: Place the vial in an orbital shaker or on a stirrer plate with controlled temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The temperature must be kept constant throughout the experiment.[20][21]

  • Phase Separation: After equilibration, allow the undissolved solid to settle. To completely separate the solid from the saturated solution, centrifuge the vial at a high speed.[19]

  • Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[19]

  • Quantification: Accurately dilute the clear, saturated filtrate and determine the concentration of this compound using a pre-calibrated analytical method such as HPLC.

  • Calculation: The solubility is reported as the concentration of the solute in the saturated solution, typically in units of mg/mL or mol/L, at the specified temperature.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[1][6] It is harmful if swallowed.[22]

Precautionary Measures:

  • Handling: Handle in a well-ventilated area. Avoid the formation of dust and aerosols.[4] Wear suitable protective clothing, including gloves and safety goggles.[4][6][22]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Protect from moisture and light.[5]

  • First Aid:

    • Eye Contact: Rinse immediately with plenty of water for several minutes and seek medical advice.[6][22]

    • Skin Contact: Wash off with plenty of soap and water.[10][22]

    • Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[22]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[22]

Conclusion

This compound is a fundamental compound for laboratory use, with well-defined physicochemical properties. Its significance extends from a simple chemical reagent to a key component in the study of complex biological signaling pathways. Adherence to proper handling procedures and the use of standardized experimental protocols are essential for obtaining reliable and reproducible results in research and development involving this versatile molecule.

References

Choline Iodide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Choline iodide, a quaternary ammonium salt, is a compound of interest in various scientific domains, from biochemical research to pharmaceutical development. A thorough understanding of its solubility and stability in different solvents is critical for its effective application. This technical guide provides an in-depth overview of the solubility and stability of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant chemical pathways.

Core Properties of this compound

PropertyValueReference
Chemical Formula C₅H₁₄INO[1]
Molecular Weight 231.08 g/mol [1]
Appearance White to pale yellow solid, crystals, or powder[1][2][3]
Melting Point 270-272 °C[1][4]

Section 1: Solubility of this compound

The solubility of this compound is a critical parameter for its use in solution-based applications. While quantitative data is not extensively available in publicly accessible literature, its qualitative solubility in several common laboratory solvents has been reported.

Qualitative Solubility

This compound exhibits varied solubility across different solvent classes. It is generally described as soluble in polar aprotic and polar protic solvents.

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventTypeSolubilityReference(s)
WaterPolar ProticHighly Soluble / Water-Soluble[5][6]
Slightly Soluble (conflicting report)[1][2][4]
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[1][2][4]
MethanolPolar ProticSoluble
EthanolPolar ProticInformation not available

Note: The conflicting reports on water solubility may be due to differences in experimental conditions or purity of the compound.

Factors Influencing Solubility

The solubility of this compound, like other salts, is influenced by several factors:

  • Temperature: Generally, the solubility of solid solutes in liquid solvents increases with temperature.

  • pH: The pH of the solution can influence the stability of the choline cation, which could indirectly affect its solubility.

  • Purity of the Compound: Impurities can significantly impact the measured solubility.[7]

Section 2: Stability of this compound

The stability of this compound is a key consideration for its storage and use in formulations. It is susceptible to degradation by light, moisture, and potentially by pH and temperature.

General Stability and Storage

This compound is known to be:

  • Hygroscopic: It readily absorbs moisture from the atmosphere.[1]

  • Light-sensitive: Exposure to light can cause degradation.[1]

For optimal stability, this compound should be stored in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere.[1]

Stability in Aqueous Solutions

Aqueous solutions of the choline cation are generally considered stable. However, they can undergo slow decomposition over time.[8]

Potential Degradation Pathway in Water:

The choline cation can slowly break down to form ethylene glycol, polyethylene glycols, and trimethylamine.[8] The rate of this degradation is expected to be influenced by factors such as temperature, pH, and the presence of light.

Thermal and Photostability

While specific studies on the thermal and photostability of this compound in various solvents are limited, general principles for iodide-containing and quaternary ammonium salts apply.

  • Thermal Stability: Elevated temperatures are likely to accelerate the degradation of this compound in solution. Studies on the related compound, choline chloride, in deep eutectic solvents show that thermal decomposition does occur, though the temperatures and products are specific to that context.[9]

  • Photostability: As a light-sensitive compound, exposure of this compound solutions to UV or visible light is expected to promote degradation. The iodide ion can be oxidized, potentially leading to the formation of iodine and subsequent discoloration of the solution.

pH Stability

The stability of this compound can be influenced by the pH of the solution. The choline cation itself is generally stable across a range of pH values. However, extreme pH conditions (highly acidic or alkaline) could potentially catalyze hydrolysis or other degradation reactions. Studies on the enzymatic oxidation of choline show a dependence on pH, indicating the molecule's reactivity is pH-sensitive.[10][11][12]

Section 3: Experimental Protocols

This section outlines standardized methodologies for determining the solubility and stability of this compound.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the solubility of a substance in a particular solvent and is described in the OECD Test Guideline 105.[7][13][14][15][16]

Objective: To determine the saturation concentration of this compound in water at a specific temperature.

Materials:

  • This compound (high purity)

  • Deionized or distilled water

  • Glass flasks with stoppers

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Analytical balance

  • A suitable analytical method for quantification (e.g., HPLC, titration, or spectrophotometry)

Procedure:

  • Preliminary Test: To estimate the approximate solubility, add a small, weighed amount of this compound to a known volume of water. Vigorously shake for 10 minutes and visually inspect for undissolved solid. If dissolved, add more this compound until saturation is observed. This helps determine the appropriate amount for the definitive test.[17]

  • Equilibration: Add an excess amount of this compound (e.g., 5 times the estimated solubility) to each of three separate flasks containing a known volume of water.[17]

  • Seal the flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

  • Agitate the flasks for a sufficient time to reach equilibrium. This may take 24 to 72 hours. It is recommended to sample at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[18][19]

  • Phase Separation: After equilibration, allow the flasks to stand at the test temperature to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the samples at the same temperature.[16]

  • Quantification: Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot gravimetrically with a suitable solvent if necessary.

  • Determine the concentration of this compound in the aliquot using a validated analytical method. Various methods can be used for the quantification of quaternary ammonium compounds, including titration and capillary electrophoresis.[20][21]

  • Calculation: The solubility is the average concentration from the three flasks, provided the results are consistent.

Protocol for Assessing Photostability

A general approach for assessing the photostability of a compound in solution, based on ICH Q1B guidelines, is as follows:

Objective: To evaluate the effect of light exposure on the stability of this compound in a specific solvent.

Materials:

  • This compound solution of known concentration

  • Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps)

  • Transparent and light-impermeable containers (e.g., quartz and amber glass vials)

  • A stability-indicating analytical method (e.g., HPLC) capable of separating the parent compound from its degradation products.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the desired solvent.

  • Exposure:

    • Place the solution in chemically inert, transparent containers.

    • Expose the samples to light in a photostability chamber. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.

    • A control sample should be wrapped in aluminum foil or placed in a light-impermeable container and exposed to the same temperature and humidity conditions.

  • Analysis: At appropriate time intervals, withdraw samples and analyze them using the stability-indicating analytical method to determine the concentration of this compound remaining and to detect and quantify any degradation products.

  • Evaluation: Compare the results from the light-exposed samples to the dark control to assess the extent of photodegradation.

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of this compound. While qualitative data indicates its solubility in polar solvents, there is a clear need for quantitative studies to establish precise solubility values in a range of common laboratory solvents. The stability of this compound is influenced by moisture, light, and likely by temperature and pH. For applications involving solutions of this compound, it is crucial to use freshly prepared solutions and to protect them from light. The provided experimental protocols offer a framework for researchers to systematically determine the solubility and stability of this compound under their specific experimental conditions. Further research into the degradation kinetics and pathways in different solvents would be highly beneficial for the scientific community.

References

The Role of Choline Iodide in Neurotransmitter Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Choline is an essential nutrient that serves as a precursor for the synthesis of the neurotransmitter acetylcholine (ACh), a critical signaling molecule in both the central and peripheral nervous systems. The availability of choline is a rate-limiting step in the production of ACh. Choline is available in various salt forms, including choline iodide, which is utilized in research as a source of the choline cation. This technical guide provides an in-depth analysis of the role of this compound in neurotransmitter synthesis, with a focus on acetylcholine. It details the biochemical pathways, presents available quantitative data, outlines experimental protocols for studying choline's role in ACh synthesis, and provides visualizations of key processes. While direct comparative studies on the efficacy of different choline salts are limited, this guide synthesizes the available information to provide a comprehensive resource for researchers in neuroscience and drug development.

Introduction to Choline and Acetylcholine Synthesis

Acetylcholine is a neurotransmitter synthesized from choline and acetyl coenzyme A (acetyl-CoA) in a reaction catalyzed by the enzyme choline acetyltransferase (ChAT). This process primarily occurs in the cytoplasm of cholinergic neurons. The synthesized ACh is then packaged into synaptic vesicles. The availability of extracellular choline, which is taken up into the neuron by high-affinity choline transporters, is the rate-limiting step in ACh synthesis.[1] Choline can be obtained from dietary sources or through the breakdown of choline-containing compounds like phosphatidylcholine.[2] Choline salts, such as this compound and choline chloride, are often used in research to provide a direct source of choline for studying its effects on ACh synthesis and cholinergic function.[3][4]

The Acetylcholine Synthesis Pathway

The synthesis of acetylcholine is a fundamental process for cholinergic neurotransmission. The pathway involves the uptake of choline, its acetylation by ChAT, and its subsequent packaging into vesicles.

Acetylcholine_Synthesis_Pathway cluster_extracellular Extracellular Space cluster_neuron Cholinergic Neuron Choline Choline (from this compound) Choline_transporter High-Affinity Choline Transporter (CHT) Choline->Choline_transporter Uptake Choline_intracellular Intracellular Choline Choline_transporter->Choline_intracellular ChAT Choline Acetyltransferase (ChAT) Choline_intracellular->ChAT AcetylCoA Acetyl-CoA (from Mitochondria) AcetylCoA->ChAT ACh Acetylcholine (ACh) ChAT->ACh Synthesis VAChT Vesicular ACh Transporter (VAChT) ACh->VAChT Packaging Synaptic_Vesicle Synaptic Vesicle with ACh VAChT->Synaptic_Vesicle

Figure 1: Acetylcholine Synthesis Pathway.

Quantitative Data on Choline Administration and Acetylcholine Levels

Table 1: Effect of Choline Administration on Acetylcholine Levels in Rat Brain

Choline Salt AdministeredBrain RegionDoseRoute of AdministrationChange in Acetylcholine LevelsReference
Choline ChlorideHippocampus20 mg/kgIntraperitoneal (i.p.)No significant change in basal release; 2- to 3-fold increase in atropine-evoked release[3]
Choline (salt not specified)StriatumVarious dosesIntracerebroventricularDose-dependent increase[5]
Choline ChlorideStriatum20 mmol/kgOralSignificant increase[4]

Table 2: Basal Acetylcholine Levels in Different Rat Brain Regions (for reference)

Brain RegionBasal Acetylcholine Concentration (pmol/20 µL dialysate)Reference
Striatum~0.3[6]
Hippocampus~0.1[7]

Experimental Protocols

In Vitro Assay for Acetylcholine Synthesis in Neuronal Cell Culture

This protocol describes a method to measure intracellular and extracellular acetylcholine levels in a human cholinergic neuroblastoma cell line (e.g., LA-N-2) following supplementation with a choline source like this compound.[8]

Materials:

  • Human cholinergic neuroblastoma cell line (e.g., LA-N-2)

  • Cell culture medium (e.g., DMEM/F12)

  • Choline-free cell culture medium

  • This compound solution (sterile)

  • Physostigmine (acetylcholinesterase inhibitor)

  • Perchloric acid (ice-cold)

  • Phosphate-buffered saline (PBS)

  • HPLC system with electrochemical detection (HPLC-ECD) or a commercial acetylcholine assay kit

Procedure:

  • Cell Culture: Culture the neuroblastoma cells in standard medium until they reach the desired confluency.

  • Choline Depletion (Optional): To study the effect of exogenous choline, cells can be incubated in a choline-free medium for a period before the experiment.

  • Incubation with this compound: Replace the medium with fresh medium containing the desired concentration of this compound. Include a control group with no added this compound.

  • Inhibition of Acetylcholinesterase: Add an acetylcholinesterase inhibitor, such as physostigmine (e.g., 10 µM), to the medium to prevent the degradation of released acetylcholine.[5]

  • Sample Collection:

    • Extracellular Fraction: After the incubation period, collect the cell culture medium.

    • Intracellular Fraction: Wash the cells with ice-cold PBS, then lyse the cells with ice-cold perchloric acid.

  • Sample Preparation: Centrifuge the collected medium and cell lysates to remove debris. The supernatant can then be used for acetylcholine measurement.

  • Acetylcholine Quantification: Analyze the acetylcholine content in the extracellular and intracellular fractions using HPLC-ECD or a suitable commercial assay kit.

In_Vitro_ACh_Assay_Workflow Start Start Cell_Culture Culture Neuronal Cells Start->Cell_Culture Choline_Incubation Incubate with this compound Cell_Culture->Choline_Incubation AChE_Inhibition Add AChE Inhibitor (e.g., Physostigmine) Choline_Incubation->AChE_Inhibition Sample_Collection Collect Extracellular (Medium) & Intracellular (Lysate) Fractions AChE_Inhibition->Sample_Collection Sample_Prep Prepare Samples (Centrifugation) Sample_Collection->Sample_Prep ACh_Quantification Quantify Acetylcholine (HPLC-ECD or Assay Kit) Sample_Prep->ACh_Quantification End End ACh_Quantification->End

Figure 2: In Vitro Acetylcholine Synthesis Assay Workflow.
In Vivo Microdialysis for Measuring Brain Acetylcholine Levels

This protocol outlines the in vivo microdialysis procedure to measure extracellular acetylcholine levels in a specific brain region of a live animal (e.g., rat striatum) following the administration of this compound.

Materials:

  • Male Wistar rats (or other suitable animal model)

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Ringer's solution (artificial cerebrospinal fluid)

  • This compound solution (for administration)

  • Physostigmine

  • HPLC-ECD system for acetylcholine analysis

Procedure:

  • Surgical Implantation of Microdialysis Probe: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis probe into the target brain region (e.g., striatum).

  • Perfusion: Perfuse the probe with Ringer's solution containing an acetylcholinesterase inhibitor (e.g., 10 µM physostigmine) at a constant flow rate (e.g., 1-2 µL/min).[5]

  • Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of extracellular acetylcholine levels.

  • This compound Administration: Administer this compound via the desired route (e.g., intracerebroventricularly or intraperitoneally).

  • Post-Administration Collection: Continue to collect dialysate samples for a set period after administration to monitor changes in acetylcholine levels.

  • Sample Analysis: Analyze the acetylcholine concentration in the dialysates using HPLC-ECD.

In_Vivo_Microdialysis_Workflow Start Start Surgery Surgical Implantation of Microdialysis Probe Start->Surgery Perfusion Perfuse Probe with Ringer's Solution + AChE Inhibitor Surgery->Perfusion Baseline Collect Baseline Dialysate Samples Perfusion->Baseline Choline_Admin Administer this compound Baseline->Choline_Admin Post_Admin Collect Post-Administration Dialysate Samples Choline_Admin->Post_Admin HPLC_Analysis Analyze ACh Levels by HPLC-ECD Post_Admin->HPLC_Analysis End End HPLC_Analysis->End

Figure 3: In Vivo Microdialysis Workflow.

Discussion and Future Directions

The available evidence strongly supports the role of choline as a crucial precursor for acetylcholine synthesis. This compound serves as a readily available source of choline for in vitro and in vivo studies aimed at understanding cholinergic function. While quantitative data from direct comparative studies of different choline salts is lacking, the provided protocols offer robust methods for investigating the impact of choline supplementation on acetylcholine synthesis.

Future research should focus on conducting direct comparative studies to determine if the counter-ion (e.g., iodide vs. chloride) has any significant effect on the bioavailability or metabolic fate of choline and its subsequent incorporation into acetylcholine. Such studies would be invaluable for researchers selecting a choline salt for their experiments and for the development of choline-based therapeutic strategies for neurological disorders characterized by cholinergic deficits.

Conclusion

This compound is a valuable tool for researchers studying the synthesis of the neurotransmitter acetylcholine. As a direct precursor, its administration allows for the investigation of the dynamics of the cholinergic system. The experimental protocols detailed in this guide provide a framework for conducting such investigations, from in vitro cell culture models to in vivo microdialysis in animal models. While more research is needed to fully elucidate the comparative efficacy of different choline salts, the fundamental role of choline in acetylcholine synthesis remains a cornerstone of neurobiology and a key target for therapeutic intervention in a range of neurological and psychiatric conditions.

References

An In-depth Technical Guide to the Biochemical Pathways Involving Choline Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Choline iodide is a quaternary ammonium salt composed of a choline cation and an iodide anion. In biochemical and pharmacological research, it serves primarily as a source of these two essential micronutrients. The biochemical pathways involving this compound are therefore best understood by examining the distinct and vital roles of choline and iodide in cellular metabolism and physiological function.

Choline is a critical nutrient for all cells, serving as a cornerstone for the synthesis of the neurotransmitter acetylcholine, the major membrane phospholipids phosphatidylcholine and sphingomyelin, and the methyl-group donor, betaine.[1][2][3][4] Its metabolism is central to membrane integrity, neurotransmission, lipid transport, and epigenetic regulation.

Iodide is an essential trace element whose primary function is the synthesis of thyroid hormones—thyroxine (T4) and triiodothyronine (T3).[5][6][7] These hormones are potent regulators of metabolism, growth, and development, particularly of the central nervous system.

This technical guide provides a detailed overview of the core biochemical pathways for choline and iodide, a summary of relevant quantitative data, detailed experimental protocols for studying these pathways, and visualizations to elucidate key processes.

Biochemical Pathways of Choline

Choline absorbed from this compound enters three primary metabolic pathways:

  • The Acetylcholine Synthesis Pathway

  • The CDP-Choline Pathway for Phosphatidylcholine Synthesis

  • The Betaine Pathway for Methyl-Group Donation

Acetylcholine Synthesis and Degradation

In cholinergic neurons, choline is the direct precursor to the neurotransmitter acetylcholine (ACh). This process is fundamental for nerve impulse transmission at neuromuscular junctions, autonomic ganglia, and various sites within the central nervous system.[6][8][9]

  • Choline Uptake: Choline is transported from the extracellular space into the presynaptic terminal by a high-affinity choline transporter (CHT1; gene SLC5A7). This transport is the rate-limiting step in ACh synthesis.[6][8]

  • Acetylcholine Synthesis: Inside the neuron, the enzyme Choline Acetyltransferase (ChAT) catalyzes the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to choline, forming acetylcholine.[6][9]

  • Vesicular Storage: ACh is packaged into synaptic vesicles by the vesicular ACh transporter (VAChT).

  • Release and Receptor Binding: Upon arrival of an action potential, these vesicles fuse with the presynaptic membrane, releasing ACh into the synaptic cleft. ACh then binds to and activates nicotinic and muscarinic receptors on the postsynaptic membrane.[9][10][11]

  • Degradation: The signal is terminated by the enzyme Acetylcholinesterase (AChE) , which is highly concentrated in the synaptic cleft. AChE rapidly hydrolyzes ACh back into choline and acetate.[6][10] The choline can then be taken up again by the presynaptic neuron for recycling.

Acetylcholine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline_extra Choline (Extracellular) CHT1 CHT1 Transporter Choline_extra->CHT1 Uptake Choline_intra Choline (Intracellular) CHT1->Choline_intra ChAT Choline Acetyltransferase (ChAT) Choline_intra->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh Acetylcholine (ACh) ChAT->ACh VAChT VAChT ACh->VAChT Packaging Vesicle Synaptic Vesicle (contains ACh) VAChT->Vesicle ACh_synapse ACh Vesicle->ACh_synapse Release (Exocytosis) AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis Receptor ACh Receptors (Nicotinic/Muscarinic) ACh_synapse->Receptor Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->CHT1 Recycling Signal Signal Transduction Receptor->Signal

Caption: The Acetylcholine Synthesis and Degradation Pathway.
The CDP-Choline (Kennedy) Pathway

This is the primary pathway for the de novo synthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes.

  • Choline Phosphorylation: Choline entering the cell is first phosphorylated by Choline Kinase (CK) , using ATP to produce phosphocholine.[1][12] This step traps choline within the cell.

  • CDP-Choline Synthesis: The rate-limiting step is catalyzed by CTP:phosphocholine cytidylyltransferase (CCT) . This enzyme activates phosphocholine by reacting it with CTP to form cytidine diphosphate-choline (CDP-choline) and pyrophosphate.[13][14]

  • Phosphatidylcholine Synthesis: Finally, choline phosphotransferase (CPT) transfers the phosphocholine moiety from CDP-choline to a diacylglycerol (DAG) molecule, yielding phosphatidylcholine.

CDP_Choline_Pathway Choline Choline CK Choline Kinase (CK) Choline->CK ATP ATP ATP->CK ADP ADP CK->ADP Phosphocholine Phosphocholine CK->Phosphocholine CCT CTP:phosphocholine cytidylyltransferase (CCT) (Rate-Limiting) Phosphocholine->CCT CTP CTP CTP->CCT PPi PPi CCT->PPi CDP_Choline CDP-Choline CCT->CDP_Choline CPT Choline phosphotransferase (CPT) CDP_Choline->CPT DAG Diacylglycerol (DAG) DAG->CPT PC Phosphatidylcholine (PC) CPT->PC

Caption: The CDP-Choline Pathway for Phosphatidylcholine Synthesis.
The Betaine Pathway (One-Carbon Metabolism)

In the liver and kidneys, choline can be irreversibly oxidized to betaine, which functions as a critical methyl donor for the remethylation of homocysteine to methionine.

  • Choline Oxidation: Choline is oxidized in a two-step process within the mitochondria. First, choline dehydrogenase converts choline to betaine aldehyde.

  • Betaine Formation: Betaine aldehyde dehydrogenase then converts betaine aldehyde to betaine (trimethylglycine).

  • Methyl Donation: Betaine donates one of its methyl groups to homocysteine in a reaction catalyzed by betaine-homocysteine S-methyltransferase (BHMT) . This reaction produces dimethylglycine and methionine. Methionine can then be converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including DNA and histone methylation.

Betaine_Pathway Choline Choline CDH Choline Dehydrogenase Choline->CDH BetaineAldehyde Betaine Aldehyde CDH->BetaineAldehyde BADH Betaine Aldehyde Dehydrogenase BetaineAldehyde->BADH Betaine Betaine (Trimethylglycine) BADH->Betaine BHMT BHMT Betaine->BHMT Homocysteine Homocysteine Homocysteine->BHMT Methionine Methionine BHMT->Methionine Dimethylglycine Dimethylglycine BHMT->Dimethylglycine SAM S-adenosylmethionine (SAM) 'Universal Methyl Donor' Methionine->SAM via MAT

Caption: The Betaine Pathway and its role in One-Carbon Metabolism.

Biochemical Pathway of Iodide

The sole established physiological role of iodide is as a substrate for the synthesis of thyroid hormones in the thyroid gland.[5] This process is tightly regulated.

  • Iodide Trapping: Dietary iodide is actively transported from the bloodstream into the thyroid follicular cells (thyrocytes) against a steep concentration gradient. This is mediated by the sodium-iodide symporter (NIS) located on the basolateral membrane of the thyrocyte.[15][16][17] The process is driven by the sodium gradient maintained by a Na+/K+-ATPase.

  • Iodide Efflux: Iodide traverses the thyrocyte and exits across the apical membrane into the follicular lumen (colloid) via transporters such as Pendrin.

  • Oxidation and Organification: In the colloid, the enzyme thyroid peroxidase (TPO) , a heme-containing enzyme on the apical membrane, catalyzes the oxidation of iodide (I⁻) to a reactive iodine species (I⁰ or I⁺). TPO then incorporates this iodine onto specific tyrosine residues of a large glycoprotein called thyroglobulin (Tg). This process, known as organification, results in monoiodotyrosine (MIT) and diiodotyrosine (DIT) residues within the Tg scaffold.

  • Coupling: TPO also catalyzes the coupling of these iodinated tyrosine residues. The coupling of one MIT and one DIT forms triiodothyronine (T3), while the coupling of two DIT molecules forms thyroxine (T4). Both T3 and T4 remain part of the thyroglobulin protein.

  • Storage and Secretion: This iodinated thyroglobulin is stored as colloid in the follicular lumen. To release thyroid hormones, thyrocytes endocytose droplets of colloid. These endocytic vesicles fuse with lysosomes, where proteases digest the thyroglobulin backbone, releasing free T3 and T4, which then diffuse into the bloodstream.

Thyroid_Hormone_Synthesis cluster_blood Bloodstream cluster_thyrocyte Thyroid Follicular Cell cluster_lumen Follicular Lumen (Colloid) Iodide_blood Iodide (I⁻) NIS Na+/I- Symporter (NIS) Iodide_blood->NIS Trapping T3T4_blood T3 & T4 (to circulation) Iodide_cell I⁻ NIS->Iodide_cell Pendrin Pendrin Iodide_cell->Pendrin Efflux Iodide_lumen I⁻ Pendrin->Iodide_lumen Thyroglobulin_synth Thyroglobulin (Tg) Synthesis (ER/Golgi) Tg Thyroglobulin (Tg) Thyroglobulin_synth->Tg Lysosome Lysosome Lysosome->T3T4_blood Proteolysis & Release Colloid_droplet Endocytosed Colloid Droplet Colloid_droplet->Lysosome Fusion TPO Thyroid Peroxidase (TPO) Iodide_lumen->TPO Oxidation Iodine_reactive Reactive Iodine (I⁰) TPO->Iodine_reactive MIT_DIT MIT & DIT (on Tg) TPO->MIT_DIT T3T4_Tg T3 & T4 (on Tg) TPO->T3T4_Tg Iodine_reactive->TPO Organification Tg->TPO Organification MIT_DIT->TPO Coupling T3T4_Tg->Colloid_droplet Endocytosis

Caption: The Iodide Pathway for Thyroid Hormone Synthesis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the enzymes and transporters in the choline and iodide pathways.

Table 1: Kinetic Properties of Key Enzymes and Transporters

Enzyme / TransporterPathwaySubstrateK_m / AffinityNotes
Choline Kinase (CK) CDP-CholineCholine18 µM - 203 µMValue is isoform and species-dependent.[1][7][18]
CTP:phosphocholine cytidylyltransferase (CCT) CDP-CholineCTP0.33 mM - 1.04 mMK_m is lowered (activity stimulated) by fatty acids.[19][20]
Choline Acetyltransferase (ChAT) AcetylcholineCholine~400-800 µMData varies across studies and species.
Sodium-Iodide Symporter (NIS) ThyroidIodideHigh Affinity (~30 µM)Competitively inhibited by anions like perchlorate (K_i ~0.59 µM).[15][21]
Thyroid Peroxidase (TPO) ThyroidIodideComplex kineticsReaction rate constant with Compound I is ~2 x 10⁷ M⁻¹s⁻¹.[22]

Table 2: Physiological Concentrations and Content

Molecule / ElementLocationTypical Concentration / ContentNotes
Free Choline Plasma (fasting adult)7 - 20 µmol/LLevels can increase significantly after a choline-rich meal.[23][24]
Phosphatidylcholine Plasma (fasting adult)1.5 - 2.5 mmol/LNot significantly affected by acute choline intake.[24]
Total Iodine Adult Body15 - 20 mg70-80% is concentrated in the thyroid gland.[25][26]
Iodine Concentration Thyroid Gland~1.31 mg/mLCan vary based on dietary intake and thyroid function.[27]
Daily Iodine Requirement Adult150 mcg/dayIncreased requirements during pregnancy and lactation.[28]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the choline and iodide pathways.

High-Affinity Choline Uptake (HACU) Assay in Synaptosomes

This protocol measures the activity of the CHT1 transporter, the rate-limiting step for acetylcholine synthesis.[29][30][31]

HACU_Workflow Start Start: Isolate Brain Tissue (e.g., Striatum) Homogenize 1. Homogenize in ice-cold 0.32 M Sucrose Start->Homogenize Centrifuge1 2. Centrifuge (1,000 x g, 10 min) to remove nuclei Homogenize->Centrifuge1 Supernatant1 Collect Supernatant (S1) Centrifuge1->Supernatant1 Centrifuge2 3. Centrifuge S1 (17,000 x g, 20 min) to pellet synaptosomes Supernatant1->Centrifuge2 Pellet2 Resuspend Pellet (P2) in physiological buffer (KRH) Centrifuge2->Pellet2 Preincubate 4. Pre-incubate aliquots (5-10 min at 37°C) Pellet2->Preincubate Split Split Samples Preincubate->Split TotalUptake 5a. Add [³H]-Choline (Total Uptake) Split->TotalUptake Group A NonSpecific 5b. Add [³H]-Choline + excess HC-3 (Non-Specific Uptake) Split->NonSpecific Group B Incubate 6. Incubate (e.g., 5 min at 37°C) TotalUptake->Incubate NonSpecific->Incubate Terminate 7. Terminate by rapid filtration over glass fiber filters & wash Incubate->Terminate Count 8. Measure radioactivity via liquid scintillation counting Terminate->Count Analyze 9. Calculate HACU: (Total Uptake) - (Non-Specific) Count->Analyze End End Analyze->End

Caption: Experimental Workflow for a High-Affinity Choline Uptake Assay.

Methodology:

  • Synaptosome Preparation:

    • Dissect the brain region of interest (e.g., striatum) in ice-cold 0.32 M sucrose solution.

    • Homogenize the tissue and perform differential centrifugation to obtain a crude synaptosomal fraction (P2 pellet).

    • Resuspend the P2 pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES, KRH).

  • Uptake Assay:

    • Pre-incubate synaptosome aliquots for 5-10 minutes at 37°C.

    • Initiate the uptake reaction by adding [³H]-choline (e.g., 100 nM final concentration).

    • For parallel tubes, determine non-specific uptake by adding [³H]-choline in the presence of a saturating concentration of the CHT1 inhibitor hemicholinium-3 (HC-3; e.g., 1 µM).

  • Termination and Measurement:

    • After a short incubation (e.g., 5 minutes) to measure the initial uptake rate, terminate the reaction by rapid filtration through glass fiber filters.

    • Immediately wash the filters with ice-cold buffer to remove extracellular [³H]-choline.

    • Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis:

    • Normalize data to protein content.

    • Calculate specific high-affinity uptake by subtracting the radioactivity in the HC-3-treated samples (non-specific uptake) from the untreated samples (total uptake).

    • Determine kinetic parameters (K_m, V_max) by performing the assay over a range of choline concentrations.

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This colorimetric assay is the most common method for measuring AChE activity and screening for inhibitors.[5][32][33][34]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • DTNB Solution: 10 mM DTNB in assay buffer.

    • ATCI Solution: 14 mM Acetylthiothis compound (ATCI) in deionized water (prepare fresh).

    • Enzyme Sample: Prepare tissue homogenate or cell lysate containing AChE and dilute in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL Assay Buffer

      • 10 µL DTNB solution

      • 10 µL Enzyme Sample (or buffer for blank; or inhibitor for screening)

    • Mix gently and pre-incubate the plate for 10 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of the ATCI solution to all wells (final volume 170 µL).

  • Measurement:

    • Immediately place the plate in a microplate reader.

    • Measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔAbs/min).

    • Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to convert the rate into µmoles of substrate hydrolyzed per minute.

    • AChE activity is typically expressed in U/mg protein, where 1 Unit (U) is the amount of enzyme that hydrolyzes 1 µmole of ATCI per minute.

Total Iodine Quantification in Tissue by IC-ICP-MS

This protocol provides a highly sensitive and accurate method for measuring total iodine content in biological tissues, which is crucial for assessing thyroid function and iodine nutritional status.[4][35][36][37]

Principle: The tissue sample is first digested to release all iodine from organic matrices. The resulting solution is analyzed by ion chromatography (IC) to separate iodide from other anions, followed by inductively coupled plasma-mass spectrometry (ICP-MS) for highly sensitive and specific quantification of the iodine isotope (¹²⁷I).

Methodology:

  • Sample Preparation (Microwave-Assisted Digestion):

    • Accurately weigh a small amount of lyophilized tissue (e.g., 20-50 mg) into a microwave digestion vessel.

    • Add a digestion solution (e.g., 5 mL of 25-50 mM nitric acid).

    • Perform digestion using a programmed multi-step temperature ramp in a microwave digestion system. This ensures complete breakdown of the organic matrix.

    • Allow vessels to cool, then dilute the digestate to a final volume with ultrapure water.

  • Instrumental Analysis (IC-ICP-MS):

    • Ion Chromatography (IC):

      • Inject the diluted sample onto an anion-exchange column (e.g., Metrosep A Supp 17).

      • Use an appropriate eluent (e.g., 10 mM Na₂CO₃) to separate iodide from interfering ions.

    • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS):

      • The eluent from the IC is directly introduced into the ICP-MS.

      • The plasma atomizes and ionizes the elements in the sample.

      • The mass spectrometer separates the ions based on their mass-to-charge ratio, and a detector measures the intensity of the signal for the iodine isotope (m/z 127).

  • Quantification and Data Analysis:

    • Prepare a series of matrix-matched calibration standards with known iodide concentrations.

    • Generate a calibration curve by plotting the signal intensity against the concentration of the standards.

    • Determine the iodide concentration in the samples by interpolating their signal intensity on the calibration curve.

    • Calculate the total iodine content in the original tissue sample, expressed as µg/g of tissue.

Conclusion

This compound provides two fundamentally important ions whose biochemical pathways are central to health and disease. Choline is a pleiotropic nutrient essential for neurotransmission, membrane structure, and one-carbon metabolism. Iodide is indispensable for the biosynthesis of thyroid hormones, the master regulators of metabolic rate. Understanding these distinct pathways, their key regulatory points, and their quantitative parameters is critical for researchers in nutrition, neuroscience, and endocrinology, as well as for professionals in drug development targeting cholinergic or thyroid-related disorders. The experimental protocols and visualizations provided in this guide offer a robust framework for the continued investigation of these vital biochemical processes.

References

Choline Iodide: A Technical Guide for Cognitive Function Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline, an essential nutrient, is a cornerstone of cognitive function, primarily through its role as a precursor to the neurotransmitter acetylcholine and its contribution to cell membrane integrity. While various choline salts and derivatives are utilized in research, choline iodide holds a specific and critical position, particularly in the synthesis of radiotracers for neuroimaging. This technical guide provides an in-depth exploration of this compound's role in cognitive function research. It details the synthesis of radiolabeled choline using this compound's precursor, methyl iodide, outlines experimental protocols for evaluating the cognitive effects of choline, summarizes quantitative data from preclinical and clinical studies, and illustrates the key signaling pathways influenced by choline. This document serves as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of choline-based interventions for cognitive enhancement and in the context of neurodegenerative diseases.

Introduction: The Significance of Choline in Neuroscience

Choline is a quaternary ammonium salt, and its cation is a fundamental molecule for numerous physiological processes.[1] In the central nervous system (CNS), choline's importance is multifaceted:

  • Acetylcholine Synthesis: Choline is the direct precursor to acetylcholine (ACh), a neurotransmitter critical for learning, memory, attention, and arousal.[2][3] The synthesis of ACh is catalyzed by the enzyme choline acetyltransferase (ChAT).[2]

  • Cell Membrane Integrity: Choline is a key component of phospholipids, such as phosphatidylcholine and sphingomyelin, which are essential for the structural integrity and fluidity of neuronal membranes.[1]

  • Methyl Group Donation: Through its metabolite betaine, choline participates in methylation reactions, including epigenetic modifications of DNA and histones, which can influence gene expression related to cognitive processes.[4]

Given these crucial roles, the cholinergic system is a major focus in research on age-related cognitive decline and neurodegenerative disorders like Alzheimer's disease, where deficits in cholinergic neurotransmission are a well-established hallmark.[5]

This compound in Research: Synthesis of Radiotracers

While most cognitive studies utilize choline salts like chloride or bitartrate for dietary supplementation, this compound's primary and well-documented application in neuroscience is in the synthesis of radiolabeled choline, particularly [¹¹C]choline, for Positron Emission Tomography (PET) imaging. PET imaging with [¹¹C]choline allows for the in vivo study of choline uptake and metabolism in the brain.

Synthesis of [¹¹C]Choline using [¹¹C]Methyl Iodide

The synthesis of [¹¹C]choline is typically achieved through the methylation of a precursor, 2-dimethylaminoethanol (DMAE), using [¹¹C]methyl iodide.[6][7]

Experimental Protocol: Synthesis of [¹¹C]Choline

  • Production of [¹¹C]CO₂: Carbon-11 is produced in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction on a gaseous nitrogen target.[8] The resulting [¹¹C] is in the form of carbon dioxide ([¹¹C]CO₂).

  • Conversion to [¹¹C]Methyl Iodide: The [¹¹C]CO₂ is trapped and converted to [¹¹C]methyl iodide ([¹¹C]MeI) in an automated synthesis module.[9]

  • Radiolabeling: The [¹¹C]MeI is then reacted with the precursor, 2-dimethylaminoethanol (DMAE), to form [¹¹C]choline.[6][7] This reaction is typically carried out in a suitable solvent like ethanol.[9]

  • Purification: The resulting [¹¹C]choline is purified using techniques like High-Performance Liquid Chromatography (HPLC) to remove unreacted precursors and byproducts.[6][7]

This process yields high-purity [¹¹C]choline suitable for injection and subsequent PET imaging.[6][7]

Investigating the Cognitive Effects of Choline: Experimental Protocols

The cognitive benefits of choline supplementation have been investigated in numerous preclinical and clinical studies. While these studies often use other choline salts, the experimental designs and outcome measures are directly applicable to the assessment of any choline-providing compound.

Animal Models

Animal models are crucial for elucidating the mechanisms underlying choline's effects on cognition.

Experimental Protocol: Assessment of Spatial Learning and Memory in Rodents (Morris Water Maze)

  • Animal Model: Transgenic mouse models of Alzheimer's disease (e.g., APP/PS1) or aged rodents are commonly used.[10][11]

  • Choline Supplementation: Animals are fed a diet supplemented with a choline salt (e.g., choline chloride or bitartrate) for a specified period.[10][12][13]

  • Morris Water Maze Task:

    • Acquisition Phase: Mice are trained to find a hidden platform in a circular pool of opaque water, using spatial cues around the room. Escape latency (time to find the platform) and path length are recorded over several days.

    • Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.

  • Data Analysis: Statistical analysis is performed to compare the performance of choline-supplemented animals with control groups.

Human Studies

Clinical trials in humans are essential to translate preclinical findings into therapeutic applications.

Experimental Protocol: Randomized Controlled Trial of Choline Supplementation on Cognitive Function

  • Study Population: Participants may include healthy adults, elderly individuals with age-related cognitive decline, or patients with mild cognitive impairment.

  • Intervention: Participants are randomized to receive either a choline supplement (e.g., choline bitartrate) or a placebo for a defined period (e.g., 9 months).[14]

  • Cognitive Assessment: A battery of standardized neuropsychological tests is administered at baseline and follow-up to assess various cognitive domains, including:

    • Memory: Verbal and visual memory tests.[11]

    • Attention and Executive Function: Trail-Making Test.

    • Processing Speed.

  • Data Analysis: Changes in cognitive scores from baseline are compared between the choline and placebo groups.

Quantitative Data on Choline's Cognitive Effects

The following tables summarize quantitative findings from representative studies on choline supplementation and cognitive function.

Table 1: Preclinical Studies on Choline Supplementation

Study ReferenceAnimal ModelCholine SaltDosageDurationKey Cognitive Outcomes
Velazquez et al., 2019[10]APP/PS1 MiceCholine ChlorideControl vs. Supplemented Diet2 to 11 monthsAmeliorated cognitive deficits and anxiety.
Bellio et al., 2024[12]AppNL-G-F AD Model MiceCholine Chloride1.1 g/kg (control) vs. 5 g/kg (supplemented)PerinatalPrevented spatial learning deficits at 3 and 6 months; diminished impaired fearful learning and memory at 9 and 12 months.
Li et al., 2023[13]Sleep-Deprived Young MiceCholine Bitartrate11.36 g/kgChronicSignificantly improved spatial learning ability.
Thomas et al., 2020[15]Prenatal Ethanol-Exposed RatsCholine100 mg/kg injectionPostnatal day 16-30Improved working memory performance.

Table 2: Human Studies on Choline Supplementation

Study ReferenceStudy PopulationCholine SaltDosageDurationKey Cognitive Outcomes
Poly et al., 2011[11]1391 Dementia-Free AdultsDietary Intake-Concurrent and RemoteHigher concurrent choline intake was related to better verbal and visual memory performance.
Wozniak et al., 2025[14]104 Children with FASDCholine Bitartrate500 mg/day or 19 mg/kg/day9 monthsParticipants receiving choline performed 25% better on a sequential memory task.
Caudill et al., 2025 (Protocol)[16]Adolescent Offspring of Mothers in a Controlled Feeding TrialDietary Intake480 mg/d vs. 930 mg/d (maternal)Third Trimester of PregnancyHypothesis: Higher maternal choline intake will lead to better adolescent offspring performance in memory, attention, and executive function.
Liu et al., 2024[17]1887 Middle-Aged and Elderly Chinese AdultsDietary Intake-22 years (prospective cohort)Higher dietary choline intake was associated with a higher cognitive score.

Signaling Pathways and Mechanisms of Action

Choline's influence on cognitive function is mediated through several interconnected signaling pathways.

Cholinergic Neurotransmission

The most direct pathway involves the synthesis of acetylcholine and its subsequent action on nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs). Activation of these receptors triggers downstream signaling cascades that are crucial for synaptic plasticity, the cellular mechanism underlying learning and memory.

Cholinergic_Signaling cluster_presynaptic Choline Choline Presynaptic Presynaptic Neuron AcetylCoA Acetyl-CoA ACh Acetylcholine (ACh) nAChR nAChR ACh->nAChR Binds to mAChR mAChR ACh->mAChR Binds to Presynaptic->ACh ChAT Postsynaptic Postsynaptic Neuron Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Postsynaptic->Synaptic_Plasticity Activates Signaling Cascades Cognitive_Function Enhanced Cognitive Function Synaptic_Plasticity->Cognitive_Function

Caption: Acetylcholine synthesis and its role in synaptic plasticity.

Neuroprotective Pathways

Choline and its metabolites exert neuroprotective effects, in part, through the activation of pro-survival signaling pathways. For instance, stimulation of α7 nAChRs can activate the PI3K/Akt pathway, which in turn upregulates anti-apoptotic proteins like Bcl-2, promoting neuronal survival.[18][19][20]

Neuroprotective_Pathway Choline_Agonist Choline/ACh a7_nAChR α7 nAChR Choline_Agonist->a7_nAChR Activates PI3K PI3K a7_nAChR->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Upregulates Neuronal_Survival Neuronal Survival Bcl2->Neuronal_Survival Promotes Experimental_Workflow Animal_Model Select Animal Model (e.g., Aged or AD mice) Dietary_Intervention Dietary Intervention (Control vs. Choline-Supplemented) Animal_Model->Dietary_Intervention Behavioral_Testing Behavioral Testing (e.g., Morris Water Maze) Dietary_Intervention->Behavioral_Testing Data_Analysis Cognitive Performance Data Analysis Behavioral_Testing->Data_Analysis Tissue_Collection Brain Tissue Collection Data_Analysis->Tissue_Collection Conclusion Draw Conclusions Data_Analysis->Conclusion Molecular_Analysis Molecular Analysis (e.g., Western Blot, IHC) Tissue_Collection->Molecular_Analysis Molecular_Analysis->Conclusion

References

Exploratory Studies on Choline in Liver Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the role of choline in experimental liver disease models. The user's specific request for "choline iodide" did not yield sufficient specific research in this context. Therefore, this document addresses the broader and well-documented effects of choline and choline deficiency, which is the standard approach in this research area. The principles and findings discussed are generally applicable to the study of choline's role in liver health.

Introduction

This guide provides an in-depth overview of the experimental use of choline-deficient models to study liver disease. It details the methodologies for disease induction and analysis, presents quantitative data from relevant studies in a structured format, and illustrates the key signaling pathways and experimental workflows.

Experimental Protocols

Induction of Liver Disease via Choline-Deficient Diets

The most common method to induce NAFLD/NASH in rodents is through the administration of a methionine and choline-deficient (MCD) diet or a choline-deficient, L-amino acid-defined (CDAA) diet.

2.1.1 Methionine and Choline-Deficient (MCD) Diet Model

  • Objective: To induce steatohepatitis, inflammation, and fibrosis.

  • Animals: C57BL/6J mice are commonly used.[4]

  • Diet Composition: The diet is typically high in sucrose and fat but lacks methionine and choline. A representative composition is provided in Table 2.1.

  • Procedure:

    • House male C57BL/6J mice (6-8 weeks old) in a temperature and light-controlled environment.

    • Provide ad libitum access to either a standard control diet or the MCD diet for a period of 4-8 weeks.

    • Monitor animal health and body weight regularly. Note that the MCD diet often leads to weight loss, which is a key difference from human NASH.[4]

    • At the end of the study period, euthanize the animals and collect blood and liver tissue for analysis.

2.1.2 Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet Model

  • Objective: To induce a NASH phenotype that can progress to fibrosis and hepatocellular carcinoma with less severe weight loss compared to the MCD diet.[1]

  • Animals: Wistar rats or C57BL/6J mice.

  • Diet Composition: This diet is deficient in choline and has a low methionine content, with a high percentage of calories from fat.

  • Procedure:

    • Acclimate 6-week-old male Wistar rats to the experimental conditions.

    • Divide the animals into a control group receiving a standard diet and an experimental group receiving the CDAA diet.

    • Administer the respective diets for a duration ranging from 4 to 12 weeks or longer, depending on the desired severity of liver injury.[6]

    • Perform weekly monitoring of body weight and food intake.

    • Upon completion of the dietary intervention, collect serum and liver samples for subsequent analysis.

Biochemical Analysis of Liver Function
  • Objective: To quantify markers of liver injury and dyslipidemia.

  • Samples: Serum or plasma.

  • Procedure:

    • Collect blood via cardiac puncture or from the tail vein.

    • Separate serum or plasma by centrifugation.

    • Use automated biochemical analyzers or commercially available assay kits to measure the levels of:

      • Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST) as indicators of hepatocellular injury.[7]

      • Triglycerides (TG) and Total Cholesterol (TC) to assess lipid metabolism.[7]

    • Follow the manufacturer's instructions for the specific assay kits used.

Histopathological Assessment of Liver Injury
  • Objective: To qualitatively and semi-quantitatively evaluate steatosis, inflammation, and fibrosis in the liver.

  • Samples: Formalin-fixed, paraffin-embedded liver tissue sections.

  • Procedure:

    • Fix a portion of the liver in 10% neutral-buffered formalin immediately after collection.[6]

    • Process the fixed tissue and embed it in paraffin.

    • Cut 4-5 µm thick sections and mount them on glass slides.

    • Perform standard Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and hepatocyte ballooning.

    • Use Masson's trichrome or Sirius Red staining to visualize and quantify collagen deposition as a measure of fibrosis.[1][5]

    • Score the histological features using a standardized system such as the NAFLD Activity Score (NAS).[3]

Quantitative Data from Liver Disease Models

The following tables summarize representative quantitative data from studies utilizing choline-deficient diet models to induce liver disease.

Table 2.1: Composition of a Typical Methionine and Choline-Deficient (MCD) Diet

ComponentPercentage (%)
Sucrose40.0
Casein (methionine-free)10.0
Corn Starch34.0
Corn Oil10.0
Vitamin Mix (choline-free)1.0
Mineral Mix4.0
Cellulose1.0

Table 3.1: Effects of a Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet on Liver Parameters in Rats

ParameterControl DietCDAA Diet (9 weeks)
Body Weight (g)450 ± 25380 ± 30
Liver Weight/Body Weight (%)2.8 ± 0.34.5 ± 0.5
Serum ALT (U/L)40 ± 8250 ± 50
Serum Triglycerides (mg/dL)100 ± 1550 ± 10
Hepatic Steatosis Score (0-3)03
Hepatic Fibrosis Score (0-4)02-3

Data are presented as mean ± standard deviation and are compiled from representative studies.[6]

Table 3.2: Histological Scoring of NAFLD in Animal Models

FeatureScore 0Score 1Score 2Score 3
Steatosis (% of hepatocytes) <5%5-33%>33-66%>66%
Lobular Inflammation (foci/20x field) None<22-4>4
Hepatocyte Ballooning NoneFew balloon cellsMany cells/prominent ballooning-
Fibrosis Stage NonePerisinusoidal or periportalPerisinusoidal and portal/periportalBridging fibrosis

Adapted from the NAFLD Activity Score (NAS) for preclinical models.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of choline in liver disease models.

G cluster_0 Experimental Workflow: Choline-Deficient Diet Model A Animal Acclimation (e.g., C57BL/6J Mice, 6-8 weeks old) B Dietary Intervention (Control vs. Choline-Deficient Diet) A->B C Monitoring (Body Weight, Food Intake) B->C D Sacrifice and Sample Collection (Blood, Liver Tissue) C->D E Biochemical Analysis (ALT, AST, Triglycerides) D->E F Histopathological Analysis (H&E, Masson's Trichrome Staining) D->F G Data Analysis and Interpretation E->G F->G

Figure 4.1: Experimental workflow for a choline-deficient diet-induced liver disease model.

G cluster_1 Signaling Pathway: Choline Deficiency and Steatosis CD Choline Deficiency PC_Synthesis Decreased Phosphatidylcholine (PC) Synthesis CD->PC_Synthesis VLDL_Assembly Impaired VLDL Assembly and Secretion PC_Synthesis->VLDL_Assembly TG_Export Decreased Triglyceride (TG) Export from Liver VLDL_Assembly->TG_Export Steatosis Hepatic Steatosis (Fat Accumulation) TG_Export->Steatosis

Figure 4.2: Simplified signaling pathway of choline deficiency-induced hepatic steatosis.

G cluster_2 Signaling Pathway: Progression to Fibrosis CD Choline Deficiency Mito_Dys Mitochondrial Dysfunction CD->Mito_Dys ROS Increased Reactive Oxygen Species (ROS) Mito_Dys->ROS Ox_Stress Oxidative Stress ROS->Ox_Stress HSC_Activation Hepatic Stellate Cell (HSC) Activation Ox_Stress->HSC_Activation Fibrosis Liver Fibrosis (Collagen Deposition) HSC_Activation->Fibrosis TGFB TGF-β Signaling TGFB->HSC_Activation

Figure 4.3: Key signaling events in the progression from choline deficiency to liver fibrosis.

Conclusion

The use of choline-deficient diet models has been instrumental in advancing our understanding of the pathogenesis of NAFLD and its progression. These models effectively recapitulate key histological and pathological features of the human disease, including steatosis, inflammation, and fibrosis. By impairing VLDL secretion and inducing mitochondrial dysfunction and oxidative stress, choline deficiency triggers a cascade of events that lead to significant liver injury.

This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the principles and methodologies involved in using these models. The detailed protocols, tabulated data, and pathway diagrams serve as a valuable resource for designing and interpreting experiments aimed at exploring the mechanisms of liver disease and evaluating novel therapeutic interventions. While the specific role of this compound warrants further investigation, the broader study of choline metabolism continues to be a critical area of research in hepatology.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Radiolabeled [11C]-Choline Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[11C]-Choline, a positron-emitting radiopharmaceutical, is a crucial tracer for Positron Emission Tomography (PET) imaging, particularly in the diagnosis and staging of prostate cancer and brain tumors.[1][2][3][4] Its mechanism relies on the increased uptake of choline in rapidly proliferating tumor cells for phospholipid synthesis in cell membranes.[5][3][6] The short half-life of Carbon-11 (approximately 20.4 minutes) necessitates an efficient and rapid automated synthesis on-site.[2][3][7] This document provides a detailed protocol for the synthesis of [11C]-Choline, from the production of the initial radionuclide to the final purified product. The synthesis is typically performed in an automated synthesis module housed in a hot cell.[7][8]

Synthesis Pathway Overview

The synthesis of [11C]-Choline involves a multi-step process that begins with the production of [11C]carbon dioxide ([11C]CO2) or [11C]methane ([11C]CH4) in a cyclotron. This is followed by the conversion into a reactive methylating agent, most commonly [11C]methyl iodide ([11C]CH3I). This intermediate then reacts with the precursor, 2-dimethylaminoethanol (DMAE), to yield [11C]-Choline. The final product is then purified for clinical use.

Quantitative Data Summary

The following table summarizes key quantitative data from various published protocols for the synthesis of [11C]-Choline.

Parameter"Wet Chemistry" Method"Gas Phase" MethodSolid-Phase MethodReference
Starting Material [11C]CO2[11C]CH4[11C]CO2[8][9][10]
Methylating Agent [11C]CH3I[11C]CH3I[11C]CH3I[9][10][11]
Precursor 2-Dimethylaminoethanol (DMAE)2-Dimethylaminoethanol (DMAE)2-Dimethylaminoethanol (DMAE)[9][12]
Radiochemical Yield (decay corrected) ~80% (based on [11C]CH3I)~50% (conversion to [11C]CH3I)>60%[9][11][13]
Radiochemical Purity ≥ 98%> 99.5%≥ 99.9%[10][12][13]
Total Synthesis Time ~20 minutes~15-20 minutes~12-20 minutes[1][7][8][10]
Specific Activity 11.1 GBq/μmolNot specifiedNot specified[14]

Experimental Protocols

Production of [11C] Radionuclide

The initial step is the production of [11C] via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[7][8] This is typically achieved by irradiating a target of nitrogen gas (N₂) containing a small percentage of hydrogen (H₂) or oxygen (O₂) to produce [11C]CH₄ or [11C]CO₂, respectively.

Synthesis of [11C]Methyl Iodide ([11C]CH₃I)

Two primary methods are employed for the synthesis of the key intermediate, [11C]methyl iodide.

a) "Wet Chemistry" Method:

  • The cyclotron-produced [11C]CO₂ is trapped on a molecular sieve.[7]

  • The trapped [11C]CO₂ is then released and reduced to [11C]methanol ([11C]MeOH) using a reducing agent such as lithium aluminum hydride (LiAlH₄) in a tetrahydrofuran (THF) solution.[7][8][10][11]

  • After the reaction, the THF is evaporated.

  • Hydroiodic acid (HI) is added to the [11C]methanol, and the mixture is heated, leading to the formation of [11C]methyl iodide.[7][10]

  • The volatile [11C]CH₃I is then distilled and transferred to the next reaction step.

b) "Gas Phase" Method:

  • [11C]Methane ([11C]CH₄) produced from the cyclotron is mixed with iodine vapor.

  • This mixture is passed through a heated quartz tube (approximately 720°C).[9]

  • The reaction yields [11C]methyl iodide, which is then trapped for the subsequent reaction.

Synthesis of [11C]-Choline Iodide

The radiolabeling step involves the N-methylation of 2-dimethylaminoethanol (DMAE) with [11C]methyl iodide.

  • The [11C]methyl iodide (either from the "wet" or "gas phase" method) is passed through a solid-phase extraction (SPE) cartridge, such as a C18 or a cation-exchange (CM) Sep-Pak, which has been pre-loaded with the precursor, DMAE.[5][9][10]

  • The reaction occurs on the solid support, where the [11C]methyl group is transferred to the nitrogen atom of DMAE, forming [11C]-Choline.

Purification of [11C]-Choline
  • After the reaction, the SPE cartridge is washed with a suitable solvent, such as ethanol and then water, to remove any unreacted DMAE and other impurities.[9][10]

  • The purified [11C]-Choline is then eluted from the cartridge using a sterile saline solution.[5][10]

  • The final product is passed through a sterile filter (0.22 µm) into a sterile, pyrogen-free vial for quality control and subsequent use.[7][10]

Quality Control

The final product undergoes a series of quality control tests to ensure its suitability for clinical use. These tests include:

  • Radiochemical Purity: Determined by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to ensure the radioactivity is predominantly from [11C]-Choline.[7][11]

  • Chemical Purity: To quantify the amount of non-radioactive chemical species, including the precursor DMAE.[11]

  • Radionuclidic Purity: To confirm that the radioactivity originates from Carbon-11.[7]

  • Sterility and Endotoxin Levels: To ensure the product is free from microbial contamination and pyrogens.[7]

Visualizations

Synthesis Workflow for [11C]-Choline

Synthesis_Workflow cluster_cyclotron Cyclotron cluster_synthesis_module Automated Synthesis Module cluster_intermediate [¹¹C]CH₃I Synthesis cluster_labeling Radiolabeling cluster_purification Purification N14 ¹⁴N Target Gas C11_CO2 [¹¹C]CO₂ / [¹¹C]CH₄ N14->C11_CO2 Proton Beam ¹⁴N(p,α)¹¹C CH3I [¹¹C]CH₃I C11_CO2->CH3I Reduction & Iodination or Gas Phase Reaction Reaction Reaction on SPE Cartridge CH3I->Reaction DMAE DMAE Precursor DMAE->Reaction Purification SPE Purification Reaction->Purification Final_Product [¹¹C]Choline Iodide Solution Purification->Final_Product Elution

Caption: Automated synthesis workflow for [11C]-Choline production.

Chemical Reaction Pathway

Chemical_Reaction cluster_reaction N-Methylation of DMAE DMAE 2-Dimethylaminoethanol (DMAE) (CH₃)₂NCH₂CH₂OH Choline [¹¹C]this compound [(CH₃)₂([¹¹C]H₃)N⁺CH₂CH₂OH] I⁻ DMAE->Choline plus + CH3I [¹¹C]Methyl Iodide [¹¹C]H₃I CH3I->Choline Choline_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell C11_Choline_Ext [¹¹C]Choline C11_Choline_Int [¹¹C]Choline C11_Choline_Ext->C11_Choline_Int Choline Transporter Phospho_Choline [¹¹C]Phosphorylcholine C11_Choline_Int->Phospho_Choline Choline Kinase Phospholipids [¹¹C]Phospholipids (e.g., Phosphatidylcholine) Phospho_Choline->Phospholipids Kennedy Pathway

References

Application Notes and Protocols for Tracing Cholinergic Neurons

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While choline iodide is not utilized as a neuronal tracer in neurobiology, the underlying interest in mapping cholinergic pathways can be addressed through a variety of well-established and effective techniques. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in tracing cholinergic neurons and their projections. These methods leverage the specific molecular machinery of cholinergic neurons, such as the expression of choline acetyltransferase (ChAT) and the high-affinity choline transporter (CHT1), or employ general neuronal tracing techniques in combination with cholinergic markers.

Section 1: Overview of Cholinergic System Mapping

The mapping of cholinergic circuits is crucial for understanding their role in cognitive functions like memory and attention, and their involvement in neurodegenerative diseases.[1] Tracing these pathways can be achieved through direct methods that label cholinergic neurons specifically, or indirect methods that combine general neuronal tracers with immunohistochemical identification of cholinergic markers.

Key Markers for Identifying Cholinergic Neurons:

  • Choline Acetyltransferase (ChAT): The enzyme responsible for the synthesis of acetylcholine. It is considered the most definitive marker for cholinergic neurons.[1]

  • Vesicular Acetylcholine Transporter (VAChT): This transporter loads acetylcholine into synaptic vesicles and is another reliable marker for cholinergic neurons.[1][2]

  • High-Affinity Choline Transporter (CHT1): Responsible for the reuptake of choline into the presynaptic terminal, a rate-limiting step in acetylcholine synthesis.[3]

Section 2: Genetically Encoded Tracers for Cholinergic Neurons

A powerful approach for mapping cholinergic projections involves the use of transgenic animals where fluorescent proteins are expressed under the control of a cholinergic-specific promoter, such as the ChAT promoter. This allows for the direct visualization of cholinergic neurons and their processes.

Application: Anterograde tracing of cholinergic projections from a specific brain region.

Experimental Protocol: Anterograde Tracing in ChAT-Cre Mice

This protocol describes the use of a Cre-dependent adeno-associated virus (AAV) to express a fluorescent reporter in cholinergic neurons of a specific brain region in a ChAT-IRES-Cre mouse line.

Materials:

  • ChAT-IRES-Cre mice

  • AAV vector with a Cre-dependent (e.g., DIO or FLEX) fluorescent reporter gene (e.g., eYFP, mCherry)

  • Stereotaxic surgery setup

  • Anesthetics

  • Perfusion solutions (PBS, 4% paraformaldehyde)

  • Cryostat or vibratome

  • Fluorescence microscope

  • Standard immunohistochemistry reagents

Procedure:

  • Animal Preparation: Anesthetize the ChAT-IRES-Cre mouse and place it in the stereotaxic frame.

  • Viral Injection:

    • Perform a craniotomy over the target brain region.

    • Lower a microinjection pipette containing the Cre-dependent AAV to the desired coordinates.

    • Inject a small volume (e.g., 100-200 nL) of the virus at a slow, controlled rate.

    • Slowly retract the pipette and suture the incision.

  • Post-Operative Care and Expression Period: Provide appropriate post-operative care. Allow sufficient time for viral expression and transport (typically 2-4 weeks).

  • Tissue Processing:

    • Anesthetize the mouse and perform transcardial perfusion with PBS followed by 4% paraformaldehyde.

    • Dissect the brain and post-fix overnight in 4% PFA at 4°C.

    • Cryoprotect the brain in a sucrose solution (e.g., 30% sucrose in PBS).

    • Section the brain using a cryostat or vibratome.

  • Visualization:

    • Mount the sections on slides.

    • Directly visualize the fluorescent reporter expressed in cholinergic axons and terminals in the target regions using a fluorescence or confocal microscope.

    • (Optional) Perform immunohistochemistry for ChAT to confirm the cholinergic identity of the labeled neurons.[4]

Data Presentation:

ParameterDescription
Mouse Line ChAT-IRES-Cre
Viral Vector AAV-hSyn-DIO-mCherry
Injection Site Basal Forebrain
Expression Time 3 weeks
Primary Target Medial Prefrontal Cortex
Visualization Confocal microscopy of mCherry fluorescence

Section 3: Anterograde and Retrograde Tracing with Conventional Tracers

Conventional neuroanatomical tracers can be used to map connections to and from a specific brain region. To identify the cholinergic component of these projections, the tracing is combined with immunohistochemistry for ChAT.

Anterograde Tracing with Phaseolus vulgaris-leucoagglutinin (PHA-L)

PHA-L is a highly effective anterograde tracer that is taken up by neuronal cell bodies and transported to their axon terminals.[5]

Application: To identify the targets of projections from a brain region containing a mixed population of neurons, and then determine which of these projections are cholinergic.

Experimental Protocol: PHA-L Anterograde Tracing and ChAT Immunohistochemistry

Materials:

  • PHA-L (2.5% in buffer)

  • Stereotaxic surgery setup

  • Iontophoretic injection system

  • Standard perfusion and tissue processing reagents

  • Primary antibody: anti-ChAT

  • Fluorescently labeled secondary antibodies

Procedure:

  • PHA-L Injection:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Perform a craniotomy and lower a glass micropipette containing PHA-L to the target coordinates.

    • Inject PHA-L using iontophoresis (e.g., 5 µA positive current, 7 seconds on/7 seconds off for 15-30 minutes).[5]

  • Survival Period: Allow a survival period of 7-14 days for anterograde transport of the tracer.

  • Tissue Processing: Perfuse the animal and process the brain tissue as described in the previous protocol.

  • Immunohistochemistry:

    • Incubate the brain sections with a primary antibody against PHA-L and a primary antibody against ChAT (from a different host species).

    • Wash and incubate with corresponding fluorescently labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488 for PHA-L and anti-goat Alexa Fluor 594 for ChAT).

  • Visualization: Use a fluorescence or confocal microscope to visualize PHA-L-labeled axons and terminals and their relationship to ChAT-positive structures.

Retrograde Tracing with Cholera Toxin Subunit B (CTB)

CTB is a highly sensitive retrograde tracer that is taken up by axon terminals and transported back to the cell body.[6][7]

Application: To identify the origin of neuronal inputs to a specific brain region and determine what proportion of these inputs are cholinergic.

Experimental Protocol: CTB Retrograde Tracing and ChAT Immunohistochemistry

Materials:

  • Cholera Toxin Subunit B (CTB) or fluorescently conjugated CTB

  • Stereotaxic surgery setup

  • Standard perfusion and tissue processing reagents

  • Primary antibody: anti-CTB (if non-conjugated CTB is used) and anti-ChAT

  • Fluorescently labeled secondary antibodies

Procedure:

  • CTB Injection:

    • Anesthetize the animal and stereotaxically inject CTB into the target brain region.

  • Survival Period: Allow a survival period of 5-10 days for retrograde transport.

  • Tissue Processing: Perfuse and process the brain tissue.

  • Immunohistochemistry:

    • If using fluorescently conjugated CTB, proceed directly to ChAT immunohistochemistry.

    • If using unconjugated CTB, perform double-labeling immunohistochemistry for CTB and ChAT.

  • Visualization: Use a fluorescence or confocal microscope to identify cell bodies that are double-labeled for both CTB and ChAT in the source regions.

Data Presentation: Comparison of Conventional Tracers

TracerDirection of TransportPrimary UseCombined with IHC
PHA-L AnterogradeMapping efferent projectionsYes
CTB RetrogradeIdentifying afferent sourcesYes

Section 4: Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key concepts and workflows described in these protocols.

Choline_Metabolism_and_Tracing cluster_Extracellular Extracellular Space cluster_Presynaptic Presynaptic Cholinergic Neuron Choline_ext Choline CHT1 CHT1 (High-Affinity Choline Transporter) Choline_ext->CHT1 Uptake Choline_int Choline CHT1->Choline_int ChAT ChAT Choline_int->ChAT Synthesis ACh Acetylcholine (ACh) ChAT->ACh VAChT VAChT ACh->VAChT Vesicle Synaptic Vesicle VAChT->Vesicle Packaging

Key molecular components in a cholinergic neuron.

Anterograde_Tracing_Workflow Start Start: ChAT-Cre Mouse Injection Stereotaxic Injection of Cre-dependent AAV-FP Start->Injection Expression Survival Period (2-4 weeks) Injection->Expression Perfusion Perfusion and Tissue Fixation Expression->Perfusion Sectioning Brain Sectioning Perfusion->Sectioning Imaging Fluorescence Microscopy Sectioning->Imaging Analysis Analysis of Labeled Cholinergic Projections Imaging->Analysis

Workflow for anterograde tracing in ChAT-Cre mice.

Retrograde_Tracing_Workflow Start Start: Wild-type Animal Injection Stereotaxic Injection of Retrograde Tracer (e.g., CTB) Start->Injection Transport Survival Period (5-10 days) Injection->Transport Perfusion Perfusion and Tissue Fixation Transport->Perfusion Sectioning Brain Sectioning Perfusion->Sectioning IHC Immunohistochemistry (anti-ChAT and anti-Tracer) Sectioning->IHC Imaging Fluorescence Microscopy IHC->Imaging Analysis Identification of Double-labeled Neurons Imaging->Analysis

Workflow for retrograde tracing combined with immunohistochemistry.

References

Application of Deuterated Choline as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and precise quantification of choline and its metabolites is crucial in various fields, including neuroscience, nutrition, and drug development, due to their significant roles in cellular structure, function, and signaling. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for this purpose, offering high sensitivity and specificity. The use of a stable isotope-labeled internal standard is paramount for achieving reliable quantitative results by correcting for variations during sample preparation and analysis.

While the query specified choline iodide, it is important to clarify that This compound is not a suitable internal standard for the mass spectrometric analysis of choline . An internal standard must be chemically similar to the analyte but isotopically distinct to be differentiated by the mass spectrometer. This compound is a salt of choline and would have the same mass-to-charge ratio (m/z) as endogenous choline, making it indistinguishable.

The appropriate and widely accepted internal standard for choline analysis is isotopically labeled choline , most commonly deuterated choline (e.g., choline-d9 or choline-d13). This document provides detailed application notes and protocols for the use of deuterated choline as an internal standard in LC-MS/MS assays for the quantification of choline in biological matrices.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample.[1] The isotopically labeled internal standard is chemically identical to the analyte and therefore behaves similarly during sample extraction, derivatization, and chromatographic separation.[2] Because it has a different mass, the mass spectrometer can distinguish it from the endogenous analyte. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample is lost during preparation or if ionization efficiency fluctuates.[3]

Experimental Workflow for Choline Quantification

The general workflow for quantifying choline in biological samples using a deuterated internal standard involves several key steps, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Deuterated Choline Internal Standard Sample->Spike Extraction Protein Precipitation & Analyte Extraction Spike->Extraction Evaporation Evaporation of Supernatant Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation (HILIC) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: General experimental workflow for choline quantification using a deuterated internal standard.

Detailed Experimental Protocols

Preparation of Stock and Working Solutions
  • Choline Stock Solution (1 mg/mL): Accurately weigh and dissolve choline chloride in a suitable solvent (e.g., methanol or water).

  • Deuterated Choline (Internal Standard) Stock Solution (1 mg/mL): Prepare a stock solution of deuterated choline (e.g., choline-d9 chloride) in the same manner as the analyte stock solution.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the choline stock solution with the appropriate solvent to create a calibration curve.

  • Internal Standard Working Solution: Prepare a working solution of the deuterated choline internal standard at a fixed concentration (e.g., 100 ng/mL) in the reconstitution solvent.

Sample Preparation from Biological Matrices (e.g., Plasma)

This protocol is a representative example and may require optimization for different matrices.

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Aliquoting: Aliquot 50 µL of each plasma sample, calibration standard, and quality control (QC) sample into a microcentrifuge tube.

  • Spiking with Internal Standard: Add a small volume (e.g., 10 µL) of the deuterated choline internal standard working solution to all tubes except for the blank matrix samples.

  • Protein Precipitation: Add a protein precipitation agent, such as acetonitrile or methanol (typically 3-4 volumes of the sample volume), to each tube.

  • Vortexing: Vortex the tubes vigorously for at least 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.

  • Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the initial mobile phase.

  • Transfer for Analysis: Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Method Parameters

Choline is a polar molecule, making Hydrophilic Interaction Liquid Chromatography (HILIC) the preferred separation technique.[6][7]

Table 1: Example LC-MS/MS Parameters for Choline Analysis

ParameterTypical Setting
LC System UPLC or HPLC system
Column HILIC column (e.g., Silica, Amide)
Mobile Phase A Aqueous buffer with a volatile salt (e.g., 10 mM Ammonium Formate in water with 0.1% formic acid)
Mobile Phase B Acetonitrile
Gradient Start with a high percentage of organic phase (e.g., 90% B), then ramp down to a lower percentage.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40°C
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Choline MRM Transition m/z 104.1 -> m/z 60.1
Deuterated Choline (d9) MRM Transition m/z 113.2 -> m/z 69.1

Method Validation

A robust LC-MS/MS method for choline quantification should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Table 2: Typical Method Validation Parameters and Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte.Consistent and reproducible across the concentration range.
Matrix Effect The effect of co-eluting, interfering substances on the ionization of the analyte.The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration.

Quantitative Data Summary

The following table summarizes typical quantitative performance data from a validated LC-MS/MS method for choline using a deuterated internal standard.

Table 3: Example Quantitative Performance Data

ParameterCholineReference
Linear Range 0.5 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (CV%) < 10%[8]
Inter-day Precision (CV%) < 15%[8]
Accuracy (% Bias) -10% to +10%[8]
Recovery (%) 85 - 105%[6]

Signaling Pathways and Logical Relationships

The quantification of choline is often relevant to understanding its role in various metabolic pathways.

G cluster_choline Choline Metabolism cluster_functions Biological Functions Choline Choline PC Phosphatidylcholine Choline->PC CDP-Choline Pathway ACh Acetylcholine Choline->ACh Choline Acetyltransferase Betaine Betaine Choline->Betaine Membrane Cell Membrane Structure PC->Membrane Neurotransmission Neurotransmission ACh->Neurotransmission Methylation Methyl Group Metabolism Betaine->Methylation

Caption: Key metabolic pathways involving choline.

Conclusion

The use of a deuterated internal standard, such as choline-d9, is essential for the accurate and precise quantification of choline in biological samples by LC-MS/MS. This approach effectively corrects for variability inherent in the analytical process, leading to reliable data for research, clinical, and drug development applications. The protocols and data presented here provide a comprehensive guide for the implementation of this robust analytical methodology.

References

Application Notes and Protocols for the Experimental Use of Choline Iodide in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline is an essential nutrient vital for cellular growth, integrity, and signaling. It serves as a precursor for the synthesis of phospholipids, key components of cell membranes, and the neurotransmitter acetylcholine.[1] In cell culture, choline is a standard component of many defined media. Choline iodide, as a salt, provides both choline and iodide ions. While choline's benefits in cell culture are well-documented, iodide is known to have specific effects, particularly on thyroid cells, where it can influence proliferation and induce apoptosis at high concentrations.[2][3] The combined effects of choline and iodide when delivered as this compound are not extensively documented in a single protocol, and therefore, experimental determination of optimal concentrations is crucial.

These application notes provide a comprehensive guide for the experimental use of this compound in cell culture media, including protocols for determining optimal concentrations and assessing cellular responses.

Data Presentation

Table 1: Recommended Starting Concentrations of Choline in Cell Culture

Cell TypeCholine Concentration RangeSalt Form Commonly UsedReference
Human Epidermal Keratinocytes36 µM - 180 µMCholine Chloride[4]
Chinese Hamster Ovary (CHO)≥ 429 µM (≥ 60 mg/L)Choline Chloride[5]
Bovine Peripheral Blood Leukocytes4 µM - 12 µMCholine Chloride[6]
Human Neuroblastoma (SK-N-SH)Not specified (used for uptake assays)Choline Chloride[7]

Table 2: Observed Effects of Iodide on Cells in Culture

Cell TypeIodide ConcentrationEffectReference
FRTL-5 (Rat Thyroid)Graded concentrationsInhibition of cell proliferation, cell cycle arrest at G0/G1 and G2/M[2]
TAD-2 (Immortalized Thyroid) & Primary Human Thyroid CellsDose-dependentCytotoxicity and apoptosis[3]
Non-thyroid cellsNot specifiedNo significant cytotoxic effect observed[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a sterile stock solution of this compound for addition to cell culture media.

Materials:

  • This compound (CAS #: 17773-10-3)[8]

  • Sterile, cell culture-grade water or Phosphate Buffered Saline (PBS)

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes (15 mL and 50 mL)

Procedure:

  • Calculate the required mass: To prepare a 100 mM stock solution, weigh out 2.31 g of this compound (Molecular Weight: 231.09 g/mol ) and dissolve it in 100 mL of sterile water or PBS. Adjust the mass and volume as needed for your experimental scale.

  • Dissolution: Add the weighed this compound to the sterile water or PBS in a sterile conical tube. Vortex until fully dissolved.

  • Sterilization: Sterilize the this compound solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: Determining the Optimal Concentration of this compound (Dose-Response Experiment)

This protocol outlines a method to determine the optimal working concentration of this compound for a specific cell line.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, or similar)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.

  • Preparation of Treatment Media: Prepare a serial dilution of the this compound stock solution in complete cell culture medium. Suggested starting concentrations could range from 1 µM to 1 mM, based on the data in Table 1. Include a vehicle control (medium with sterile water or PBS added at the same volume as the highest this compound concentration).

  • Cell Treatment: Remove the overnight culture medium and replace it with the prepared treatment media.

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: At the end of the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration to determine the EC50 (half-maximal effective concentration) or the optimal concentration that promotes growth without cytotoxicity.

Protocol 3: Assessment of Cell Cycle Effects using Propidium Iodide Staining

Given that iodide can affect the cell cycle, this protocol is designed to assess these effects.[2]

Materials:

  • Cultured cells treated with this compound (and controls)

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest the treated and control cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The PI fluorescence intensity will be proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Pathways and Workflows

experimental_workflow Experimental Workflow for this compound Application cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_media Prepare Treatment Media (Serial Dilutions) prep_stock->prep_media treat_cells Treat Cells with This compound prep_media->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) incubate->cell_cycle data_analysis Data Analysis and Interpretation viability_assay->data_analysis cell_cycle->data_analysis

Caption: Workflow for using this compound in cell culture.

choline_signaling_pathway Potential Choline Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm choline_transporter Choline Transporter choline Choline choline_transporter->choline gpcr GPCR pld PLD gpcr->pld activates sig1r Sigma-1 Receptor (on ER) choline->sig1r binds & activates pld->choline produces ip3r IP3 Receptor (on ER) sig1r->ip3r potentiates ca_release Ca2+ Release ip3r->ca_release choline_iodide Extracellular This compound choline_iodide->choline_transporter

Caption: Choline signaling via Sigma-1 Receptor.[9][10]

References

Application Notes and Protocols: Choline Iodide as a Selective Agent for Bacterial Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Choline iodide, a quaternary ammonium salt, has been identified as a selective agent for use in microbiology.[1][2] As a member of the broader class of quaternary ammonium compounds (QACs), its mechanism of action is primarily attributed to the disruption of the bacterial cell envelope.[3] The cationic headgroup of the choline molecule interacts with and disrupts the negatively charged components of the bacterial cell membrane, leading to the leakage of cytoplasmic contents and ultimately, cell death.[4] This document provides detailed application notes and protocols for the use of this compound as a selective agent in bacterial isolation and culture.

The selectivity of QACs like this compound is often dependent on the structure of the bacterial cell wall. Gram-positive bacteria, which have a thick peptidoglycan layer but lack an outer membrane, are generally more susceptible to the disruptive action of these compounds at lower concentrations compared to Gram-negative bacteria, whose outer membrane can act as a permeability barrier.[4][5] The iodide anion may also contribute to the antimicrobial effect, as iodide ions can exert a bactericidal effect, particularly when oxidized to molecular iodine, which can disrupt cell membranes and cause oxidative stress.[3][6][7]

These application notes will detail the preparation of selective media containing this compound, protocols for bacterial isolation and the determination of minimum inhibitory concentrations (MICs), and provide data on the susceptibility of various bacterial species to related compounds to guide experimental design.

Principle of Selection

The selective action of this compound is based on the differential susceptibility of various bacterial species to its disruptive effects on the cell membrane and potential oxidative stress from the iodide component. At specific concentrations, this compound can inhibit the growth of susceptible bacteria while allowing resistant or tolerant species to proliferate. This allows for the enrichment and isolation of bacteria from mixed microbial populations. The selection is concentration-dependent, with higher concentrations being inhibitory to a broader range of bacteria.

Data Presentation: Susceptibility to Related Quaternary Ammonium Compounds and Iodine

While specific minimum inhibitory concentration (MIC) data for this compound is not extensively available in the literature, data for structurally related choline derivatives and for molecular iodine can provide a valuable starting point for determining appropriate selective concentrations. The following tables summarize published MIC values for these related compounds against a range of common bacterial species.

Table 1: Minimum Inhibitory Concentrations (MICs) of Choline-Based Quaternary Ammonium Compounds (QACs) against Various Bacterial and Fungal Species

CompoundBacillus subtilis (mg/L)Staphylococcus aureus (mg/L)MRSA (mg/L)Enterococcus faecalis (mg/L)VRE (mg/L)Klebsiella pneumoniae (mg/L)Escherichia coli (mg/L)Pseudomonas aeruginosa (mg/L)Candida albicans (mg/L)Saccharomyces cerevisiae (mg/L)
[N1,1,12,2(OH)]Br15.6231.2562.5--125250250125125
[N1,1,14,2(OH)]Br7.817.8115.62--62.512512562.562.5
[N1,1,16,2(OH)]Br3.913.917.81--31.2562.562.531.2531.25
[N1,1,18,2(OH)]Br1.951.953.91--15.6231.2531.2515.6215.62
[N1,12,2(OH),2(OH)]Br7.817.8115.6215.6231.2562.512512531.2531.25
[N1,14,2(OH),2(OH)]Br3.913.917.817.8115.6231.2562.562.515.6215.62

Data sourced from a study on choline-based ionic liquids.[8] The compounds are monoquaternary ammonium salts with varying alkyl chain lengths. VRE: Vancomycin-resistant Enterococcus. MRSA: Methicillin-resistant Staphylococcus aureus. '-' indicates data not provided in the source.

Table 2: Minimum Inhibitory Concentrations (MICs) of Molecular Iodine (I₂) against Various Bacterial Species

Bacterial SpeciesMinimum Inhibitory Concentration (µg/mL)
Escherichia coli0.5
Pseudomonas aeruginosa1.0
Bacillus pumilus1.0
Roseovarius spp.>5.0

Data sourced from a study on iodine produced by iodide-oxidizing bacteria.[5]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound, as with other QACs, is the disruption of the bacterial cell membrane. This is a multi-step process that does not involve a specific signaling pathway in the traditional sense but rather a direct physicochemical interaction with the cell envelope. The iodide ion can also contribute to the antimicrobial effect through mechanisms that can induce oxidative stress.

G cluster_environment Extracellular Environment cluster_cell Bacterial Cell CholineIodide This compound (C₅H₁₄INO) CellWall Cell Wall CholineIodide->CellWall Choline cation attraction OxidativeStress Oxidative Stress CholineIodide->OxidativeStress Iodide-mediated reactions CellMembrane Cell Membrane (Phospholipid Bilayer) CellWall->CellMembrane Penetration Cytoplasm Cytoplasm CellMembrane->Cytoplasm Membrane Disruption & Permeability Increase CellDeath Cell Lysis and Death Cytoplasm->CellDeath Leakage of Cellular Contents OxidativeStress->CellDeath Damage to cellular components

Caption: Proposed mechanism of this compound antibacterial action.

Experimental Protocols

Protocol 1: Preparation of this compound Selective Agar

This protocol describes the preparation of a general-purpose nutrient agar supplemented with this compound. The final concentration of this compound should be optimized based on the target organism and the desired level of selectivity, using the data in Tables 1 and 2 as a starting point.

Materials:

  • Nutrient Agar powder

  • This compound (MW: 231.09 g/mol )

  • Sterile distilled water

  • Autoclave

  • Sterile Petri dishes

  • Sterile flasks or bottles

Procedure:

  • Prepare Nutrient Agar according to the manufacturer's instructions. For example, suspend 28 g of Nutrient Agar powder in 1 L of distilled water.

  • Heat with frequent agitation and boil for 1 minute to completely dissolve the powder.

  • Autoclave the medium at 121°C for 15 minutes.

  • Allow the autoclaved medium to cool to 45-50°C in a water bath.

  • Prepare a stock solution of this compound. For example, dissolve 2.31 g of this compound in 10 mL of sterile distilled water to create a 1 M (231 mg/mL) stock solution. Filter-sterilize this solution using a 0.22 µm syringe filter.

  • Add the appropriate volume of the sterile this compound stock solution to the cooled agar base to achieve the desired final concentration. For example, to achieve a final concentration of approximately 100 µg/mL, add 0.43 mL of the 231 mg/mL stock solution to 1 L of medium. Mix gently but thoroughly.

  • Aseptically pour approximately 20 mL of the this compound-supplemented agar into sterile Petri dishes.

  • Allow the plates to solidify at room temperature.

  • Store the plates in a sealed bag at 4°C until use.

Protocol 2: Isolation of Bacteria using this compound Selective Agar

This protocol outlines the procedure for isolating bacteria from a mixed sample.

Materials:

  • This compound Selective Agar plates

  • Mixed bacterial sample (e.g., soil suspension, water sample, clinical swab)

  • Sterile inoculating loops

  • Incubator

Procedure:

  • Label the this compound Selective Agar plates with the sample information and date.

  • Using a sterile inoculating loop, obtain a small amount of the mixed bacterial sample.

  • Streak the sample onto the surface of the agar plate using a standard quadrant streak method to obtain isolated colonies.

  • Incubate the plates at the optimal temperature for the suspected target organisms (e.g., 37°C for 24-48 hours for many common bacteria).

  • After incubation, examine the plates for bacterial growth. Colonies present on the selective medium are considered tolerant or resistant to the used concentration of this compound.

  • Select well-isolated colonies for further identification and characterization.

G Start Start: Mixed Bacterial Sample PrepareInoculum Prepare Inoculum (e.g., serial dilution) Start->PrepareInoculum StreakPlate Streak onto Choline Iodide Selective Agar PrepareInoculum->StreakPlate Incubate Incubate at Optimal Temperature StreakPlate->Incubate Observe Observe for Growth Incubate->Observe IsolateColonies Select Isolated Colonies Observe->IsolateColonies Growth NoGrowth No Growth Observe->NoGrowth No Growth Subculture Subculture onto Non-Selective Medium IsolateColonies->Subculture Identify Perform Identification (e.g., Gram stain, biochemical tests) Subculture->Identify End End: Pure Culture of Tolerant Isolate Identify->End

Caption: Workflow for bacterial isolation using this compound selective agar.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the MIC of this compound for a specific bacterial isolate.

Materials:

  • Pure bacterial culture

  • Mueller-Hinton Broth (or other suitable broth medium)

  • This compound stock solution (sterile)

  • Sterile 96-well microtiter plate

  • Pipettes and sterile tips

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Grow the bacterial isolate in broth overnight to obtain a fresh culture.

  • Adjust the turbidity of the overnight culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the adjusted bacterial suspension 1:150 in fresh broth to obtain a final inoculum concentration of approximately 1 x 10⁶ CFU/mL.

  • In a sterile 96-well plate, add 100 µL of sterile broth to wells 2 through 12.

  • Prepare a starting concentration of this compound in well 1 by adding, for example, 20 µL of a 10 mg/mL stock solution to 80 µL of broth to get 200 µL of a 2 mg/mL (2000 µg/mL) solution.

  • Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as a positive growth control (no this compound). Add 100 µL of broth.

  • Well 12 will serve as a sterility control (no bacteria). Add 100 µL of broth.

  • Inoculate wells 1 through 11 with 10 µL of the diluted bacterial suspension (from step 3). Do not inoculate well 12.

  • The final volume in wells 1-11 will be 110 µL.

  • Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth. Growth can also be assessed by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Expected Results

  • Selective Isolation: On this compound selective agar, you can expect to see the growth of bacterial species that are resistant to the chosen concentration of the agent. Susceptible species will be inhibited. For instance, based on the related compound data, at lower concentrations (e.g., 10-50 µg/mL), one might expect to select for some Gram-negative bacteria over more susceptible Gram-positive bacteria.

  • MIC Determination: The MIC value will be the concentration of this compound in the first clear well of the microdilution series. This quantitative value can be used to classify an organism as susceptible, intermediate, or resistant, and to guide the preparation of selective media.

Troubleshooting

  • No growth on selective plates: The concentration of this compound may be too high for the target organism. Try a lower concentration. Also, ensure the inoculum is viable and the incubation conditions are optimal.

  • Overgrowth of non-target organisms: The concentration of this compound may be too low. Increase the concentration to improve selectivity.

  • Precipitate in the medium: this compound is generally water-soluble. If a precipitate forms upon addition to the agar, ensure the stock solution is fully dissolved and that the agar has not cooled too much, which could cause components to fall out of solution.

  • Inconsistent MIC results: Ensure accurate pipetting and proper preparation of the bacterial inoculum to the correct density. Use fresh, pure cultures for each assay.

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the concentrations of this compound and incubation conditions for their specific bacterial species of interest. Safety precautions should be taken when handling all chemical and biological materials.

References

Application Notes and Protocols: Synthesis of Iodomethylcholine Iodide (IMC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iodomethylcholine iodide (IMC) is a choline analog that has garnered interest in biomedical research, particularly for its role as an inhibitor of trimethylamine (TMA) lyase, an enzyme involved in the gut microbial production of trimethylamine N-oxide (TMAO). Elevated TMAO levels have been associated with various cardiovascular and metabolic diseases. This document provides a detailed protocol for the chemical synthesis of IMC, along with its characterization data.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of iodomethylthis compound.

ParameterValueReference
Reactants
Dimethylethanolamine5.0 mL (50 mmol)[1]
Diiodomethane4.8 mL (60 mmol)[1]
Acetonitrile (solvent)50 mL[1]
Reaction Conditions
TemperatureRoom Temperature[1]
Reaction Time48 hours[1]
Product Yield and Purity
Yield8.57 g (48%)[1]
AppearanceLight yellow solid[1]
Characterization Data
¹H-NMR (400 MHz, D₂O) δ 5.24 (s, 2H, -N-CH₂-I), 4.06-3.99 (m, 2H, -CH₂-CH₂-OH), 3.68-3.62 (m, 2H, -N-CH₂-CH₂-), 3.29 (s, 6H, -N(CH₃)₂)[1]
¹³C-NMR (100 MHz, D₂O) δ 66.1 (-CH₂-CH₂-OH), 55.8 (-N-CH₂-CH₂-), 52.9 (-N(CH₃)₂), 33.0 (-N-CH₂-I)[1]
HRMS (ESI/TOF) m/z (M⁺) calculated for C₅H₁₃INO: 230.0036; found: 230.0033[1]

Experimental Protocol

This section details the methodology for the synthesis of iodomethylthis compound.

Materials:

  • Dimethylethanolamine

  • Diiodomethane

  • Acetonitrile

  • Absolute ethanol

  • 250 mL round bottom flask

  • Rubber septum

  • Magnetic stirrer

  • Rotary evaporator

  • Suction filtration apparatus (with Grade 2 filter paper)

  • High vacuum line

Procedure:

  • Reaction Setup: In a 250 mL round bottom flask, add dimethylethanolamine (5.0 mL, 50 mmol) to acetonitrile (50 mL) and stir the solution at room temperature.[1]

  • Addition of Reagent: To the stirred solution, add diiodomethane (4.8 mL, 60 mmol).[1]

  • Reaction: Lightly cap the flask with a rubber septum and allow the resulting solution to stir at room temperature for 48 hours.[1]

  • Solvent Removal: After 48 hours, remove the solvent by rotary evaporation.[1]

  • Crystallization and Filtration: Crystallize the resulting residue from absolute ethanol.[1] Filter the crystals using suction filtration through Grade 2 filter paper.[1]

  • Drying: Dry the collected light yellow solid under high vacuum overnight to obtain the final product.[1]

Diagrams

Experimental Workflow for IMC Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Purification cluster_3 Final Product A 1. Dissolve Dimethylethanolamine in Acetonitrile B 2. Add Diiodomethane A->B C 3. Stir at Room Temperature for 48 hours B->C D 4. Remove Solvent via Rotary Evaporation C->D E 5. Crystallize from Absolute Ethanol D->E F 6. Suction Filtration E->F G 7. Dry under High Vacuum F->G H Iodomethylthis compound (IMC) G->H

Caption: Workflow for the synthesis of Iodomethylthis compound (IMC).

References

Application of Choline Iodide in Dye-Sensitized Solar Cells: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of choline iodide in the electrolytes of dye-sensitized solar cells (DSSCs). This compound is a key component in the formulation of green and sustainable deep eutectic solvent (DES) based electrolytes, offering a promising alternative to volatile and toxic organic solvents traditionally used in DSSCs.

Introduction to this compound in DSSCs

This compound [(CH₃)₃N(CH₂CH₂OH)⁺I⁻] is a quaternary ammonium salt that has garnered significant interest in the field of photovoltaics, particularly in the development of electrolytes for dye-sensitized solar cells. Its primary application lies in the formation of deep eutectic solvents (DESs), which are mixtures of a salt and a hydrogen bond donor (HBD) that exhibit a melting point lower than either of the individual components. In the context of DSSCs, this compound often serves as the iodide salt component of the I⁻/I₃⁻ redox couple, which is essential for the regeneration of the photo-excited dye.

The use of this compound-based DESs as electrolytes offers several advantages, including low volatility, high thermal stability, non-flammability, and environmental friendliness. These properties address some of the major drawbacks of conventional organic solvent-based electrolytes, such as leakage and the use of hazardous materials. Research has demonstrated that the photovoltaic performance of DSSCs employing this compound-based electrolytes is highly dependent on the composition of the DES, including the choice of the hydrogen bond donor and the presence of co-solvents like water.

Quantitative Data Presentation

The performance of dye-sensitized solar cells is evaluated based on several key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and overall power conversion efficiency (η). The following tables summarize the performance of DSSCs utilizing this compound-based electrolytes under various experimental conditions, as reported in the literature.

Electrolyte CompositionVoc (V)Jsc (mA/cm²)FFη (%)Reference
This compound:Ethylene Glycol (1:2 molar ratio), anhydrous---3.40[1]
This compound:Ethylene Glycol with 25 wt% water---1.84[1]
This compound:Glycerol (with D149 dye)---3.88[2][3]

Table 1: Performance of DSSCs with this compound-Based Deep Eutectic Solvent Electrolytes.

Electrolyte SystemVoc (V)Jsc (mA/cm²)FFη (%)Reference
Protic analogue [NHMe₂EtOH]⁺I⁻:Ethylene Glycol (1:2 molar ratio), anhydrous---3.40[1]
This compound counterpart [NMe₃EtOH]⁺I⁻:Ethylene Glycol with 25 wt% water---1.84[1]
Choline chloride:Urea based DES---~5.1[2]
Choline chloride:Ethylene Glycol based DES---~5.1[2]
Guaniline-I (this compound:Guanidinium thiocyanate 1:1 molar ratio) with water----[4][5]

Table 2: Comparative Performance of Choline-Based Electrolytes in DSSCs.

Experimental Protocols

Preparation of this compound-Based Deep Eutectic Solvent (DES) Electrolyte

This protocol describes the preparation of a common this compound-based DES electrolyte using ethylene glycol as the hydrogen bond donor.

Materials:

  • This compound (ChI)

  • Ethylene glycol (EG)

  • Iodine (I₂)

  • Magnetic stirrer and stir bar

  • Glass vial

Procedure:

  • Weigh this compound and ethylene glycol in a 1:2 molar ratio and place them in a glass scintillation vial.[1]

  • Add a magnetic stir bar to the vial.

  • Stir the mixture at ambient temperature. A homogenous deep eutectic solvent should form within 5-10 minutes of magnetic mixing.[1]

  • To prepare the working electrolyte, add the desired amount of iodine (I₂) to the DES to achieve the target I₃⁻ concentration (e.g., 25–125 mM I₂).[1]

  • Continue stirring until the iodine is completely dissolved. The electrolyte is now ready for use in DSSC fabrication.

Fabrication of Dye-Sensitized Solar Cells

This protocol outlines the general steps for assembling a DSSC using a this compound-based electrolyte.

Materials:

  • FTO (Fluorine-doped Tin Oxide) coated glass slides

  • TiO₂ paste

  • Sensitizing dye solution (e.g., N719)

  • This compound-based DES electrolyte

  • Platinum-coated counter electrode

  • Surlyn or other sealant

  • Screen printer or doctor blade

  • Furnace

  • Vacuum backfilling system

Procedure:

  • Photoanode Preparation:

    • Clean the FTO glass slides thoroughly.

    • Deposit a layer of TiO₂ paste onto the conductive side of the FTO glass using screen printing or the doctor-blade technique.

    • Sinter the TiO₂ film in a furnace at high temperatures (e.g., 450-500 °C) to ensure good electrical contact and porosity.

    • After cooling to approximately 80 °C, immerse the TiO₂ electrode in the sensitizing dye solution and leave it for several hours to ensure complete dye adsorption.

    • Rinse the dye-sensitized photoanode with an appropriate solvent (e.g., ethanol) to remove excess dye and dry it.

  • Assembly of the Solar Cell:

    • Place a sealant (e.g., Surlyn) around the TiO₂ film on the photoanode.

    • Position the platinum-coated counter electrode on top of the sealant, creating a small gap between the two electrodes.

    • Heat the assembly to melt the sealant and bond the two electrodes together, leaving one or two small holes for electrolyte filling.

  • Electrolyte Injection:

    • Introduce the prepared this compound-based DES electrolyte into the cell through the pre-drilled holes using a vacuum backfilling method.[6] This ensures the complete penetration of the viscous electrolyte into the porous TiO₂ layer.

    • Seal the holes with a small piece of sealant and a coverslip.

Visualizations

Mechanism of a Dye-Sensitized Solar Cell

The following diagram illustrates the fundamental working principle of a DSSC, highlighting the role of the iodide/triiodide redox couple, for which this compound serves as a source.

DSSC_Mechanism cluster_cathode Counter Electrode TiO2 TiO₂ Nanoparticles External_Load External Load TiO2->External_Load 3. Electron Transport Dye Sensitizer Dye Dye->TiO2 2. Electron Injection Iodide 3I⁻ Iodide->Dye 6. Dye Regeneration Triiodide I₃⁻ Pt Platinum Catalyst Pt->Triiodide 5. Reduction at Cathode Sunlight Sunlight (hν) Sunlight->Dye 1. Light Absorption External_Load->Pt 4. Electron Flow

Caption: Working principle of a Dye-Sensitized Solar Cell.

Experimental Workflow for DSSC Fabrication

This diagram outlines the key steps involved in the fabrication of a DSSC using a this compound-based electrolyte.

DSSC_Fabrication_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_characterization Characterization FTO_Cleaning FTO Glass Cleaning TiO2_Deposition TiO₂ Paste Deposition FTO_Cleaning->TiO2_Deposition Sintering Sintering of TiO₂ Film TiO2_Deposition->Sintering Dye_Sensitization Dye Sensitization Sintering->Dye_Sensitization Electrode_Sealing Sealing of Electrodes Dye_Sensitization->Electrode_Sealing Electrolyte_Injection Electrolyte Injection (Vacuum Backfilling) Electrode_Sealing->Electrolyte_Injection Electrolyte_Prep This compound DES Electrolyte Preparation Electrolyte_Prep->Electrolyte_Injection Final_Sealing Sealing of Injection Holes Electrolyte_Injection->Final_Sealing JV_Measurement Current-Voltage (J-V) Measurement Final_Sealing->JV_Measurement IPCE_Measurement Incident Photon-to-Current Efficiency (IPCE) JV_Measurement->IPCE_Measurement EIS_Measurement Electrochemical Impedance Spectroscopy (EIS) IPCE_Measurement->EIS_Measurement

Caption: Experimental workflow for DSSC fabrication and characterization.

Conclusion

This compound is a versatile and promising component for the development of environmentally friendly and stable electrolytes for dye-sensitized solar cells. Its application in deep eutectic solvents has paved the way for a new generation of sustainable photovoltaic devices. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists working on the advancement of DSSC technology. Further optimization of this compound-based electrolytes, through the exploration of new hydrogen bond donors and additives, holds the potential to further enhance the efficiency and long-term stability of these solar cells.

References

Application Notes and Protocols for Measuring Cholinesterase Activity Using Thiocholine Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine.[1] Measuring their activity is vital for various research areas, including the study of neurodegenerative diseases, the development of therapeutic drugs, and the assessment of exposure to pesticides and nerve agents.[1][2][3] One of the most common and reliable methods for determining cholinesterase activity is the colorimetric assay developed by Ellman, which utilizes a thiocholine iodide substrate.[2][4][5]

This document provides detailed application notes and protocols for measuring the activity of both acetylcholinesterase and butyrylcholinesterase using their respective thiothis compound substrates.

Principle of the Assay

The Ellman's method is a simple and robust spectrophotometric assay for quantifying cholinesterase activity.[4][6] The principle is based on the enzymatic hydrolysis of a synthetic thiocholine ester substrate, such as acetylthiothis compound or butyrylthiothis compound, by the corresponding cholinesterase. This reaction releases thiocholine.[6][7][8]

The produced thiocholine has a free sulfhydryl group that reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[6][9] This reaction cleaves the disulfide bond in DTNB, producing a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.[8][9][10] The rate of TNB²⁻ formation, measured as an increase in absorbance over time, is directly proportional to the cholinesterase activity in the sample.[4][6]

Signaling Pathway

Ellman_Reaction cluster_enzymatic Enzymatic Hydrolysis cluster_colorimetric Colorimetric Reaction Substrate Acetylthiothis compound or Butyrylthiothis compound Cholinesterase AChE or BChE Substrate->Cholinesterase Thiocholine Thiocholine Acid Acetic Acid or Butyric Acid Cholinesterase->Thiocholine Cholinesterase->Acid DTNB DTNB (colorless) TNB TNB²⁻ (yellow, Abs @ 412 nm) DTNB->TNB MixedDisulfide Mixed Disulfide DTNB->MixedDisulfide Thiocholine_ref Thiocholine Thiocholine_ref->DTNB

Caption: Reaction mechanism for the cholinesterase activity assay.

Data Presentation

Table 1: Key Reagents and Recommended Concentrations

ReagentRoleTypical Stock ConcentrationTypical Working Concentration
Sodium Phosphate BufferMaintains optimal pH for the reaction100 mM, pH 8.0100 mM, pH 8.0
Acetylthiothis compound (ATCI)Substrate for Acetylcholinesterase (AChE)10-100 mM0.5 - 1.0 mM
S-Butyrylthiothis compound (BTCI)Substrate for Butyrylcholinesterase (BChE)10-100 mM5 - 10 mM
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)Chromogenic reagent that reacts with thiocholine10 mM0.25 - 0.5 mM
Cholinesterase EnzymeCatalyst for the hydrolysis of the substrateVaries based on source and purityVaries based on desired activity

Table 2: Molar Extinction Coefficient of TNB²⁻

WavelengthMolar Extinction Coefficient (ε)Reference
412 nm14,150 M⁻¹cm⁻¹[8]

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis A Prepare Reagents (Buffer, Substrate, DTNB) C Pipette Buffer, DTNB, and Enzyme/Inhibitor into Microplate Wells A->C B Prepare Enzyme and Test Compound Solutions B->C D Pre-incubate at Controlled Temperature C->D 15 min @ 25°C E Initiate Reaction by Adding Substrate D->E F Measure Absorbance at 412 nm in Kinetic Mode E->F Read every 10-60 sec for 5-10 min G Calculate Rate of Reaction (ΔAbs/min) F->G H Determine Cholinesterase Activity using Beer-Lambert Law G->H

Caption: General experimental workflow for the cholinesterase assay.

Experimental Protocols

Protocol 1: Acetylcholinesterase (AChE) Activity Assay

This protocol is designed for a 96-well microplate format but can be adapted for cuvettes.

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from Electrophorus electricus)

  • Acetylthiothis compound (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Sodium phosphate buffer (100 mM, pH 8.0)

  • Test compounds (inhibitors or activators) dissolved in an appropriate solvent

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Reagent Preparation:

  • AChE Enzyme Solution: Prepare a stock solution of AChE in sodium phosphate buffer. The final concentration in the well should be optimized to yield a linear rate of reaction for at least 5-10 minutes. A typical final concentration is in the range of 0.1-0.5 U/mL.[11]

  • ATCI Substrate Solution: Prepare a stock solution of ATCI (e.g., 10 mM) in deionized water. This solution should be prepared fresh daily.

  • DTNB Solution: Prepare a stock solution of DTNB (e.g., 10 mM) in sodium phosphate buffer.

  • Working Reagent Mixture (optional, for simplified addition): A fresh mixture containing buffer, DTNB, and ATCI can be prepared. However, initiating the reaction with the substrate is often preferred for kinetic studies.

Assay Procedure:

  • Assay Plate Setup:

    • Add 130 µL of 100 mM sodium phosphate buffer (pH 8.0) to each well.[11]

    • Add 20 µL of the test compound solution or vehicle control (for uninhibited activity).

    • Add 20 µL of the AChE enzyme solution (e.g., 0.36 U/mL).[11]

  • Pre-incubation: Incubate the plate for 15 minutes at 25°C to allow the enzyme and any inhibitors to interact.[11]

  • Reaction Initiation: Add 40 µL of a freshly prepared mixture of 20 µL of 0.5 mM DTNB and 20 µL of 0.71 mM acetylthiothis compound to each well.[11]

  • Measurement: Immediately place the plate in the microplate reader and begin measuring the absorbance at 412 nm every 10-60 seconds for a total of 10 minutes at 25°C.[11]

  • Data Analysis:

    • Determine the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (mol/min/L) = (ΔAbs/min) / (ε * l) Where:

      • ε = 14,150 M⁻¹cm⁻¹ (molar extinction coefficient of TNB²⁻)

      • l = path length of the sample in cm (for microplates, this may need to be calibrated or provided by the manufacturer).

Protocol 2: Butyrylcholinesterase (BChE) Activity Assay

This protocol is adapted for measuring BChE activity, for instance, in human serum.[12]

Materials:

  • Butyrylcholinesterase (BChE) enzyme source (e.g., human serum, purified enzyme)

  • S-Butyrylthiothis compound (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Sodium phosphate buffer (100 mM, pH 7.4)

  • Test compounds (inhibitors or activators)

  • 96-well clear, flat-bottom microplate

  • Microplate reader

Reagent Preparation:

  • BChE Sample Preparation: If using human serum, it is crucial to determine the optimal dilution factor to ensure the reaction rate is within the linear range of the assay. A dilution of 1:400 in phosphate buffer is often a good starting point.[12]

  • BTCI Substrate Solution: Prepare a stock solution of BTCI. A final concentration of 5 mM in the assay is recommended for human serum BChE.[12]

  • DTNB Solution: Prepare a stock solution of DTNB. The final concentration in the assay should be around 0.5 mM.[12]

Assay Procedure:

  • Assay Plate Setup: The final reaction volume is typically 200 µL.[12]

    • To each well, add the components in the following order:

      • 100 mM Phosphate Buffer (pH 7.4)

      • Diluted BChE sample (e.g., diluted serum)

      • Test compound or vehicle control

      • DTNB solution to a final concentration of 0.5 mM.

  • Pre-incubation: Incubate the plate for a few minutes at a controlled temperature (e.g., 37°C) to equilibrate.

  • Reaction Initiation: Add the BTCI substrate solution to each well to achieve a final concentration of 5 mM.

  • Measurement: Immediately start kinetic measurements at 412 nm, recording the absorbance every 30-60 seconds for 5-10 minutes.

  • Data Analysis: Calculate the BChE activity as described in the AChE protocol, using the rate of change in absorbance from the linear phase of the reaction.

Concluding Remarks

The use of thiothis compound substrates in conjunction with Ellman's reagent provides a sensitive, reliable, and cost-effective method for measuring cholinesterase activity. The protocols outlined above can be adapted for various research applications, from basic enzyme characterization to high-throughput screening of potential therapeutic agents.[7] It is important to optimize assay conditions, such as enzyme and substrate concentrations, for each specific application to ensure accurate and reproducible results.[12][13]

References

Application Notes and Protocols: Choline Iodide in the Synthesis of Anti-HIV Agents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of scientific literature was conducted to identify the role of choline iodide in the synthesis of anti-HIV agents. The search aimed to locate specific examples of this compound being utilized as a reagent, catalyst, or key intermediate in the development of novel therapeutics against the human immunodeficiency virus (HIV).

Despite a thorough investigation, no established or documented use of this compound as a direct reagent in the synthetic pathways leading to anti-HIV agents was found in the available scientific literature. The initial premise that this compound plays a significant role in this specific area of drug synthesis is not supported by the currently accessible research.

However, the research did yield relevant information on related topics, which are summarized below:

  • Choline as a Salt Former: Choline, in its cationic form, has been used to create salt forms of active pharmaceutical ingredients, including HIV capsid inhibitors. This is typically done in the final stages of drug development to improve properties such as solubility, stability, and bioavailability, rather than as a step in the core synthesis of the active molecule. A patent application describes a crystalline choline salt of an HIV capsid inhibitor, which can be useful for purification and formulation.[1]

  • Iodide in Antiviral Synthesis: While this compound was not specifically mentioned, other iodide-containing reagents are utilized in the synthesis of antiviral compounds. For instance, methyl iodide is a common reagent for methylation, and N-iodosuccinimide (NIS) is used for iodination in the synthesis of various heterocyclic compounds, some of which have been investigated for anti-HIV activity.[2][3]

  • Iodine-Containing Anti-HIV Compounds: Certain iodine-containing complexes, such as Armenicum and FS-1, have been investigated for their anti-HIV properties. These compounds, which contain molecular iodine within a dextrin nanostructure, are proposed to act by inhibiting the HIV integrase enzyme.[4][5] It is important to note that this is distinct from the use of this compound as a synthetic reagent.

Conclusion

Based on the available data, there are no specific applications or established protocols for the use of this compound in the synthesis of anti-HIV agents. Therefore, it is not possible to provide detailed application notes, experimental protocols, or quantitative data tables as requested. The information that could be retrieved points to the use of choline in salt formation for drug formulation and the use of other iodide sources in organic synthesis, which are separate topics from the direct role of this compound in the synthesis of the active anti-HIV molecules themselves.

Visualizations

As no specific synthetic pathways involving this compound for the creation of anti-HIV agents were identified, diagrams for signaling pathways or experimental workflows related to this topic cannot be generated.

References

Troubleshooting & Optimization

Technical Support Center: Choline Iodide Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of choline iodide in aqueous solutions.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling and experimentation of aqueous this compound solutions.

Discoloration of Solutions

Q1: My aqueous solution of this compound has turned yellow/brown. What is the cause of this discoloration?

A1: The yellow/brown discoloration in your this compound solution is most likely due to the oxidation of the iodide ion (I⁻) to iodine (I₂), which can further react with excess iodide to form triiodide ions (I₃⁻). The triiodide ion is responsible for the characteristic yellow-brown color. This oxidation can be initiated by several factors, including:

  • Exposure to Light: this compound solutions are known to be photosensitive. Exposure to UV and visible light can accelerate the oxidation of iodide.

  • Presence of Oxidizing Agents: Contaminants with oxidizing potential in your water or reagents can initiate the oxidation process.

  • Dissolved Oxygen: Oxygen from the atmosphere dissolved in the aqueous solution can contribute to the slow oxidation of iodide over time.

Q2: How can I prevent or minimize the discoloration of my this compound solution?

A2: To prevent discoloration, it is crucial to protect the solution from light and oxidizing agents. Here are some preventative measures:

  • Light Protection: Always store this compound solutions in amber-colored glassware or wrap the container with aluminum foil to block light.[1]

  • Use of Degassed Solvents: Preparing your solution with deoxygenated water (e.g., by boiling and cooling under an inert gas like nitrogen or argon) can minimize the presence of dissolved oxygen.

  • Inert Atmosphere: For long-term storage, blanketing the solution with an inert gas can prevent contact with atmospheric oxygen.

  • Addition of Antioxidants/Stabilizers: In some applications, the addition of a small amount of an antioxidant or a stabilizing agent like a dithionite salt or a dialkyl hydroxylamine may be considered, though their compatibility with your specific experiment must be verified.

Degradation of Choline

Q3: Besides discoloration, can the this compound molecule itself degrade in an aqueous solution?

A3: Yes, the choline cation can also undergo degradation, although it is generally more stable than the iodide ion is to oxidation. The primary degradation pathways for choline, and other quaternary ammonium salts, in aqueous solutions are Hofmann elimination and nucleophilic substitution.[2][3][4]

  • Hofmann Elimination: This pathway is favored under basic conditions and results in the formation of trimethylamine and ethylene glycol.

  • Nucleophilic Substitution: In this reaction, a nucleophile (like a hydroxide ion or water) attacks the carbon atom adjacent to the quaternary nitrogen, leading to the formation of trimethylamine and ethylene glycol.

Q4: What factors can accelerate the degradation of the choline cation?

A4: The stability of the choline cation is influenced by:

  • pH: Basic conditions (high pH) significantly accelerate the degradation of choline, primarily through the Hofmann elimination pathway. Choline salicylate, a related compound, is considered practically stable in neutral and acidic media but less stable in alkaline solutions.

  • Temperature: Elevated temperatures will increase the rate of all chemical degradation reactions. For thermal degradation studies, temperatures between 40°C and 80°C are often used to accelerate the process.[5][6]

Experimental Best Practices

Q5: I need to prepare a stock solution of this compound for my experiments. What are the best practices to ensure its stability?

A5: To prepare a stable stock solution, follow these steps:

  • High-Purity Reagents: Use high-purity this compound and purified, deionized water.

  • Degas the Water: Before dissolving the this compound, degas the water to remove dissolved oxygen.

  • Light Protection: Prepare the solution in a dimly lit area and use amber-colored volumetric flasks.

  • Inert Atmosphere: If possible, prepare and store the solution under an inert atmosphere (e.g., in a glove box or by purging with nitrogen).

  • Storage Conditions: Store the solution at a low temperature (e.g., 2-8°C) and protected from light.

  • Fresh Preparation: For sensitive experiments, it is always best to prepare fresh solutions.

Q6: I am observing unexpected results in my cell culture experiment when using a this compound solution. Could this be related to its stability?

A6: Yes, instability of your this compound solution could be a contributing factor. The degradation products, such as trimethylamine and ethylene glycol, or the presence of iodine/triiodide could have unintended effects on your biological system. It is advisable to:

  • Verify the purity and integrity of your this compound solution using an analytical technique like HPLC.

  • Prepare fresh solutions for each experiment.

  • Include a "vehicle control" in your experimental design, where you treat cells with the solvent that has been stored under the same conditions as your this compound solution to rule out solvent-based effects.

Quantitative Data Summary

The following tables summarize the typical conditions used for forced degradation studies of pharmaceutical substances, which are applicable to this compound to assess its stability. The degradation percentages are illustrative and will depend on the specific experimental conditions.

Table 1: Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation
Acid Hydrolysis 0.1 M HCl60°C24 - 72 hours5 - 20%
Base Hydrolysis 0.1 M NaOHRoom Temperature1 - 8 hours10 - 30%
Oxidation 3% H₂O₂Room Temperature24 hours10 - 40%
Thermal Dry Heat70°C48 - 96 hours5 - 15%
Photolytic ICH Q1B Option 225°CAs per ICHVariable

Table 2: ICH Q1B Photostability Exposure Conditions

Light SourceExposure Level
Cool white fluorescent lamp Not less than 1.2 million lux hours
Near UV fluorescent lamp Not less than 200 watt hours/square meter

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of this compound in aqueous solutions.

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol is designed to intentionally degrade the this compound solution to identify potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in deionized, degassed water to a final concentration of 1 mg/mL.

  • Prepare this solution in a low-actinic (amber) volumetric flask.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl in a flask. Keep at 60°C for 48 hours.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH in a flask. Keep at room temperature for 4 hours. Neutralize with an appropriate amount of HCl before analysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ in a flask. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a sealed vial of the stock solution in a calibrated oven at 70°C for 72 hours.

  • Control Sample: Keep a sealed vial of the stock solution at 4°C protected from light.

3. Sample Analysis:

  • After the specified time, cool the samples to room temperature.

  • Dilute an aliquot of each stressed sample and the control sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 3).

Protocol 2: Photostability Testing (ICH Q1B)

This protocol follows the ICH Q1B guideline to assess the effect of light on the stability of the this compound solution.[7][8][9]

1. Sample Preparation:

  • Prepare a 1 mg/mL aqueous solution of this compound in a clear, chemically inert container (e.g., a quartz cuvette or a clear glass vial).

  • Prepare a "dark control" sample by wrapping an identical container with aluminum foil.

2. Light Exposure:

  • Place the sample and the dark control in a photostability chamber.

  • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7][9]

  • The light source should be a combination of a cool white fluorescent lamp and a near-UV lamp.

3. Sample Analysis:

  • At appropriate time intervals, withdraw aliquots from the exposed sample and the dark control.

  • Analyze the samples for any changes in appearance (discoloration), pH, and for the formation of degradation products using a stability-indicating HPLC method.

  • Compare the results from the exposed sample to the dark control to differentiate between light-induced and thermal degradation.

Protocol 3: Stability-Indicating HPLC-UV Method

This method is designed to separate and quantify choline and its potential degradation products.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A suitable column for separating polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate at pH 4.7) and an organic solvent (e.g., acetonitrile).[10]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Choline itself has a poor UV chromophore. Detection can be achieved indirectly or by monitoring for degradation products that do absorb UV light. For iodide and triiodide, detection can be set at around 226 nm and 352 nm, respectively.[11]

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of indicating stability.

Protocol 4: Identification of Degradation Products by LC-MS

This protocol is used to identify the chemical structures of the degradation products observed in the forced degradation studies.

  • Instrumentation: A Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS).

  • Chromatographic Conditions: Use the same HPLC method as described in Protocol 3 to separate the degradation products before they enter the mass spectrometer.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) is commonly used for polar compounds like choline and its degradation products.

    • Analysis Mode: Operate in both positive and negative ion modes to detect a wider range of potential degradation products.

    • Data Acquisition: Acquire full scan mass spectra to determine the molecular weights of the degradation products. Perform tandem MS (MS/MS) on the parent ions of the degradation products to obtain fragmentation patterns, which are crucial for structural elucidation.[12][13][14][15]

Visualizations

The following diagrams illustrate key concepts and workflows related to the stability of this compound.

DegradationPathways cluster_choline Choline Cation Degradation cluster_iodide Iodide Anion Degradation Choline This compound Hofmann Hofmann Elimination (Basic Conditions) Choline->Hofmann OH⁻ SN2 Nucleophilic Substitution Choline->SN2 H₂O / OH⁻ Products_C Trimethylamine + Ethylene Glycol Hofmann->Products_C SN2->Products_C Iodide Iodide (I⁻) (Colorless) Iodine Iodine (I₂) (Slightly Colored) Iodide->Iodine Oxidation (Light, O₂) Triiodide Triiodide (I₃⁻) (Yellow/Brown) Iodine->Triiodide + I⁻

Caption: Potential degradation pathways for this compound in aqueous solutions.

ExperimentalWorkflow start Prepare Aqueous This compound Solution stress Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) start->stress hplc_uv Analyze by Stability-Indicating HPLC-UV Method stress->hplc_uv lc_ms Identify Degradation Products by LC-MS hplc_uv->lc_ms data Quantitative Analysis (Assay, Impurities) hplc_uv->data pathway Elucidate Degradation Pathway lc_ms->pathway end Stability Assessment data->end pathway->end

Caption: Workflow for assessing the stability of this compound.

LogicTree issue Is the this compound solution showing instability? discoloration Is there discoloration (yellow/brown)? issue->discoloration Yes degradation Is there a loss of potency or appearance of new peaks in HPLC? issue->degradation No discoloration->degradation No cause_oxidation Cause: Iodide oxidation to I₂/I₃⁻ discoloration->cause_oxidation Yes cause_choline_deg Cause: Choline degradation degradation->cause_choline_deg Yes solution_oxidation Solution: - Protect from light - Use deoxygenated water - Store under inert gas cause_oxidation->solution_oxidation solution_choline_deg Solution: - Control pH (avoid basic conditions) - Control temperature cause_choline_deg->solution_choline_deg

Caption: Troubleshooting logic for this compound instability.

References

Troubleshooting poor yield in choline iodide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor yield or other issues during the synthesis of choline iodide.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized through the quaternization of a tertiary amine with an iodo-containing compound. Common methods include:

  • Method A: Reaction of 2-(dimethylamino)ethanol (DMAE) with methyl iodide.

  • Method B: Reaction of trimethylamine with 2-iodoethanol.

  • Method C: Reaction of dimethylethanolamine with diiodomethane.[1]

  • Method D (for related compounds): Reaction of 2-iodoethyl benzoate with trimethylamine.[2]

Q2: What is a typical yield for this compound synthesis?

A2: The yield of this compound synthesis can vary significantly depending on the method, reaction conditions, and purity of reagents. Reported yields range from 48% for the synthesis of an analogue from diiodomethane and dimethylethanolamine to optimized radiochemical yields of up to 65% for [¹¹C]-choline synthesis.[1][3] A non-optimized synthesis of [¹¹C]-choline reported a yield of about 20%.[3]

Q3: What are the key physical properties of this compound I should be aware of?

A3: this compound is a white, solid, and hygroscopic material, meaning it readily absorbs moisture from the air.[4] This property is critical to consider during handling and storage to prevent degradation and ensure accurate measurements. Its melting point is approximately 264°C.[4]

Q4: How should I purify the final this compound product?

A4: Purification is crucial for obtaining high-purity this compound and can significantly impact the final yield. Common purification techniques include:

  • Recrystallization: This is a standard method for purifying solid compounds. Absolute ethanol is a suitable solvent for the recrystallization of this compound analogs.[1] For related compounds, recrystallization from ethanol has also been reported.[5]

  • Suction Filtration: This is used to separate the crystallized product from the solvent.[1]

  • Solid-Phase Extraction (SPE): In radiolabeled synthesis, cation exchange cartridges are used to purify the product.[6][7]

Troubleshooting Guide for Poor Yield

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Step
Impure Reactants Use high-purity starting materials. For instance, technical grade methyl ethyl ketone should be purified before use.[2] Ensure 2-(dimethylamino)ethanol (DMAE) and methyl iodide are of appropriate quality.
Incorrect Reaction Temperature Optimize the reaction temperature. Some reactions proceed at room temperature over an extended period (e.g., 48 hours), while others may require gentle heating to initiate, typically between 55-60°C.[1][2]
Suboptimal Reaction Time Ensure the reaction is allowed to proceed for a sufficient duration. Some protocols specify reaction times of 22-48 hours.[1][2] Monitor the reaction progress using techniques like TLC or NMR if possible.
Moisture Contamination This compound and some reactants are hygroscopic.[4] Conduct the reaction under anhydrous conditions, especially if using moisture-sensitive reagents. If the preparation is carried out in a humid environment, dry the product in a vacuum desiccator.[2]
Improper Solvent The choice of solvent is critical. Acetonitrile and methyl ethyl ketone have been used successfully in different synthesis protocols.[1][2] For [¹¹C]-choline synthesis, dimethylformamide (DMF) and ethanol have been used, with a dry synthesis (no solvent) also showing high efficiency.[3][7]

Issue 2: Product Loss During Workup and Purification

Potential Cause Troubleshooting Step
Incomplete Crystallization Ensure the solution is sufficiently cooled to allow for maximum crystal formation. The choice of crystallization solvent is also crucial; absolute ethanol has been shown to be effective.[1]
Loss During Filtration Use appropriate filter paper (e.g., grade 2) to prevent the loss of fine crystals during suction filtration.[1] Wash the collected solid with a small amount of cold solvent to remove impurities without dissolving a significant amount of the product.
Inefficient Extraction (for SPE) For solid-phase extraction, ensure the correct type of cartridge is used (e.g., cation exchange for choline).[6] Optimize the washing and elution steps to maximize product recovery while removing impurities.

Experimental Protocols

Protocol 1: Synthesis of Iodomethylthis compound (Analogue of this compound) [1]

  • To a stirred solution of dimethylethanolamine (5.0 mL, 50 mmol) in acetonitrile (50 mL) in a 250 mL round-bottom flask, add diiodomethane (4.8 mL, 60 mmol) at room temperature.

  • Lightly cap the flask with a rubber septum and stir the resulting solution at room temperature for 48 hours.

  • Remove the solvent by rotary evaporation.

  • Crystallize the resulting residue from absolute ethanol.

  • Collect the light yellow solid by suction filtration through grade 2 filter paper.

  • Dry the product under high vacuum overnight.

Protocol 2: Synthesis of [¹¹C]-Choline via Methyl Iodide [3][6][7]

Note: This is a specialized radiochemical synthesis and should only be performed in a facility equipped for handling radioactivity.

  • Produce [¹¹C]-methyl iodide ([¹¹C]CH₃I) from [¹¹C]-CO₂.

  • Trap the [¹¹C]CH₃I in a reaction vessel containing the precursor, 2-(dimethylamino)ethanol (DMAE). The reaction can be carried out in a solvent like dimethylformamide (DMF) or ethanol, or without a solvent.

  • Allow the reaction to proceed at room temperature.

  • Purify the resulting [¹¹C]-choline using a cation exchange solid-phase extraction (SPE) cartridge.

  • Elute the final product from the cartridge.

Visual Guides

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_product Final Product reactants Reactants (e.g., DMAE + CH3I) reaction Reaction (Stirring, Temp Control) reactants->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction evaporation Solvent Evaporation reaction->evaporation crystallization Crystallization (e.g., Ethanol) evaporation->crystallization filtration Filtration crystallization->filtration drying Drying (High Vacuum) filtration->drying product This compound drying->product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_yield cluster_synthesis_issues Synthesis Issues cluster_workup_issues Workup Issues start Poor Yield reagents Check Reactant Purity start->reagents conditions Verify Reaction Conditions (Temp, Time) start->conditions moisture Check for Moisture start->moisture crystallization Optimize Crystallization start->crystallization filtration Review Filtration Technique start->filtration purification Assess Purification Method start->purification solution1 solution1 reagents->solution1 Use High-Purity Reagents solution2 solution2 conditions->solution2 Optimize Temp/Time solution3 solution3 moisture->solution3 Use Anhydrous Conditions solution4 solution4 crystallization->solution4 Use Appropriate Solvent/Temp solution5 solution5 filtration->solution5 Use Proper Filter & Washing solution6 solution6 purification->solution6 Re-evaluate SPE/Recrystallization

Caption: Troubleshooting logic for poor yield in this compound synthesis.

References

Optimization of storage conditions for choline iodide to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Choline Iodide

This guide provides researchers, scientists, and drug development professionals with essential information for the optimal storage and handling of this compound to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: this compound is sensitive to light, moisture, and potentially heat.[1] To ensure its stability and purity, it should be stored in a tightly sealed container in a cool, dry, and dark place.[2][3] Storage under an inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent moisture absorption and oxidation.[1][4]

Q2: My this compound powder has turned yellow or brown. What happened?

A: The discoloration of this compound from white to yellow or brown is a common sign of degradation. This is typically caused by the oxidation of the iodide anion (I⁻) to iodine (I₂) or triiodide (I₃⁻), which are colored species. This process can be accelerated by exposure to light, moisture, or oxidizing impurities.

Q3: Is this compound considered hygroscopic?

A: Yes, this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][5] This is a critical factor to consider for storage, as absorbed water can accelerate degradation pathways and cause the powder to clump, making it difficult to handle and weigh accurately.

Q4: What personal protective equipment (PPE) should I use when handling this compound?

A: When handling this compound powder, standard laboratory PPE is required. This includes safety goggles with side-shields, protective gloves, and a lab coat.[6][7] If there is a risk of generating dust, handling should be done in a well-ventilated area or a fume hood, and respiratory protection may be necessary.[2][3][6][7][8][9]

Troubleshooting Guide

Q1: I've observed discoloration in my this compound. Is it still usable?

A: Discoloration indicates chemical degradation, specifically the formation of iodine. The usability of the material depends entirely on the tolerance of your specific application for such impurities. For applications requiring high purity, such as pharmaceutical formulation or sensitive biochemical assays, the discolored product should be discarded or repurified. For less sensitive applications, its use may be acceptable, but it is highly recommended to first perform a purity analysis to quantify the extent of degradation.

Q2: My analysis (e.g., HPLC, NMR) shows unexpected peaks. What are the likely degradation products?

A: The most common degradation involves the iodide anion. However, under certain conditions (e.g., elevated temperature, presence of contaminants), the choline cation itself can degrade. The primary impurity is typically elemental iodine from oxidation. Other potential, less common, degradation products could arise from Hofmann elimination, leading to trimethylamine and ethylene glycol.

Q3: How can I confirm the purity of my this compound sample?

A: Several analytical methods can be used to assess the purity of this compound.

  • Argentometric Titration: This classical titration method can be used to determine the iodide content.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., ELSD, CAD, or MS) is effective for quantifying the choline cation and detecting non-volatile impurities.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a clear profile of the choline cation and detect organic impurities.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive for identifying and quantifying choline, as well as potential degradation products.[11][12]

Data & Protocols

Table 1: Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Temperature Room Temperature (<25°C) or refrigerated (2-8°C).[1][4]Minimizes thermal degradation.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).[1]Prevents oxidation and moisture absorption.
Light Keep in a dark place, using an amber or opaque container.[1]Prevents light-induced oxidation of iodide.
Humidity Store in a dry environment, such as in a desiccator.This compound is hygroscopic.[1]
Container Tightly closed, non-reactive container (e.g., glass).[2][3][6]Prevents contamination and exposure to air.
Table 2: Troubleshooting Common Issues
ObservationProbable Cause(s)Recommended Action(s)
Powder is yellow/brown Oxidation of iodide (I⁻) to iodine (I₂). Exposure to light/air.Discard for high-purity work. For other uses, verify purity via analysis. Improve storage conditions (dark, inert gas).
Powder is clumped or appears wet Moisture absorption (hygroscopicity).[1][5]Dry the sample under vacuum (if thermally stable). Store in a desiccator and handle in a dry environment (e.g., glove box).
Inconsistent analytical results Sample degradation; non-homogeneity due to improper storage.Re-test with a fresh, properly stored sample. Ensure the sample taken for analysis is representative.
Poor solubility in specified solvent Presence of insoluble impurities or degradation products.Confirm solubility specifications. Analyze sample for impurities.
Experimental Protocol: Purity Assessment by HPLC-CAD

This protocol provides a general method for assessing the purity of the choline cation. Method development and validation are required for specific applications.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system.

    • Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column, e.g., silica or amide-based, 150 mm x 4.6 mm, 3.5 µm.

    • Mobile Phase A: 10 mM Ammonium formate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 50% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh ~20 mg of this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.

    • Sample Solution: Prepare the sample using the same procedure and concentration as the standard solution.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solution to establish retention time and response.

    • Inject the sample solution.

    • Calculate the purity of the sample by comparing the peak area of the choline cation to the total peak area of all components (Area % method), or quantify against the reference standard.

Visual Guides

start Problem Observed with This compound Sample discolor Is the powder yellow/brown? start->discolor Visual Inspection clumped Is the powder clumped or wet? discolor->clumped No cause_oxid Probable Cause: Oxidation of Iodide (Light/Air Exposure) discolor->cause_oxid Yes cause_hygro Probable Cause: Hygroscopicity (Moisture Absorption) clumped->cause_hygro Yes ok No Issues Observed: Proceed with Use clumped->ok No action_purity Action: 1. Verify purity (HPLC, Titration). 2. Discard for critical applications. 3. Improve storage (dark, inert gas). cause_oxid->action_purity action_dry Action: 1. Handle in a dry environment. 2. Store in a desiccator. 3. Dry sample under vacuum if stable. cause_hygro->action_dry

Caption: Logical troubleshooting flow for common this compound issues.

cluster_0 parent This compound (C₅H₁₄INO) White Solid degradation Degradation (Yellow/Brown Solid) parent->degradation choline Choline Cation [(CH₃)₃N⁺CH₂CH₂OH] degradation->choline Remains iodine Iodine / Triiodide (I₂ / I₃⁻) Causes Color degradation->iodine Forms conditions Conditions: - Light Exposure - Air (Oxygen) - Moisture conditions->parent accelerates

Caption: Postulated degradation pathway focusing on iodide oxidation.

start Receive / Use This compound Sample visual Visual Inspection (Color, Clumping) start->visual prep Sample Preparation (Weighing, Dissolution, Filtration) visual->prep analysis Instrumental Analysis (e.g., HPLC, Titration) prep->analysis data Data Processing & Purity Calculation analysis->data decision Decision data->decision accept Accept Lot decision->accept Purity > Specification reject Reject / Repurify Lot decision->reject Purity < Specification

Caption: General experimental workflow for purity analysis.

References

Technical Support Center: [¹¹C]-Choline Synthesis for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of [¹¹C]-choline for Positron Emission Tomography (PET) imaging.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing [¹¹C]-choline?

A1: The most prevalent methods for [¹¹C]-choline synthesis involve the methylation of a precursor, 2-dimethylaminoethanol (DMAE), using a ¹¹C-labeled methylating agent, typically [¹¹C]-methyl iodide ([¹¹C]CH₃I). The primary variations in these methods lie in the reaction solvent and the purification technique. The three most common approaches are:

  • DMF-Based Synthesis: This traditional method uses dimethylformamide (DMF) as the solvent for the reaction between DMAE and [¹¹C]CH₃I.

  • Green Chemistry (Ethanol-Based) Synthesis: To avoid the use of the potentially toxic DMF, this method substitutes ethanol as the reaction solvent.[1]

  • Solid-Phase "Dry" Synthesis: In this approach, the DMAE precursor is immobilized on a solid support, such as an Oasis HLB plus cartridge, and the reaction with gaseous [¹¹C]CH₃I occurs on this solid phase, eliminating the need for a liquid solvent during the methylation step.[1]

Q2: Why is minimizing synthesis time crucial for [¹¹C]-choline production?

A2: Minimizing synthesis time is critical due to the short half-life of Carbon-11, which is approximately 20.4 minutes.[2][3] This rapid decay means that any prolongation of the synthesis process directly results in a lower radiochemical yield of the final product. Automated synthesis modules are often employed to ensure a rapid and reproducible process, typically completing the entire synthesis and purification within 20 minutes.[2][3]

Q3: What are the common impurities in the final [¹¹C]-choline product?

A3: Common impurities include:

  • Residual Solvents: Dimethylformamide (DMF) is a significant concern in the traditional synthesis method due to its potential toxicity.[1] Ethanol may also be present in the final product, particularly in the "green chemistry" approach.

  • Unreacted Precursor: Residual 2-dimethylaminoethanol (DMAE) is a common chemical impurity that needs to be minimized.[4]

  • Radiochemical Impurities: These are other radioactive species besides [¹¹C]-choline, which can arise from side reactions. Their presence can affect the quality of the PET image.

Q4: What are the typical quality control specifications for clinical-grade [¹¹C]-choline?

A4: While a specific monograph for [¹¹C]-choline may not be available in all pharmacopoeias, quality control standards are often adapted from general monographs for radiopharmaceuticals.[2][5][6] Key parameters include:

  • Radiochemical Purity: Typically greater than 95%, and often exceeding 99%, as determined by techniques like High-Performance Liquid Chromatography (HPLC).[2][7]

  • Radionuclidic Identity: Confirmed by measuring the half-life of the product, which should be between 19.4 and 21.4 minutes for Carbon-11.[7]

  • pH: The final solution should be within a physiologically acceptable range, generally between 4.5 and 8.5.[2]

  • Residual Solvents and Precursors: Limits are set for residual DMF, ethanol, and DMAE. For example, residual DMAE is often required to be below a certain concentration (e.g., <75 µg/mL).[8]

  • Sterility and Bacterial Endotoxins: The final product must be sterile and meet the limits for bacterial endotoxins (e.g., < 175 EU/dose).[2]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low Radiochemical Yield Inefficient Trapping of [¹¹C]CO₂: The initial [¹¹C]CO₂ produced by the cyclotron is not efficiently trapped on the molecular sieves.- Condition Molecular Sieves: Ensure molecular sieves are properly conditioned by heating (e.g., to 250°C) under a flow of inert gas (e.g., nitrogen) to remove moisture and any adsorbed stable CO₂.[1][2] - Check Gas Flow Rates: Verify that the gas flow rates for transferring the [¹¹C]CO₂ to the synthesis module are optimal.
Incomplete Conversion of [¹¹C]CO₂ to [¹¹C]CH₃I: The reduction of [¹¹C]CO₂ to [¹¹C]methanol or the subsequent conversion to [¹¹C]methyl iodide is inefficient.- Check Reagent Quality: Ensure the reducing agent (e.g., LiAlH₄) and hydriodic acid are fresh and of high quality.[1][2] - Optimize Reaction Conditions: Verify the reaction temperatures and times for both the reduction and iodination steps are within the established parameters for your synthesis module.
Poor [¹¹C]CH₃I Trapping/Reaction with Precursor: The [¹¹C]CH₃I does not efficiently react with the DMAE precursor.- Precursor Concentration: Ensure the correct amount of DMAE precursor is used.[2] - Reaction Temperature: The reaction of [¹¹C]CH₃I with DMAE is typically rapid at room temperature, but ensure there are no significant temperature deviations.[2] - System Leaks: Check for leaks in the tubing and connections of the synthesis module, which could lead to loss of the gaseous [¹¹C]CH₃I.[1]
Loss During Purification: Significant activity is lost during the solid-phase extraction (SPE) purification step.- Incorrect SPE Cartridge: Ensure the correct type of cation exchange cartridge is being used (e.g., Sep-Pak Accell Plus CM). Using an incorrect cartridge can lead to irreversible binding of the product.[2] - Incomplete Elution: Verify that the correct volume and type of eluent (e.g., 0.9% saline) are used to release the [¹¹C]-choline from the SPE cartridge.[1][2]
Low Radiochemical Purity Presence of Unreacted [¹¹C]CH₃I: The final product is contaminated with unreacted [¹¹C]methyl iodide.- Efficient Trapping and Washing: Ensure the purification cartridge efficiently traps the ionic [¹¹C]-choline while allowing the non-polar [¹¹C]CH₃I to be washed away. - Optimize Reaction Time: While the reaction is fast, ensure sufficient time is allowed for the methylation to complete.
Side Reactions: Competitive reactions with water, saline, or ethanol can occur, as methyl iodide is highly reactive.[1][2]- Ensure a Dry System: Minimize the presence of moisture in the reaction system. - Check for Leaks: Prevent infiltration of reagents into the tubing assembly by carefully checking and closing all valves.[1][2]
High Residual DMAE Inefficient Purification: The purification step does not effectively remove the unreacted DMAE precursor.- SPE Cartridge Washing: Ensure the SPE cartridge is adequately washed (e.g., with water or ethanol, depending on the method) after trapping the [¹¹C]-choline to remove residual DMAE.[1][2] - HPLC Purification: For higher purity, especially for research applications, HPLC purification can be employed to effectively separate [¹¹C]-choline from DMAE.[9]
High Residual DMF Carryover from Synthesis: DMF from the reaction solvent is carried through the purification process.- Adopt Alternative Methods: Consider using the "green chemistry" (ethanol-based) or the solid-phase "dry" synthesis method to eliminate DMF from the process.[1][4] - Optimize Purification: If using the DMF method, ensure the washing steps during SPE purification are sufficient to remove the solvent.
Automated Synthesizer Malfunction Component Failure: Valves, pumps, or sensors within the automated module may fail.- Regular Maintenance: Perform regular preventative maintenance and calibration of the synthesis module as recommended by the manufacturer. - Error Log Analysis: Consult the error logs of the synthesis module to identify the specific component that is malfunctioning.
Software/Control Issues: The software controlling the synthesis sequence may encounter errors.- Restart the System: A simple restart of the control software and the synthesis module can sometimes resolve temporary glitches. - Consult Manufacturer's Support: For persistent software issues, contact the technical support for your specific automated synthesizer model.

Quantitative Data Summary

The following tables summarize key quantitative data from various [¹¹C]-choline synthesis protocols.

Table 1: Comparison of [¹¹C]-Choline Synthesis Methods

ParameterDMF-Based MethodGreen Chemistry (Ethanol)Solid-Phase (Dry) MethodReference
Radiochemical Yield ~20%~45% ± 4%~65% ± 3%[1]
Synthesis Time ~20 min15 min12 min[1][2]
Residual DMF ~740 µg/mlNot ApplicableNot Applicable[1]
Residual DMAE ~10 µg/ml~1 µg/ml~1 µg/ml[1]
Radiochemical Purity >99%>99%>99%[2]

Table 2: Quality Control Acceptance Criteria for [¹¹C]-Choline

ParameterAcceptance CriteriaReference
pH 4.5 - 8.5[2]
Appearance Clear, colorless solution[2]
Radiochemical Purity ≥ 95%[7]
Radionuclidic Half-Life 19.4 - 21.4 minutes[7]
Bacterial Endotoxins < 175 EU/dose[2]
Residual DMAE < 75 µg/mL[8]
Residual Ethanol ≤ 5000 µg/ml[2]

Experimental Protocols

DMF-Based [¹¹C]-Choline Synthesis (Automated Module)

This protocol is a generalized representation and may require optimization based on the specific automated synthesis module used.

a. Production of [¹¹C]CO₂:

  • [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron by irradiating a nitrogen gas target containing a small percentage of oxygen.[2]

b. Synthesis of [¹¹C]CH₃I:

  • The produced [¹¹C]CO₂ is trapped on a molecular sieve within the synthesis module.[2]

  • The molecular sieve is heated to release the [¹¹C]CO₂, which is then reduced to [¹¹C]methanol using a reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (THF).[1][2]

  • After evaporating the THF, hydriodic acid (HI) is added to the [¹¹C]methanol to produce [¹¹C]methyl iodide ([¹¹C]CH₃I).[1][2]

  • The volatile [¹¹C]CH₃I is then distilled and transferred to the reaction vessel.

c. Synthesis of [¹¹C]-Choline:

  • The gaseous [¹¹C]CH₃I is bubbled through a solution of the precursor, 2-dimethylaminoethanol (DMAE), dissolved in dimethylformamide (DMF) (e.g., 10 µl DMAE in 200 µl DMF).[2]

  • The methylation reaction occurs rapidly at room temperature.[2]

d. Purification:

  • The reaction mixture is diluted with ethanol to homogenize it.[2]

  • The mixture is then passed through a solid-phase extraction (SPE) cation exchange cartridge (e.g., Sep-Pak Accell Plus CM).[2]

  • The ionic [¹¹C]-choline is retained on the cartridge, while unreacted precursors and DMF are washed away.

  • The cartridge is washed with water to remove any remaining impurities.[2]

  • The final [¹¹C]-choline product is eluted from the cartridge using a sterile 0.9% saline solution.[2]

  • The eluate is passed through a sterile filter (0.22 µm) into a sterile, pyrogen-free collection vial.[2]

Solid-Phase "Dry" [¹¹C]-Choline Synthesis

This method eliminates the use of DMF.

a. Production of [¹¹C]CO₂ and Synthesis of [¹¹C]CH₃I:

  • This part of the process is identical to the DMF-based method described above.

b. Preparation of the Precursor Cartridge:

  • The DMAE precursor is loaded onto a solid support, such as an Oasis HLB plus cartridge.

c. Synthesis of [¹¹C]-Choline:

  • The gaseous [¹¹C]CH₃I is passed through the cartridge containing the immobilized DMAE.

  • The methylation reaction takes place on the solid phase.

d. Purification:

  • The cartridge is first flushed with ethanol. This removes unreacted DMAE, while the produced [¹¹C]-choline is transferred and trapped on a subsequent cation exchange cartridge (e.g., Accel Plus).[1]

  • The cation exchange cartridge is then washed with water.

  • The purified [¹¹C]-choline is eluted from the cation exchange cartridge with a 0.9% saline solution through a sterile filter into the final collection vial.[1]

Visualizations

G cluster_0 Step 1: [11C]CO2 Production cluster_1 Step 2: [11C]CH3I Synthesis cluster_2 Step 3: [11C]-Choline Synthesis cluster_3 Step 4: Purification & Formulation Cyclotron Cyclotron (14N(p,α)11C) Target N2/O2 Gas Target Cyclotron->Target Proton Beam CO2 [11C]CO2 Target->CO2 Proton Beam MolecularSieve Molecular Sieve Trapping CO2->MolecularSieve Transfer Reduction Reduction (LiAlH4) MolecularSieve->Reduction Heating & Release Methanol [11C]Methanol Reduction->Methanol Iodination Iodination (HI) Methanol->Iodination MethylIodide [11C]CH3I Iodination->MethylIodide Reaction Methylation Reaction MethylIodide->Reaction Precursor DMAE Precursor (in DMF or on Solid Phase) Precursor->Reaction CrudeCholine Crude [11C]-Choline Reaction->CrudeCholine SPE SPE Purification (Cation Exchange Cartridge) CrudeCholine->SPE Loading Washing Washing (Water/Ethanol) SPE->Washing Elution Elution (0.9% Saline) Washing->Elution FinalProduct Final [11C]-Choline Product Elution->FinalProduct Sterile Filtration

Caption: Workflow for the automated synthesis of [¹¹C]-choline.

G cluster_reaction N-methylation of DMAE cluster_reagents Reactants cluster_product Product DMAE HO-CH2-CH2-N(CH3)2 (DMAE) Choline HO-CH2-CH2-N+([11C]H3)(CH3)2 I- ([11C]-Choline Iodide) DMAE->Choline + MethylIodide [11C]H3I ([11C]-Methyl Iodide) MethylIodide:e->Choline:w Product1 [11C]-Choline Reactant1 DMAE Reactant2 [11C]CH3I

Caption: Chemical reaction for the synthesis of [¹¹C]-choline.

References

Technical Support Center: Minimizing Interference in Mass Spectrometry with Choline Iodide Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using choline iodide standards in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of interference when using this compound as a standard in mass spectrometry?

When using this compound as a standard, interference can arise from both the choline cation and the iodide anion. Choline itself can be subject to matrix effects, where other components in the sample suppress or enhance its ionization.[1] The iodide anion can also cause interference through several mechanisms, including ion suppression, the formation of adducts with other analytes, and contributing to high background noise.

Q2: How can I identify if iodide from my this compound standard is causing ion suppression?

Ion suppression from iodide can be identified through a post-column infusion experiment.[2] In this method, a constant flow of the analyte of interest is introduced into the mass spectrometer after the analytical column, while a blank sample matrix (without the analyte but with the this compound standard) is injected. A dip in the analyte's signal at the retention time of iodide indicates ion suppression.

Q3: Can the iodide from the standard react with my analytes or mobile phase?

Yes, iodide is a reactive anion and can form adducts with certain analytes, especially those with a positive charge or a propensity for forming complexes. This can lead to the appearance of unexpected ions in the mass spectrum and inaccurate quantification of the target analyte. It is crucial to scrutinize the mass spectra for peaks corresponding to [M+I]⁻ or other iodide adducts.

Q4: Is it better to use a different choline salt as a standard to avoid iodide interference?

If significant and unmanageable interference from iodide is observed, switching to a different choline salt, such as choline chloride or choline bitartrate, is a viable strategy. However, it is essential to validate the new standard to ensure it does not introduce other forms of interference.

Q5: What are "matrix effects" and how do they relate to using choline standards?

Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting substances from the sample matrix.[3] Choline, being a quaternary amine, is susceptible to competition for ionization in the presence of other basic compounds in the sample, leading to ion suppression or enhancement.[1]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or Complete Signal Loss of the Analyte

This is a common issue that can be caused by severe ion suppression from either the choline or iodide components of the standard, or from the sample matrix itself.

Troubleshooting Steps Expected Outcome Further Actions
1. Perform a Post-Column Infusion Experiment: Infuse the analyte post-column while injecting a blank matrix containing this compound.A dip in the analyte signal coinciding with the elution of iodide or other matrix components confirms ion suppression.Proceed to chromatographic optimization or sample preparation refinement.
2. Dilute the Sample: A simple serial dilution of the sample can reduce the concentration of interfering matrix components.Improved signal intensity upon dilution suggests that the matrix effect is concentration-dependent.Determine the optimal dilution factor that maintains adequate analyte signal while minimizing suppression.
3. Optimize Chromatographic Separation: Modify the gradient, flow rate, or column chemistry to separate the analyte from the interfering iodide peak and other matrix components.The analyte elutes in a region with less ion suppression, resulting in a stronger and more consistent signal.If co-elution persists, consider alternative chromatography modes (e.g., HILIC for polar analytes).
4. Enhance Sample Preparation: Implement more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.A cleaner sample matrix leads to reduced ion suppression and improved signal intensity.Select an SPE sorbent that effectively retains interfering compounds while allowing the analyte to pass through.
Issue 2: Inaccurate Quantification and Poor Reproducibility

Inaccurate and irreproducible results are often a consequence of variable matrix effects or the formation of unpredictable adducts.

Troubleshooting Steps Expected Outcome Further Actions
1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS that co-elutes with the analyte is the most effective way to compensate for matrix effects.[4]The ratio of the analyte to the SIL-IS remains constant even with variations in ion suppression, leading to accurate and precise quantification.Ensure complete co-elution of the analyte and the SIL-IS for optimal correction.[4]
2. Evaluate for Iodide Adduct Formation: Scrutinize the mass spectra of both standards and samples for peaks corresponding to [M+I]⁻ or other potential adducts.Identification of adduct peaks confirms this as a source of variability.Modify ionization source parameters (e.g., temperature, voltages) to minimize adduct formation. If unsuccessful, consider an alternative standard.
3. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed.This approach helps to normalize the matrix effects between the calibrants and the unknown samples, improving accuracy.This method can be time-consuming and may not account for sample-to-sample variability.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects Using Post-Column Infusion

This protocol allows for the qualitative assessment of ion suppression or enhancement throughout the chromatographic run.

Methodology:

  • System Setup:

    • Configure the LC-MS system as you would for your analytical run.

    • Use a T-junction to introduce a constant flow of a solution containing the analyte of interest (at a concentration that gives a stable mid-range signal) into the mobile phase stream between the analytical column and the mass spectrometer's ion source.

  • Infusion:

    • Begin infusing the analyte solution at a low flow rate (e.g., 10 µL/min).

    • Monitor the analyte's signal in the mass spectrometer to establish a stable baseline.

  • Injection:

    • Inject a blank sample matrix that has been prepared using the same procedure as your study samples, including the addition of the this compound standard.

  • Data Analysis:

    • Monitor the infused analyte's signal throughout the chromatographic run.

    • Any significant deviation (suppression or enhancement) from the stable baseline indicates a matrix effect at that specific retention time.

Protocol 2: Quantitative Assessment of Matrix Factor

This protocol provides a quantitative measure of the extent of ion suppression or enhancement.

Methodology:

  • Prepare Two Sets of Samples:

    • Set A: Spike the analyte of interest at a known concentration into a clean solvent.

    • Set B: Spike the analyte of interest at the same concentration into a pooled and extracted blank sample matrix.

  • Analysis:

    • Analyze multiple replicates of both sets of samples by LC-MS.

  • Calculation:

    • Calculate the Matrix Factor (MF) using the following formula: MF = (Peak Area of Analyte in Matrix) / (Peak Area of Analyte in Solvent)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no significant matrix effect.

Quantitative Data Summary

The following table summarizes typical recovery data for choline and related compounds from various matrices, which can be used as a benchmark for evaluating the effectiveness of your sample preparation and analytical method.

Compound Matrix Extraction Method Average Recovery (%) Precision (RSD %)
CholineHuman PlasmaProtein Precipitation95.24.5
PhosphocholineHuman PlasmaProtein Precipitation92.86.2
CholineEgg YolkChloroform/Methanol/Water98.13.1
PhospholipidsEgg YolkChloroform/Methanol/Water96.55.8
CholineAnimal TissueHomogenization93.77.3

Data adapted from published literature.[1][5]

Visualizations

Interference_Troubleshooting_Workflow cluster_issue Observed Issue cluster_diagnosis Diagnostic Steps cluster_mitigation Mitigation Strategies cluster_resolution Resolution Poor_Signal Poor Signal Intensity Post_Column_Infusion Post-Column Infusion Poor_Signal->Post_Column_Infusion Inaccurate_Quant Inaccurate Quantification Matrix_Factor_Calc Calculate Matrix Factor Inaccurate_Quant->Matrix_Factor_Calc Adduct_Analysis Analyze for Adducts Inaccurate_Quant->Adduct_Analysis Optimize_Chroma Optimize Chromatography Post_Column_Infusion->Optimize_Chroma Suppression Identified Improve_Sample_Prep Improve Sample Prep Matrix_Factor_Calc->Improve_Sample_Prep Matrix Effect > 20% Use_SIL_IS Use SIL-Internal Standard Matrix_Factor_Calc->Use_SIL_IS High Variability Change_Standard Change Choline Salt Adduct_Analysis->Change_Standard Adducts Present Resolved Issue Resolved Optimize_Chroma->Resolved Improve_Sample_Prep->Resolved Use_SIL_IS->Resolved Change_Standard->Resolved

Caption: Troubleshooting workflow for mass spectrometry interference.

Post_Column_Infusion_Workflow cluster_setup System Setup cluster_flow Flow Path cluster_injection Injection LC_Column LC Column T_Junction T-Junction LC_Column->T_Junction MS_Source MS Ion Source T_Junction->MS_Source Mobile_Phase Mobile Phase Mobile_Phase->LC_Column Analyte_Infusion Analyte Infusion Analyte_Infusion->T_Junction Blank_Matrix Inject Blank Matrix (with this compound) Blank_Matrix->LC_Column Logical_Interference_Pathway cluster_components Components cluster_mechanisms Interference Mechanisms cluster_outcomes Resulting Issues Choline_Iodide This compound Standard Choline Choline Cation Choline_Iodide->Choline Iodide Iodide Anion Choline_Iodide->Iodide Matrix_Effect Matrix Effect (Ion Suppression/Enhancement) Choline->Matrix_Effect Iodide->Matrix_Effect Adduct_Formation Adduct Formation ([M+I]-) Iodide->Adduct_Formation High_Background High Background Noise Iodide->High_Background Poor_Signal Poor Signal Intensity Matrix_Effect->Poor_Signal Inaccurate_Quant Inaccurate Quantification Matrix_Effect->Inaccurate_Quant Adduct_Formation->Inaccurate_Quant High_Background->Poor_Signal Poor_Reproducibility Poor Reproducibility Inaccurate_Quant->Poor_Reproducibility

References

Technical Support Center: High-Performance Deep Eutectic Electrolytes with Choline Iodide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and optimizing deep eutectic electrolytes (DESs) based on choline iodide and its analogues. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and comparative data to inform your research.

Frequently Asked Questions (FAQs)

Q1: What are deep eutectic solvents (DESs) and why are they promising as electrolytes?

A1: Deep eutectic solvents are a class of fluids composed of a mixture of a hydrogen bond acceptor (HBA), such as choline chloride, and a hydrogen bond donor (HBD), like urea or ethylene glycol.[1][2][3] These components, when mixed in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of its individual components.[2] DESs are considered "green solvents" due to their low toxicity, biodegradability, and non-flammable nature.[1][2] Their attractive electrochemical properties, such as tunable conductivity and a wide electrochemical window, make them promising alternatives to traditional volatile organic solvents in applications like dye-sensitized solar cells (DSSCs) and batteries.[1][4]

Q2: What are the main advantages of using this compound analogues over this compound in DES electrolytes?

A2: Protic this compound analogues, such as [NHMe₂EtOH]⁺I⁻, have been shown to significantly enhance the performance of DES electrolytes compared to their this compound counterpart.[4] The primary advantage is a considerable reduction in viscosity, leading to improved fluidity of the electrolyte.[4] This lower viscosity facilitates better diffusion of the redox couple (e.g., I⁻/I₃⁻), which is crucial for efficient charge transport in devices like DSSCs.[4] Consequently, electrolytes based on these analogues can often be used without the need for co-solvents like water, which can sometimes negatively affect device performance and stability.[4]

Q3: What role does a co-solvent like water play in DES electrolytes?

A3: The high viscosity of many DESs can be a significant drawback, limiting their practical application.[1] Adding a co-solvent, most commonly water, is an effective strategy to reduce viscosity and improve ionic conductivity.[1][5][6] Water can "dilute" the interactions within the DES, enhancing ion transport.[5] However, the addition of water is not always beneficial. For instance, in some DSSC applications, water was required to make this compound-based DESs fluid at room temperature, which resulted in a reduced photovoltaic response.[4] Therefore, the use and concentration of a co-solvent must be carefully optimized for the specific application.

Q4: Can these electrolytes be used in pharmaceutical or drug development applications?

A4: Yes, the low toxicity and biodegradable nature of choline-based DESs make them highly suitable for pharmaceutical applications.[7][8] They have been investigated for their ability to increase the solubility of poorly soluble active pharmaceutical ingredients (APIs), a critical challenge in drug development.[7][9] The concept of "therapeutic deep eutectic solvents" (THEDES) has emerged, where the API itself is one of the components of the eutectic mixture.[7] This approach can enhance drug delivery and bioavailability.[9]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High Viscosity of the Prepared DES - Incorrect molar ratio of HBA and HBD.- The chosen components inherently form a highly viscous DES.- Low ambient temperature.- Verify the molar ratio of your components. The 1:2 molar ratio of HBA to HBD is common but may need optimization.[4][10]- Consider using a this compound analogue with fewer methyl groups, as this has been shown to decrease viscosity.[4]- Introduce a low-viscosity co-solvent like water or ethylene glycol.[4][5] However, be mindful of its potential impact on electrochemical performance.[4]- Gently warm the electrolyte to decrease viscosity, if the application allows.
Low Ionic Conductivity - High viscosity hindering ion mobility.- Insufficient concentration of the redox couple.- Inappropriate choice of HBD.- Address high viscosity using the solutions mentioned above.- Optimize the concentration of the redox species (e.g., I₂).[4]- Experiment with different HBDs. For instance, ethylene glycol-based DESs have shown good performance.[4][10]
Poor Device Performance (e.g., in DSSCs) - Suboptimal electrolyte composition.- High viscosity limiting mass transport.- Unfavorable interaction with the electrode surface.- Systematically vary the molar ratio of the DES components and the concentration of the redox couple to find the optimal formulation.[4]- Use a less viscous this compound analogue to improve charge carrier diffusion.[4]- Consider adding performance-enhancing additives. For example, guanidinium thiocyanate (GuSCN) has been shown to increase the photocurrent in some systems.[4]
Instability of the DES over time - Esterification reaction between carboxylic acid HBDs and the alcohol group of choline.[11]- Absorption of atmospheric moisture.- For long-term stability studies, consider using HBDs without carboxylic acid groups, such as polyols or urea.- Store the prepared DES in a desiccator or under an inert atmosphere to prevent moisture uptake.

Quantitative Data Summary

Table 1: Comparison of Physicochemical Properties of Selected DES Electrolytes

Electrolyte Composition (Molar Ratio)Co-solventViscosity (cP at 25°C)Ionic Conductivity (mS/cm)Reference
[NMe₃EtOH]⁺I⁻:EG (1:2)25 wt% H₂O~150Not Reported[4]
[NHMe₂EtOH]⁺I⁻:EG (1:2)None~100Not Reported[4]
Choline Chloride:Ethylene Glycol (1:2)None>500~1.5[12]
Choline Chloride:Ethylene Glycol (1:2)20 wt% H₂O<10Not Reported[12]
Choline Chloride:Urea (1:2)None~750~0.2[10]

Table 2: Photovoltaic Performance of DSSCs with Different DES Electrolytes

Electrolyte SystemPower Conversion Efficiency (η, %)Open-Circuit Voltage (V_oc, V)Short-Circuit Current (J_sc, mA/cm²)Reference
[NMe₃EtOH]⁺I⁻:EG (1:2) with 25 wt% H₂O1.840.555.5[4]
[NHMe₂EtOH]⁺I⁻:EG (1:2)3.400.609.0[4]
Choline Chloride:Urea (1:2) based~2.0~0.7Not specified[10]
Choline Chloride:Ethylene Glycol (1:2) based~2.0Not specifiedNot specified[10]

Experimental Protocols

Protocol 1: Synthesis of Protic this compound Analogue-Based DES

This protocol describes the synthesis of a [NHMe₂EtOH]⁺I⁻:EG (1:2 molar ratio) deep eutectic electrolyte.

Materials:

  • [NHMe₂EtOH]⁺I⁻ (Dimethylaminoethanol hydroiodide)

  • Ethylene glycol (EG)

  • Glass scintillation vial

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh [NHMe₂EtOH]⁺I⁻ and ethylene glycol in a 1:2 molar ratio and add them to a glass scintillation vial.

  • Add a magnetic stir bar to the vial.

  • Place the vial on a magnetic stirrer and mix at room temperature.

  • A homogeneous, liquid deep eutectic solvent should form within 5-10 minutes of stirring.[4]

  • To prepare a working electrolyte for applications like DSSCs, add the desired amount of iodine (I₂) to achieve the target I₃⁻ concentration (e.g., 25–125 mM).[4] Continue stirring until the iodine is completely dissolved.

Protocol 2: Viscosity Measurement

Apparatus:

  • Cone and plate viscometer

Procedure:

  • Calibrate the viscometer according to the manufacturer's instructions.

  • Place a sufficient amount of the DES sample onto the plate of the viscometer.

  • Set the desired temperature for the measurement (e.g., 25 °C). Allow the sample to equilibrate to the set temperature.

  • Begin the measurement by gradually increasing the rotational speed of the cone.

  • Record the viscosity reading once the torque percentage stabilizes within the recommended range (e.g., 20-40%).[4]

  • Note that some DESs may exhibit non-Newtonian behavior, where the viscosity changes with the shear rate.[4]

Visualizations

Experimental_Workflow cluster_synthesis DES Synthesis cluster_electrolyte Electrolyte Preparation cluster_characterization Characterization cluster_application Application weigh Weigh HBA and HBD (e.g., 1:2 molar ratio) mix Mix at Room Temperature (5-10 min) weigh->mix add_redox Add Redox Couple (e.g., I₂) mix->add_redox dissolve Stir until Dissolved add_redox->dissolve viscosity Viscosity Measurement dissolve->viscosity conductivity Conductivity Measurement dissolve->conductivity device Device Fabrication (e.g., DSSC Assembly) dissolve->device performance Performance Testing device->performance

Caption: Workflow for the synthesis, preparation, and characterization of DES electrolytes.

Troubleshooting_Logic start Poor Device Performance viscosity_check Is Viscosity High? start->viscosity_check conductivity_check Is Ionic Conductivity Low? viscosity_check->conductivity_check No solution1 Use Choline Analogue or Add Co-solvent viscosity_check->solution1 Yes solution2 Optimize Redox Couple Concentration conductivity_check->solution2 Yes solution3 Add Performance Enhancing Additives conductivity_check->solution3 No

Caption: A logical flow for troubleshooting poor performance in DES-based devices.

References

Technical Support Center: Overcoming Limitations of Neuronal Tracing with DiI and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Our comprehensive search for information on the use of choline iodide derivatives to overcome the limitations of DiI tracing did not yield any specific methods, protocols, or data supporting this particular application. The scientific literature and technical resources reviewed do not describe a known or established role for this compound derivatives in enhancing DiI neuronal tracing.

Therefore, this technical support center focuses on the well-documented limitations of DiI tracing and provides troubleshooting guidance and frequently asked questions based on established and validated methods for overcoming these challenges. This information is intended for researchers, scientists, and drug development professionals utilizing lipophilic carbocyanine dyes for neuronal tracing.

Frequently Asked Questions (FAQs)

Q1: What are the primary limitations of using DiI for neuronal tracing?

A1: DiI is a powerful lipophilic tracer, but it presents several limitations that can impact experimental outcomes. The main challenges include:

  • Short Tracing Distances: DiI diffusion is often limited, making it difficult to trace long neuronal pathways.[1][2]

  • Long Incubation Periods: Achieving adequate labeling over significant distances can require lengthy incubation times, from weeks to months.[1][2]

  • Bidirectional Tracing: DiI is a bidirectional tracer, meaning it diffuses both anterogradely (away from the soma) and retrogradely (towards the soma). This can complicate the interpretation of specific neural circuits.[2]

  • Off-Target Labeling: Non-specific labeling can occur through transneuronal transfer of the dye to second-order neurons or through the dispersion of DiI crystals within the incubation solution.[2]

  • Dye Leakage and Instability: The DiI signal can be compromised by certain reagents and procedures. For instance, detergents like Triton X-100, commonly used in immunohistochemistry, can cause significant dye diffusion and loss of signal.[3] Cryosectioning has also been reported to cause dye leakage.[2]

  • Incompatibility with Some Protocols: The use of DiI can be incompatible with subsequent techniques such as immunohistochemistry that require permeabilization steps.[3]

Q2: I am experiencing very slow diffusion of DiI in my fixed tissue samples. How can I improve the tracing speed and distance?

A2: Several strategies can be employed to enhance the diffusion of DiI:

  • Use of "Fast DiI": Consider using analogs like Fast DiI™, which have unsaturated alkyl chains that accelerate diffusion within membranes.[4]

  • Delayed Fixation: For post-mortem tissue, a "delayed fixation" method can be effective. This involves applying the DiI solution to fresh tissue and incubating it for a period before fixation. This approach has been shown to significantly increase tracing distances.[1]

  • Optimize Incubation Temperature: Higher incubation temperatures (e.g., 37°C) can facilitate faster diffusion of the dye. However, it is crucial to find the optimal temperature for your specific tissue to avoid degradation.[2][5]

  • Application Method: Using DiI crystals and gently crushing them into the nerve of interest can lead to faster and longer-distance diffusion compared to applying a dried DiI solution.[6]

Q3: My DiI signal is lost after I perform immunohistochemistry. What can I do to combine these two techniques successfully?

A3: Combining DiI tracing with immunohistochemistry is challenging due to the use of detergents for antibody penetration. Here are some solutions:

  • Use a Compatible Detergent: Digitonin, a cholesterol-specific detergent, has been shown to preserve DiI labeling while still allowing for antibody penetration, unlike Triton X-100 which leads to high levels of DiI diffusion.[3]

  • Use Fixable DiI Analogs: CM-DiI is a derivative of DiI that contains a thiol-reactive chloromethyl group, allowing it to be covalently linked to intracellular proteins. This makes the staining resistant to extraction by detergents and organic solvents used in fixation and permeabilization steps.[7][8][9] Sulfonated derivatives of DiI also show improved retention after fixation and permeabilization.[4][9]

  • Photoconversion: DiI can be photoconverted into a stable, electron-dense diaminobenzidine (DAB) reaction product. This converted signal is permanent and compatible with subsequent immunohistochemical processing and even electron microscopy.[10]

Q4: I am observing non-specific labeling and high background in my DiI-stained sections. How can I reduce this?

A4: Non-specific labeling is a common issue that can be minimized with the following approaches:

  • Careful Dye Application: When using DiI crystals, be precise with their placement to avoid dispersion into the surrounding incubation solution.[2] Using a paste or a dried solution on a micropipette can offer more controlled application.[6]

  • Addition of EDTA to Fixative: Including EDTA in the fixative can help reduce the leakage of DiI from labeled nerve fibers, especially during long incubation periods.[6]

  • Choice of Mounting Medium: Mounting labeled tissue in phosphate-buffered saline (PBS) has been found to be superior to glycerol-based mounting media, which can cause dye leakage and reduced clarity of labeling.[2][6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or very faint DiI signal Insufficient incubation time or temperature.Increase the incubation time and/or temperature. A temperature of 37°C is often optimal for facilitating diffusion.[2][5]
Poor dye application.Ensure direct and sufficient application of DiI crystals or solution to the area of interest. For nerve tracing, consider crushing the crystals into the nerve.[6]
Photobleaching.Minimize exposure of the labeled tissue to light during incubation and imaging. Use anti-fade mounting media.
Diffuse or "leaky" labeling Use of incompatible detergents (e.g., Triton X-100).If immunohistochemistry is required, switch to a milder, compatible detergent like digitonin.[3]
Inappropriate mounting medium.Use PBS for mounting instead of glycerol-based media.[2][6]
Cryosectioning artifacts.Be aware that cryosectioning can cause dye leakage.[2] If possible, use a vibratome for sectioning.
Short tracing distance Aldehyde fixation impeding diffusion.Employ a "delayed fixation" protocol where DiI is applied to fresh tissue before fixation.[1]
Standard DiI diffusion is too slow.Use "Fast DiI" to accelerate the rate of diffusion along neuronal membranes.[4]
Inconsistent staining between samples Variability in tissue fixation.Standardize the fixation protocol across all samples, including the duration and concentration of the fixative.
Inconsistent dye application.Develop a consistent method for applying a similar amount of DiI to each sample.

Experimental Protocols & Methodologies

General Protocol for DiI Crystal Application
  • Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate buffer. Dissect the brain or tissue of interest and post-fix in 4% PFA.

  • Dye Application: Under a dissecting microscope, make a small incision at the desired labeling site. Carefully insert a small crystal of DiI into the incision using a fine needle or insect pin.

  • Incubation: Place the tissue in a light-protected container with 4% PFA or PBS at 37°C for several weeks to months, depending on the required tracing distance.

  • Sectioning: Section the tissue using a vibratome at 50-100 µm thickness.

  • Mounting: Mount the sections on glass slides using an aqueous mounting medium like PBS.

  • Imaging: Visualize the DiI labeling using a fluorescence microscope with appropriate filters (e.g., TRITC/Rhodamine).

Delayed Fixation Method for Enhanced Diffusion
  • Tissue Dissection: Dissect the brain or tissue of interest from a freshly euthanized animal.

  • Dye Application: Inject a solution of Fast DiI into the target area of the fresh tissue.

  • Initial Incubation: Incubate the tissue in a humid, dark chamber at 4°C for 24-48 hours.

  • Fixation: Transfer the tissue to a 4% buffered paraformaldehyde solution and fix for several days.

  • Sectioning and Imaging: Proceed with sectioning and imaging as described in the general protocol. This method has been reported to achieve tracing distances of 20-40 mm within a week.[1]

Diagrams

Experimental Workflow: Standard DiI Tracing vs. Enhanced Methods

G cluster_standard Standard DiI Tracing cluster_enhanced Enhanced DiI Tracing cluster_fast Faster Diffusion cluster_compatible IHC Compatibility Standard_Prep Tissue Fixation (e.g., 4% PFA) Standard_App DiI Crystal Application Standard_Prep->Standard_App Standard_Inc Long Incubation (Weeks to Months) Standard_App->Standard_Inc Standard_Sec Sectioning (Vibratome/Cryostat) Standard_Inc->Standard_Sec Standard_Img Fluorescence Imaging Standard_Sec->Standard_Img Limitation1 Limitation1 Standard_Img->Limitation1 Short Distance Limitation2 Limitation2 Standard_Img->Limitation2 Signal Loss with IHC Fast_App Fast DiI or Delayed Fixation Fast_Inc Shorter Incubation (Days to Weeks) Fast_App->Fast_Inc Solution1 Solution1 Fast_Inc->Solution1 Longer Tracing Distance Compatible_App CM-DiI Application Compatible_Fix Fix & Permeabilize (e.g., with Digitonin) Compatible_App->Compatible_Fix Compatible_IHC Immunohistochemistry Compatible_Fix->Compatible_IHC Solution2 Solution2 Compatible_IHC->Solution2 Combined Imaging

Caption: Workflow comparison of standard DiI tracing with enhanced methods.

Decision Tree for Troubleshooting Poor DiI Staining

G Start Poor DiI Staining Problem What is the primary issue? Start->Problem NoSignal NoSignal Problem->NoSignal No/Faint Signal DiffuseSignal DiffuseSignal Problem->DiffuseSignal Diffuse/Leaky Signal ShortDistance ShortDistance Problem->ShortDistance Short Tracing Distance Sol_NoSignal1 Sol_NoSignal1 NoSignal->Sol_NoSignal1 Increase Incubation Time/Temperature Sol_NoSignal2 Sol_NoSignal2 NoSignal->Sol_NoSignal2 Check Dye Application Method Sol_Diffuse1 Sol_Diffuse1 DiffuseSignal->Sol_Diffuse1 Using Detergents? Sol_Short1 Sol_Short1 ShortDistance->Sol_Short1 Use Fast DiI Sol_Short2 Sol_Short2 ShortDistance->Sol_Short2 Try Delayed Fixation Protocol Sol_Diffuse1_Yes Use Digitonin or CM-DiI Sol_Diffuse1->Sol_Diffuse1_Yes Yes Sol_Diffuse1_No Check Mounting Medium (Use PBS) Sol_Diffuse1->Sol_Diffuse1_No No

Caption: Troubleshooting decision tree for common DiI staining issues.

References

Technical Support Center: Optimizing the Florence Iodine Test for Choline Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the Florence Iodine test for choline detection. It is designed for researchers, scientists, and drug development professionals who may encounter issues during their experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during the Florence Iodine test in a question-and-answer format.

Issue 1: No Crystals or Very Few Crystals Observed

  • Question: I performed the Florence Iodine test, but I am not observing the characteristic dark brown crystals. What could be the reason for this negative result?

  • Answer: A negative result, or the observation of very few crystals, can stem from several factors:

    • Low Choline Concentration: The most common reason for a negative result is that the concentration of choline in the sample is below the detection limit of the test.[1] The Florence test is known to be less sensitive than other methods, such as enzymatic assays.[1]

    • Sample Degradation: Choline can degrade over time, especially in improperly stored or old samples. Bacterial decomposition can also lead to the breakdown of choline.[2]

    • Esterified Choline: The Florence test primarily detects free choline. If the choline in your sample is esterified (e.g., as part of lecithin), it will not react to form the characteristic crystals.[2]

    • Improper Reagent Preparation: The Florence reagent, a solution of iodine and potassium iodide in water, must be prepared correctly. Inaccurate concentrations can lead to a failed reaction.

    • Incorrect pH: The pH of the sample extract can influence the reaction. While not extensively documented for this specific test, extreme pH values can affect the stability of reactants.

Issue 2: Atypical Crystal Morphology

  • Question: I am observing some crystalline structures, but they do not have the typical rhombic or needle-like shape. How should I interpret these results?

  • Answer: The characteristic choline periodide crystals are typically dark brown and either rhombic or needle-shaped. If you observe atypical crystals, consider the following:

    • Presence of Interfering Substances: Other substances in the sample may crystallize upon the addition of the iodine reagent, leading to different crystal shapes and colors.

    • Rate of Crystallization: The speed at which the crystals form can influence their size and shape. Slow evaporation of the solvent can sometimes lead to larger, more well-defined crystals.

    • Microscope Focus and Magnification: Ensure you are observing the slide at the appropriate magnification (e.g., 100x to 400x) and that the focal plane is correct.

    • It is crucial not to interpret atypical crystals as a positive result. A positive result is strictly defined by the formation of the characteristic dark brown, rhombic or needle-shaped crystals of choline periodide.

Issue 3: Suspected False Positive Result

  • Question: My test is positive, but I have reason to believe the sample may not contain the analyte of interest (e.g., seminal fluid). What could cause a false positive result?

  • Answer: The Florence test is a presumptive test and is not specific to a single sample type, but rather to the presence of choline. Therefore, a positive result can occur with any biological material that contains a sufficiently high concentration of free choline.[3] Known sources of false positives include:

    • Extracts from certain animal tissues.

    • Meat and dairy products.[4]

    • It's important to note that while choline is present in many biological materials, it is found in particularly high concentrations in seminal fluid.[5]

Issue 4: Inconsistent or Poorly Reproducible Results

  • Question: I am getting inconsistent results when running the test on replicates of the same sample. What can I do to improve reproducibility?

  • Answer: To improve the reproducibility of the Florence Iodine test, it is important to standardize every step of the protocol:

    • Sample Extraction: Ensure a consistent and efficient extraction of choline from the sample matrix. The volume of extraction solvent and the extraction time should be kept constant.

    • Reagent Addition: Use a calibrated pipette to add a consistent volume of the Florence reagent to each sample extract.

    • Observation Time: Observe the formation of crystals at consistent time points after the addition of the reagent.

    • Slide Preparation: Ensure the microscope slides and coverslips are clean and free of any contaminants.

Frequently Asked Questions (FAQs)

What is the principle of the Florence Iodine test?

The Florence Iodine test is a microcrystalline chemical test used for the detection of choline. It is based on the reaction between choline and the Florence reagent (a solution of iodine and potassium iodide) to form dark brown, insoluble crystals of choline periodide. These crystals can be observed under a microscope.

What is the composition of the Florence reagent?

The standard Florence reagent is prepared by dissolving 1.65 grams of potassium iodide and 2.54 grams of iodine in 30 mL of distilled water.

Is the Florence test a confirmatory test?

No, the Florence test is a presumptive or preliminary test. A positive result suggests the presence of choline but does not confirm its source. Due to the possibility of false positives from other choline-containing biological materials, a positive result should be confirmed with more specific analytical methods if the sample origin is .[4]

What are the main limitations of the Florence test?

The main limitations of the Florence test are its relatively low sensitivity compared to modern enzymatic and instrumental methods, and its lack of specificity for any particular biological fluid.[1] It is also susceptible to false negatives if the choline concentration is low or if the sample has degraded.[1]

Are there more sensitive methods for choline detection?

Yes, several methods are more sensitive and specific for choline detection. These include:

  • Enzymatic Assays: These assays use the enzyme choline oxidase, which specifically acts on choline. The reaction products can be measured colorimetrically or fluorometrically, offering higher sensitivity.[6][7] In some studies, enzymatic methods have been shown to detect choline in samples where the Florence test was negative.[1]

  • Chemiluminescent Assays: These are highly sensitive methods that can detect very low concentrations of choline.[8]

  • Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer high specificity and quantitative accuracy for choline analysis.[9]

Experimental Protocols

Standard Florence Iodine Test Protocol

  • Sample Preparation:

    • Place a small portion of the sample to be tested on a clean microscope slide.

    • Add 1-2 drops of deionized water to the sample.

    • Gently mix and allow the sample to extract into the water for a few minutes. If the sample is on a fabric or swab, a small piece can be extracted in a microcentrifuge tube with a minimal amount of water, and a drop of the extract is then placed on the slide.

  • Reagent Addition:

    • Place a coverslip over the sample extract on the microscope slide.

    • Using a pipette, add one drop of the Florence reagent to the edge of the coverslip, allowing it to be drawn under by capillary action.

  • Microscopic Observation:

    • Immediately observe the slide under a microscope at 100x to 400x magnification.

    • A positive result is indicated by the formation of dark brown, rhombic or needle-shaped crystals of choline periodide within a few minutes.

Notes on Protocol Optimization

While the standard protocol is widely used, research has been conducted on optimizing the Florence Iodine test to improve its sensitivity and specificity.[5] Although a specific, universally adopted optimized protocol is not available in the public domain, the principles of optimization would involve systematically evaluating parameters such as:

  • Reagent concentration (Iodine to Potassium Iodide ratio).

  • pH of the extraction solution.

  • Incubation time and temperature.

  • Sample extraction efficiency.

Researchers aiming to optimize the test should consult specialized literature, such as the work by Hardinge et al. (2013), for detailed methodologies.[5]

Data Presentation

Table 1: Choline Concentration in Human Body Fluids

Body FluidReported Choline Concentration
Seminal Fluid0.9 - 1.4 mg/mL
18.7 - 29.5 µmol/mL[7]
Vaginal FluidNot detectable by some enzymatic methods[6]
SalivaNot detectable by some enzymatic methods[6]
Urine (Male)~0.041 µmol/mL[8]
Urine (Female)~0.019 µmol/mL[8]
SerumNot detectable by some enzymatic methods[6]

Table 2: Comparison of Choline Detection Methods

MethodPrincipleSensitivitySpecificityNotes
Florence Iodine Test Microcrystalline reactionLowerLow (detects choline from various sources)Simple, rapid, but presumptive.
Enzymatic Assay Choline oxidase reactionHighHigh (specific to choline)More reliable than the Florence test.[1]
Chemiluminescent Assay Light-emitting chemical reactionVery HighHighCapable of detecting nanomolar concentrations.[8]
LC-MS Chromatographic separation and mass detectionVery HighVery HighConsidered a gold standard for quantitative analysis.

Visualizations

Experimental Workflow for the Florence Iodine Test

Florence_Test_Workflow cluster_prep Sample Preparation Sample 1. Place sample on microscope slide Add_H2O 2. Add deionized water and allow to extract Sample->Add_H2O Cover_Slip 3. Place coverslip over extract Add_H2O->Cover_Slip Add_Reagent 4. Add Florence Reagent to edge of coverslip Microscopy 5. Observe under microscope (100x-400x) Add_Reagent->Microscopy Decision Crystals formed? Microscopy->Decision Positive Positive Result: Dark brown, rhombic or needle-shaped crystals Decision->Positive Yes Negative Negative Result: No characteristic crystals Decision->Negative No

Caption: Workflow for the standard Florence Iodine test for choline.

Troubleshooting Decision Tree for the Florence Iodine Test

Troubleshooting_Tree Start Start Troubleshooting Result What is the result? Start->Result No_Crystals No Crystals Observed Result->No_Crystals Negative Atypical_Crystals Atypical Crystals Result->Atypical_Crystals Unclear Positive_Result Positive Result Result->Positive_Result Positive Check_Choline Is choline concentration expected to be low? No_Crystals->Check_Choline Interpret_Negative Interpret as Negative: Do not consider this a positive result Atypical_Crystals->Interpret_Negative Check_Source Is the sample source known and specific? Positive_Result->Check_Source Check_Sample Is the sample old or degraded? Check_Choline->Check_Sample No Consider_Sensitive Action: Use a more sensitive assay (e.g., enzymatic) Check_Choline->Consider_Sensitive Yes Check_Reagent Is the reagent prepared correctly? Check_Sample->Check_Reagent No Check_Sample->Consider_Sensitive Yes Check_Reagent->Consider_Sensitive No Reagent_Issue Action: Prepare fresh reagent and repeat test Check_Reagent->Reagent_Issue Yes Check_Interference Consider potential interfering substances in the sample matrix Interpret_Negative->Check_Interference Confirm_Result Action: Confirm with a more specific method if source is uncertain Check_Source->Confirm_Result No Accept_Result Result is presumptively positive for choline Check_Source->Accept_Result Yes

Caption: Decision tree for troubleshooting Florence Iodine test results.

References

Validation & Comparative

Choline Iodide vs. Choline Chloride: A Comparative Guide for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of cell culture, the selection of appropriate nutrient sources is paramount for ensuring optimal cell growth, viability, and function. Choline, an essential nutrient, is a key component of cell membranes and a precursor to the neurotransmitter acetylcholine. It is typically supplied in cell culture media as a salt, most commonly choline chloride. This guide provides a comprehensive comparison of choline chloride and a less common alternative, choline iodide, for cell culture applications, supported by available experimental data and detailed protocols.

Introduction: The Role of Choline in Cell Culture

Choline is a critical component for the synthesis of phosphatidylcholine and sphingomyelin, two major phospholipids that are essential for the structural integrity of cellular membranes.[1][2][3] The primary metabolic pathway for phosphatidylcholine synthesis is the Kennedy pathway, which involves the uptake of choline and its subsequent phosphorylation, conversion to CDP-choline, and finally, the synthesis of phosphatidylcholine. Choline deprivation has been shown to limit cell growth and induce cell death in cell cultures.[4]

Choline Chloride is a quaternary ammonium salt and is the most common form of choline used in cell culture media.[3][5] It is highly soluble in water and serves as a reliable source of choline for cultured cells.[5]

This compound is another salt of choline that is less frequently used in cell culture. While it also provides the essential choline cation, the presence of the iodide anion introduces different considerations, primarily related to potential cytotoxicity.

Comparative Data

Physicochemical and Toxicological Properties

The selection of a choline salt can be influenced by its physical and chemical properties, as well as its toxicological profile.

PropertyCholine ChlorideThis compound
Molecular Formula C5H14ClNOC5H14INO
Molecular Weight 139.62 g/mol [5]231.08 g/mol [6]
Appearance White crystals[5]White to pale yellow solid[7]
Solubility in Water High (e.g., 50 mg/mL)[5]Soluble (exact value not specified)[7]
Stability Aqueous solutions are stable, but slow degradation can occur.[8] Stable under normal conditions.[9]Stable under recommended storage conditions.[9]
Oral LD50 (Rat) 3400 - 11000 mg/kg[10]6640 mg/kg[11]
Effects on Cell Performance

The choice of choline salt can impact cell growth, viability, and productivity, particularly in bioprocessing applications.

Studies have demonstrated the importance of optimal choline chloride concentration for the performance of Chinese Hamster Ovary (CHO) cells, a commonly used cell line for monoclonal antibody (mAb) production.

ParameterConditionObservationReference
Cell Viability Choline limitationLower cell viability[4]
2-fold and 4-fold choline enrichment in fed-batch cultureHigher cell viability (55.0% and 56.4% vs. 43.7% for 1-fold) at 358h[4][12]
mAb Titer 2-fold and 4-fold choline enrichment in fed-batch culture16% increase in mAb titer (6.4 g/L)[4]
Product Quality 4-fold choline enrichment in feed mediumDecreased mAb aggregate content (from 13.3% to 9.1%)[4]

Direct comparative studies on the effect of this compound on cell lines like CHO are scarce. However, the impact of the iodide ion on various cell types has been investigated, primarily using potassium iodide (KI) or sodium iodide (NaI).

Excess iodide has been shown to be cytotoxic and can inhibit cell growth, particularly in thyroid cells.[13] In non-thyroidal cells, the effect of iodide is less pronounced unless the cells are genetically modified to express the sodium-iodide symporter (NIS), which facilitates iodide uptake.[13]

Cell TypeIodide ConcentrationEffectReference
Thyroid Cells (TAD-2, primary cultures)Dose-dependentCytotoxicity and apoptosis[13]
Breast Cancer Cells (MCF7, SKBR3, MDA-MB231)80 µMSignificantly reduced viability[14]
Rat Thyroid Cells (PCCL3) & Human Thyroid Cells (Nthy-ori 3-1)5 x 10⁻² M20-40% cell death[15]
Non-tumor Human Lung Fibroblasts (MRC-5)0.0037 to 7.40 MBq/mL (I-131)Cytotoxic after 48 hours[16]

It is important to note that the cytotoxic effects observed in these studies are attributed to the iodide anion. Therefore, similar effects could be anticipated with this compound, especially at higher concentrations.

Signaling Pathways and Experimental Workflows

Phosphatidylcholine Synthesis Pathway

The primary pathway for phosphatidylcholine synthesis from choline is the Kennedy pathway. Understanding this pathway is crucial for appreciating the role of choline supplementation in cell culture.

Phosphatidylcholine_Synthesis cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane Choline_ext Choline Choline_int Choline Choline_ext->Choline_int Choline Transporter Phosphocholine Phosphocholine Choline_int->Phosphocholine Choline Kinase (ATP -> ADP) CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:Phosphocholine Cytidylyltransferase (CTP -> PPi) Diacylglycerol Diacylglycerol Phosphatidylcholine Phosphatidylcholine Diacylglycerol->Phosphatidylcholine Cholinephosphotransferase (CDP-Choline -> CMP) Membrane Integration Membrane Integration Phosphatidylcholine->Membrane Integration

Caption: The Kennedy Pathway for Phosphatidylcholine Synthesis.

Experimental Workflow: Cell Viability Assay

To assess the cytotoxic effects of different choline salts, a cell viability assay such as the MTT or CCK-8 assay can be employed.

Cell_Viability_Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Cell Culture (24h incubation) A->B C 3. Treatment (Add Choline Chloride or this compound at various concentrations) B->C D 4. Incubation (e.g., 24, 48, 72 hours) C->D E 5. Add Viability Reagent (e.g., MTT, CCK-8) D->E F 6. Incubation (Allow for color development) E->F G 7. Measure Absorbance (Plate Reader) F->G H 8. Data Analysis (Calculate % Viability and IC50) G->H

Caption: General workflow for a cell viability assay.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol provides a general guideline for assessing the cytotoxicity of choline chloride and this compound.

Materials:

  • Cells of interest (e.g., CHO, HeLa, HEK293)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Choline chloride and this compound solutions of known concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of choline chloride and this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the treatment solutions. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Discussion and Conclusion

The choice between this compound and choline chloride for cell culture applications hinges on a balance between providing the essential nutrient choline and avoiding potential cytotoxicity from the counter-ion.

Choline Chloride remains the standard and recommended choice for most cell culture applications. It has a well-established safety profile at typical media concentrations and has been shown to be crucial for optimal cell growth, viability, and protein production, especially in high-density cultures like those of CHO cells.

This compound presents a potential risk of cytotoxicity due to the iodide anion, particularly at higher concentrations. While direct comparative data is lacking, studies on other iodide salts suggest that iodide can inhibit cell proliferation and induce apoptosis in a dose-dependent manner. This effect is most pronounced in thyroid cells but can also occur in other cell types. Therefore, the use of this compound in cell culture should be approached with caution and would require careful dose-response studies to determine a non-toxic concentration range for the specific cell line of interest.

References

A Comparative Analysis of Choline Iodide and Other Quaternary Ammonium Salts for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the performance, properties, and biological activities of key quaternary ammonium salts, supported by experimental data.

In the landscape of biomedical research and pharmaceutical development, quaternary ammonium salts (QAS) represent a versatile class of compounds with a broad spectrum of applications, ranging from antimicrobial agents to drug delivery vectors. This guide provides a comprehensive comparative analysis of choline iodide against three other widely used QAS: tetramethylammonium chloride, tetraethylammonium bromide, and cetyltrimethylammonium bromide. By presenting key performance metrics in a structured format, detailing experimental methodologies, and visualizing relevant biological pathways and workflows, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the appropriate QAS for their specific applications.

Key Performance Metrics: A Tabular Comparison

The following tables summarize the key physicochemical and biological properties of this compound and the selected quaternary ammonium salts. Data has been compiled from various scientific sources, and while efforts have been made to ensure consistency, direct comparison should be approached with consideration for potential variations in experimental conditions.

Table 1: Physicochemical Properties
PropertyThis compoundTetramethylammonium ChlorideTetraethylammonium BromideCetyltrimethylammonium Bromide
Molecular Formula C₅H₁₄INOC₄H₁₂ClNC₈H₂₀BrNC₁₉H₄₂BrN
Molecular Weight ( g/mol ) 231.07109.60210.16364.45
Appearance White crystalline solidWhite crystalline powderWhite crystalline solidWhite crystalline powder
Solubility in Water HighHigh (>60 g/100 mL at 20 °C)[1][2]High (2795 g/L at 25 °C)[3][4]Soluble, forms micelles[5]
Solubility in Ethanol SolubleSoluble (hot ethanol)[1][2]Soluble[3]Soluble[5]
Thermal Decomposition (°C) Data not readily available>230 °C[1][2]~285 °C (decomposes)[3][4]~237-243 °C (decomposes)[6]
Table 2: Biological Activity
ParameterThis compoundTetramethylammonium ChlorideTetraethylammonium BromideCetyltrimethylammonium Bromide
Antimicrobial Activity (MIC) Limited data available. Choline-based QAS show activity dependent on alkyl chain length.[7][8][9]Generally considered to have low antimicrobial activity.Limited data available.Effective against Gram-positive and Gram-negative bacteria. MIC against S. aureus: 0.25-32 µg/mL[10]; MIC against E. coli: >10 g/L (for modified bentonite)[11]
Cytotoxicity (HeLa cells) Data not readily available.LD₅₀ (mouse, i.p.): 25 mg/kg[1][12]Dose-dependently reduces HeLa cell viability.[13][14]IC₅₀: 1.6 µg/mL[15]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed methodologies for the key experiments cited in this guide.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

  • Preparation of Supersaturated Solution: An excess amount of the quaternary ammonium salt is added to a known volume of the solvent (e.g., deionized water or ethanol) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully withdrawn and diluted. The concentration of the dissolved salt is then determined using a suitable analytical technique, such as gravimetric analysis after solvent evaporation, titration, or spectroscopy.

  • Calculation: The solubility is expressed as the mass of the solute per unit volume or mass of the solvent (e.g., g/100 mL or mol/L).

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis is employed to determine the thermal stability and decomposition temperature of the compounds.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the quaternary ammonium salt is placed in a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation. The desired temperature program is set, typically a linear heating ramp (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 600 °C).

  • Analysis: The instrument continuously measures the mass of the sample as a function of temperature.

  • Data Interpretation: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset temperature of decomposition is identified as the temperature at which a significant weight loss begins.

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Stock Solutions: A stock solution of the quaternary ammonium salt is prepared in a suitable solvent and sterilized by filtration.

  • Serial Dilutions: A series of two-fold dilutions of the stock solution is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Incubation: The microtiter plate is incubated at a suitable temperature (e.g., 37 °C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the QAS at which no visible growth (turbidity) of the microorganism is observed.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.

  • Cell Seeding: Human cervical cancer cells (HeLa) are seeded into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the quaternary ammonium salt. A control group with untreated cells is also included.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the control group. The IC₅₀ (half-maximal inhibitory concentration) or LC₅₀ (lethal concentration, 50%) value, which is the concentration of the compound that causes a 50% reduction in cell viability, can be calculated from the dose-response curve.[14][16]

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key experimental workflow and a proposed mechanism of action.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution of QAS prep_dilutions Perform Serial Dilutions in 96-well Plate prep_stock->prep_dilutions inoculate Inoculate Wells with Bacterial Suspension prep_dilutions->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate at 37°C for 18-24 hours inoculate->incubate observe Visually Inspect for Bacterial Growth (Turbidity) incubate->observe determine_mic Determine MIC: Lowest Concentration with No Growth observe->determine_mic

Figure 1: Experimental Workflow for Minimum Inhibitory Concentration (MIC) Assay.

antimicrobial_mechanism cluster_cell Bacterial Cell cluster_interaction Mechanism of Action cell_membrane Negatively Charged Cell Membrane cytoplasm Cytoplasm qas Quaternary Ammonium Salt (QAS) (Positively Charged Head, Lipophilic Tail) adsorption Electrostatic Adsorption of QAS to Cell Membrane qas->adsorption disruption Disruption of Cell Membrane Integrity adsorption->disruption leakage Leakage of Intracellular Components disruption->leakage cell_death Cell Death leakage->cell_death

Figure 2: General Mechanism of Antimicrobial Action of Quaternary Ammonium Salts.

Conclusion

The selection of an appropriate quaternary ammonium salt is a critical decision in research and drug development, with significant implications for efficacy, safety, and formulation stability. This guide has provided a comparative overview of this compound, tetramethylammonium chloride, tetraethylammonium bromide, and cetyltrimethylammonium bromide, highlighting their distinct physicochemical and biological properties.

  • This compound , as part of the broader family of choline-based salts, is noted for its potential biocompatibility, though more extensive comparative data on its antimicrobial and cytotoxic profiles are needed.

  • Tetramethylammonium Chloride and Tetraethylammonium Bromide are smaller QAS with high water solubility and are often utilized in different chemical and biological applications, with tetraethylammonium bromide showing some evidence of cytotoxicity.

  • Cetyltrimethylammonium Bromide , with its long alkyl chain, demonstrates potent antimicrobial activity but also exhibits higher cytotoxicity, a common trade-off for long-chain QAS.

The provided experimental protocols and visualizations offer a foundational understanding for conducting and interpreting comparative studies. It is recommended that researchers consult specific literature and conduct their own evaluations under their unique experimental conditions to make the most informed decisions for their research and development endeavors.

References

Validating the use of choline iodide as an internal standard in lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics, the pursuit of accurate and reproducible quantification of lipid species is paramount. The use of internal standards is a cornerstone of robust quantitative mass spectrometry-based lipid analysis, correcting for variability throughout the analytical workflow. This guide provides a comprehensive comparison of choline iodide as a potential internal standard against established alternatives, supported by theoretical principles and experimental data for validated standards.

The Role of Internal Standards in Lipidomics

Internal standards (IS) are essential in quantitative lipidomics to compensate for variations that can occur during sample preparation, extraction, and analysis by mass spectrometry.[1] An ideal internal standard should be a compound that is chemically similar to the analytes of interest but isotopically or structurally distinct, allowing it to be differentiated by the mass spectrometer. It should be added to the sample at the earliest stage of the workflow to account for analyte losses during extraction and to experience similar matrix effects during ionization.[2] The gold standard in lipidomics is the use of stable isotope-labeled (SIL) internal standards, such as deuterated or ¹³C-labeled lipids, as they exhibit nearly identical chemical and physical properties to their endogenous counterparts.[3]

Performance Comparison: this compound vs. Stable Isotope-Labeled Standards

While this compound is a choline salt and may seem like a potential candidate for an internal standard in the analysis of choline-containing phospholipids, there is a notable lack of scientific literature validating its use for this purpose. Therefore, a direct comparison based on experimental data is not feasible. Instead, we present a comparison of its theoretical properties against the well-documented performance of stable isotope-labeled standards.

Parameter This compound (Theoretical) Stable Isotope-Labeled (SIL) Standards (e.g., Deuterated Lipids) Odd-Chain Lipids
Chemical Similarity Shares the choline headgroup with major phospholipid classes like phosphatidylcholines (PC) and sphingomyelins (SM). However, it lacks the lipid backbone and fatty acid chains.Nearly identical to the endogenous analyte, ensuring similar extraction efficiency and chromatographic behavior.[1]Structurally similar to endogenous lipids but with a different fatty acid chain length, which may affect extraction and chromatography.[1]
Co-elution with Analyte (LC-MS) Unlikely to co-elute with most lipid species due to its highly polar nature and lack of a hydrophobic tail.Co-elutes with the endogenous analyte, providing the most accurate correction for matrix effects at the point of ionization.[4]Retention time may differ from the analyte, potentially leading to incomplete correction for matrix effects.[1]
Correction for Matrix Effects Poor. Significant differences in chemical structure and chromatographic retention time compared to lipids would lead to differential ionization suppression or enhancement.[1]Superior. Experiences the same ion suppression or enhancement as the endogenous analyte due to co-elution.[4]Effective, but may not fully compensate if chromatographic retention times differ significantly.[1]
Correction for Sample Loss May partially correct for losses of other small polar molecules but is unlikely to mimic the recovery of lipids during extraction.Excellent. Behaves identically to the analyte during all sample preparation steps.[2]Good. Generally shows similar extraction behavior to endogenous lipids.
Presence in Biological Samples Choline is an endogenous molecule. While this compound is not naturally present, the shared choline cation could lead to interference.Not naturally present in biological samples, avoiding any background interference.[1]Generally absent or present at very low levels in most biological systems.[1]
Commercial Availability & Cost Readily available and inexpensive.Generally more expensive and may not be available for all lipid species.[1]Often more affordable than SIL standards and a wider variety is available.
Validation Data in Lipidomics No published validation data found.Extensively validated and considered the gold standard for quantitative lipidomics.[3]Widely used and validated, offering a robust alternative to SIL standards.[1]

Experimental Protocols

Consistent and detailed experimental protocols are crucial for generating reliable and reproducible lipidomics data. Below are representative protocols for sample preparation and LC-MS analysis where an internal standard would be incorporated.

Lipid Extraction from Plasma (Folch Method)
  • Sample Preparation : Thaw frozen plasma samples on ice.

  • Internal Standard Addition : Add a known amount of the chosen internal standard solution to the plasma sample.

  • Solvent Addition : Add a 2:1 (v/v) mixture of chloroform:methanol to the plasma sample.

  • Homogenization : Vortex the mixture thoroughly to ensure complete mixing and protein precipitation.

  • Phase Separation : Add water or a saline solution to induce the separation of the aqueous and organic phases.

  • Centrifugation : Centrifuge the sample to achieve a clear separation of the layers.

  • Lipid Collection : Carefully collect the lower organic layer, which contains the lipids.

  • Drying : Dry the collected lipid extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution : Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation :

    • Column : A C18 reversed-phase column is commonly used for lipid separation.

    • Mobile Phase A : Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.[5]

    • Mobile Phase B : Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[5]

    • Gradient : A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipid species.

    • Flow Rate : A flow rate of 0.3-0.6 mL/min is commonly used.[5]

    • Column Temperature : Maintaining a constant column temperature (e.g., 55°C) is essential for reproducible retention times.

  • Mass Spectrometry Detection :

    • Ionization : Electrospray ionization (ESI) is the most common technique for lipid analysis.[6]

    • Scan Mode : For targeted quantification, multiple reaction monitoring (MRM) is typically used, where specific precursor-to-product ion transitions for the analyte and the internal standard are monitored. For untargeted analysis, precursor ion scanning or neutral loss scanning can be employed to identify specific lipid classes.[7][8]

Visualizing the Workflow and Rationale

To better understand the experimental process and the logical framework for selecting an internal standard, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Lipid Extraction (e.g., Folch) Add_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

A typical experimental workflow for lipidomics analysis.

G Start Define Analytes of Interest Criteria Evaluation Criteria Start->Criteria Chem_Sim Chemical Similarity Criteria->Chem_Sim Co_Elution Co-elution Criteria->Co_Elution Matrix_Effects Correction for Matrix Effects Criteria->Matrix_Effects Recovery Correction for Recovery Criteria->Recovery Availability Availability & Cost Criteria->Availability SIL_IS Stable Isotope-Labeled IS Chem_Sim->SIL_IS High Odd_Chain_IS Odd-Chain IS Chem_Sim->Odd_Chain_IS Moderate Choline_Iodide This compound Chem_Sim->Choline_Iodide Low (for lipids) Co_Elution->SIL_IS Yes Co_Elution->Odd_Chain_IS Variable Co_Elution->Choline_Iodide No (for lipids) Matrix_Effects->SIL_IS Excellent Matrix_Effects->Odd_Chain_IS Good Matrix_Effects->Choline_Iodide Poor Recovery->SIL_IS Excellent Recovery->Odd_Chain_IS Good Recovery->Choline_Iodide Poor (for lipids) Availability->SIL_IS Variable/High Cost Availability->Odd_Chain_IS Good/Moderate Cost Availability->Choline_Iodide High/Low Cost Conclusion_Good Suitable IS SIL_IS->Conclusion_Good Odd_Chain_IS->Conclusion_Good Conclusion_Poor Unsuitable IS Choline_Iodide->Conclusion_Poor

Logical workflow for evaluating internal standard performance.

Conclusion and Recommendations

The selection of an appropriate internal standard is a critical decision that directly impacts the accuracy and reliability of quantitative lipidomics data.[2] While stable isotope-labeled internal standards are considered the gold standard, providing the most accurate correction for experimental variability, their cost and availability can be limiting factors.[1][3] Odd-chain lipids represent a viable and robust alternative in many applications.[1]

Based on fundamental principles of analytical chemistry and mass spectrometry, This compound is not a suitable internal standard for lipidomics . Its significant chemical and physical dissimilarity to lipids would result in different behavior during sample preparation and analysis, leading to inaccurate quantification. The lack of co-elution with lipid analytes would prevent it from effectively correcting for matrix effects, a crucial function of an internal standard in complex biological samples.

For researchers requiring the highest level of accuracy and precision in their lipidomics studies, the use of stable isotope-labeled internal standards is strongly recommended. When these are not feasible, odd-chain lipid standards provide a well-validated and reliable alternative. By carefully selecting the appropriate internal standard and employing rigorous, standardized protocols, researchers can ensure the generation of high-quality, dependable lipidomics data to advance their scientific discoveries.

References

A Comparative Guide to the Quantification of Choline Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of choline iodide is crucial for product quality control, formulation development, and various research applications. This guide provides a comparative overview of established analytical methods for the determination of both the choline cation and the iodide anion. The methodologies, performance characteristics, and experimental protocols are detailed to assist in selecting the most suitable approach for your specific analytical needs.

Methods for Choline Quantification

The quantification of the choline cation in this compound can be achieved through various chromatographic techniques. Here, we compare two prominent High-Performance Liquid Chromatography (HPLC) methods: HPLC with Fluorescence Detection (HPLC-FLD) and HPLC with Charged Aerosol Detection (HPLC-CAD).

Quantitative Performance of Choline Quantification Methods
ParameterHPLC-FLDHPLC-CAD
Linearity Not explicitly stated, but method validated.r² > 0.997 over 0.08 to 0.12 mg/mL
Accuracy (Recovery) 84 ± 6% to 106 ± 5% in various food matrices[1][2]96.7% to 100.8%
Precision (RSD) 2% to 13% (Coefficient of Variation)[1][2]≤3.0%
Limit of Detection (LOD) Not explicitly stated.Not explicitly stated.
Limit of Quantification (LOQ) Not explicitly stated.Not explicitly stated.

Experimental Workflow for Choline Quantification

choline_quantification_workflow cluster_hplc_fld HPLC-FLD cluster_hplc_cad HPLC-CAD s1 Sample Preparation: Homogenization in Chloroform/Methanol/Water s2 Hydrolysis: HCl-Acetonitrile s1->s2 s3 Derivatization: 1-Naphthyl Isocyanate s2->s3 s4 HPLC Separation s3->s4 s5 Fluorescence Detection s4->s5 p1 Sample Preparation: Dissolution in Diluent p2 HPLC Separation: Mixed-Mode HILIC p1->p2 p3 Charged Aerosol Detection p2->p3

Choline Quantification Workflows

Detailed Experimental Protocols for Choline Quantification

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is suitable for quantifying choline in various matrices and has been validated using this compound as a standard.[1][2]

Sample Preparation and Hydrolysis:

  • Homogenize the sample in a chloroform/methanol/water mixture.

  • Perform acid hydrolysis using HCl-acetonitrile to release free choline.

Derivatization:

  • Derivatize the extracted choline with 1-naphthyl isocyanate.

Chromatographic Conditions:

  • Instrumentation: Standard HPLC system equipped with a fluorescence detector.

  • Separation: The derivatized choline is separated on a suitable HPLC column.

  • Detection: The derivatized choline is quantified by fluorescence detection.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This method allows for the direct detection of choline salts without the need for derivatization and is suitable for quality control of dietary supplements.[3][4]

Sample Preparation:

  • Prepare standard solutions of choline bitartrate, choline chloride, or choline citrate in the diluent. For assay of content, concentrations of 0.08 mg/mL, 0.10 mg/mL, and 0.12 mg/mL are used.

  • Prepare sample solutions at a concentration of 0.10 mg/mL for content assay and 2.0 mg/mL for impurity analysis.

Chromatographic Conditions:

  • Column: A mixed-mode column operated in Hydrophilic Interaction Liquid Chromatography (HILIC) mode.

  • Mobile Phase: An ammonium acetate buffered mobile phase with an acetonitrile-water gradient.[3]

  • Detection: Charged Aerosol Detector (CAD).

Methods for Iodide Quantification

For the iodide component of this compound, iodometric titration is a classic and reliable method.

Quantitative Performance of Iodide Quantification Methods
ParameterIodometric Titration
Linearity Dependent on titrant concentration and burette precision.
Accuracy (Recovery) Generally high, dependent on accurate endpoint determination.
Precision (RSD) High, with proper technique.
Limit of Detection (LOD) Not typically determined for titrimetric methods.
Limit of Quantification (LOQ) Dependent on the concentration of the titrant.

Experimental Workflow for Iodide Quantification

iodide_quantification_workflow cluster_titration Iodometric Titration t1 Sample Dissolution: Dissolve sample in distilled water t2 Acidification & Iodide Addition: Add Sulfuric Acid and Potassium Iodide t1->t2 t3 Incubation: In the dark for 10 minutes t2->t3 t4 Titration: With Sodium Thiosulfate t3->t4 t5 Endpoint Detection: Add Starch Indicator near endpoint t4->t5

Iodide Quantification Workflow

Detailed Experimental Protocol for Iodide Quantification

Iodometric Titration

This method is a standard titrimetric procedure for the quantification of iodide.[5][6][7]

Reagents:

  • Sodium thiosulfate solution (0.005 M)

  • Sulfuric acid (2N)

  • Potassium iodide solution (10%)

  • Starch indicator solution (1%)

Procedure:

  • Accurately weigh and dissolve approximately 10 g of the this compound sample in 50 mL of distilled water.

  • Add 1.0 mL of 2N sulfuric acid and 5.0 mL of 10% potassium iodide solution. The solution will turn yellow.

  • Incubate the solution in a dark place for 10 minutes.

  • Titrate the solution with 0.005 M sodium thiosulfate until the solution turns a very light yellow (pale yellow).

  • Add a few drops (1-5 mL) of 1% starch solution, which will turn the solution blue-black.

  • Continue the titration with sodium thiosulfate until the blue color disappears, indicating the endpoint.

Calculation: The concentration of iodide in the sample can be calculated based on the volume and concentration of the sodium thiosulfate solution used.

Signaling Pathways and Logical Relationships

The analytical methods described rely on distinct chemical and physical principles for quantification.

analytical_principles cluster_choline Choline Analysis cluster_iodide Iodide Analysis Choline Choline DerivatizedCholine Derivatized Choline (Fluorophore-tagged) Choline->DerivatizedCholine Derivatization SeparatedCholine Separated Choline DerivatizedCholine->SeparatedCholine HPLC Fluorescence Fluorescence SeparatedCholine->Fluorescence Detection Choline2 Choline SeparatedCholine2 Separated Choline Choline2->SeparatedCholine2 HILIC ChargedAerosol Charged Aerosol SeparatedCholine2->ChargedAerosol Nebulization & Ionization CAD CAD ChargedAerosol->CAD Detection Iodide Iodide (I⁻) Iodine Iodine (I₂) Iodide->Iodine Oxidation Iodine->Iodide Reduction Thiosulfate Thiosulfate (S₂O₃²⁻) Iodine->Thiosulfate Titration Reaction Tetrathionate Tetrathionate (S₄O₆²⁻) Thiosulfate->Tetrathionate Oxidation

Principles of Choline and Iodide Analysis

This guide provides a foundational comparison of methods for quantifying this compound. The choice of method will depend on the specific requirements of the analysis, including desired accuracy, precision, sample matrix, available instrumentation, and throughput needs. For a complete characterization of this compound, a combination of a chromatographic method for choline and a titrimetric or other suitable method for iodide is recommended.

References

A Comparative Guide to the Synthesis of Choline Iodide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Choline iodide, a quaternary ammonium salt, serves as a crucial precursor in the synthesis of various pharmaceuticals and is a subject of interest in neuroscientific research due to its relation to the neurotransmitter acetylcholine. The efficiency of its synthesis is a critical factor for researchers and drug development professionals. This guide provides a comparative analysis of different synthesis routes for this compound, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for specific research and development needs.

Comparison of this compound Synthesis Routes

Three primary synthesis routes for this compound are compared below: the direct quaternization of trimethylamine, ion exchange from a choline salt precursor, and the neutralization of choline hydroxide. Each method presents distinct advantages and disadvantages in terms of yield, purity, cost, and experimental complexity.

Synthesis Route Starting Materials Typical Yield (%) Purity (%) Key Advantages Key Disadvantages
1. Direct Quaternization Trimethylamine, 2-Iodoethanol>95 (Estimated)>98High atom economy, straightforward procedure.2-Iodoethanol can be expensive and less stable than 2-chloroethanol.
2. Ion Exchange Choline Chloride, Potassium Iodide~90-95 (Estimated)>99High purity achievable, readily available starting materials.Requires ion exchange resin, can be a slower process.
3. Neutralization Choline Hydroxide, Hydroiodic Acid~99 (Quantitative)>99Very high yield and purity, simple reaction.Choline hydroxide is a strong base and requires careful handling.

Experimental Protocols

Route 1: Direct Quaternization of Trimethylamine with 2-Iodoethanol

This method is analogous to the well-established synthesis of choline chloride and is expected to proceed with high efficiency.

Experimental Protocol:

  • In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with an aqueous solution of trimethylamine.

  • 2-Iodoethanol is added to the flask. A typical molar ratio is 1.0 mole of trimethylamine to 1.0 mole of 2-iodoethanol.

  • The reaction mixture is heated to 60-80°C and stirred vigorously for 2-4 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The water is removed under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product is then recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and isopropanol, to afford pure this compound as a white crystalline solid.

Workflow for Direct Quaternization:

G cluster_0 Reaction cluster_1 Work-up & Purification A Trimethylamine C Reaction Mixture (60-80°C, 2-4h) A->C B 2-Iodoethanol B->C D Cooling to RT C->D E Solvent Evaporation D->E F Recrystallization E->F G Pure this compound F->G

Caption: Workflow for the synthesis of this compound via direct quaternization.

Signaling Pathway Involvement: The Acetylcholine Pathway

Choline is a vital precursor for the synthesis of acetylcholine, a primary neurotransmitter in both the central and peripheral nervous systems. Understanding this pathway is crucial for researchers in neuropharmacology and drug development.

Acetylcholine is synthesized from choline and acetyl-CoA by the enzyme choline acetyltransferase.[1] It is then packaged into synaptic vesicles. Upon neuronal stimulation, acetylcholine is released into the synaptic cleft and binds to either nicotinic or muscarinic receptors on the postsynaptic neuron, initiating a signal transduction cascade.[2] The action of acetylcholine is terminated by the enzyme acetylcholinesterase, which hydrolyzes it back into choline and acetate.[1] The choline is then taken back up into the presynaptic neuron for reuse.

Acetylcholine Signaling Pathway Diagram:

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT Choline Acetyltransferase Choline->ChAT cluster_presynaptic cluster_presynaptic Choline->cluster_presynaptic Reuptake AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh_vesicle Acetylcholine in Vesicle ChAT->ACh_vesicle Synthesis Synaptic_Cleft Synaptic Cleft ACh_vesicle->Synaptic_Cleft Release Nicotinic_Receptor Nicotinic Receptor Signal_Transduction Signal Transduction Nicotinic_Receptor->Signal_Transduction Muscarinic_Receptor Muscarinic Receptor Muscarinic_Receptor->Signal_Transduction Synaptic_Cleft->Nicotinic_Receptor Binds to Synaptic_Cleft->Muscarinic_Receptor Binds to AChE Acetylcholinesterase Synaptic_Cleft->AChE Hydrolysis AChE->Choline Acetate Acetate AChE->Acetate

References

Protic Choline Iodide Analogues Outperform Traditional Counterparts in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis reveals that novel protic choline iodide analogues, when used as electrolytes in dye-sensitized solar cells (DSSCs), demonstrate significantly enhanced performance over conventional this compound. Experimental data indicates that these analogues can lead to a near doubling of power conversion efficiency, paving the way for more effective and stable solar cell technologies.

Researchers have synthesized a series of protic this compound analogues, with the general structure [NHnMe3–nEtOH]+I–, and compared their performance against the standard this compound, [NMe3EtOH]+I–, in deep eutectic solvent (DES) based electrolytes for DSSCs. The study highlights that the degree of methylation on the ammonium headgroup plays a crucial role in the photovoltaic performance of the solar cells.

The most significant improvements were observed with the dimethyl analogue, [NHMe2EtOH]+I–. When mixed with ethylene glycol (EG) in a 1:2 molar ratio to form an anhydrous electrolyte, this system achieved a power conversion efficiency (PCE) of 3.40%.[1][2] In stark contrast, the best-performing system utilizing conventional this compound only reached a PCE of 1.84%.[1][2] This superior performance is attributed to the enhanced fluidity of the protic analogue-based eutectic system and a more favorable interaction with the titanium dioxide (TiO2) surface of the solar cell.[1][2]

The study systematically evaluated analogues with a varying number of methyl groups (n=1, 2, and 3). A clear trend emerged, showing that the performance of the DSSCs improved as the number of methyl groups decreased (as 'n' decreased from 3 to 1).[1] The dimethyl system (n=1) exhibited not only the highest PCE but also a significantly higher photocurrent (JSC) and open-circuit voltage (VOC) compared to its ethanolammonium homologues.[1]

A key advantage of these protic analogues is their ability to form room-temperature liquid electrolytes without the need for water as a cosolvent. Conventional this compound-based DESs have high melting points, necessitating the addition of at least 25 wt % water to achieve the required fluidity at ambient temperatures, which in turn reduces the photovoltaic response.[1][2] The protic analogues, however, form stable, anhydrous DES electrolytes, simplifying the system and enhancing performance.[1]

Furthermore, solar cells incorporating the 1:2 [NHMe2EtOH]+I–:EG electrolyte demonstrated remarkable stability, retaining 97% of their initial conversion efficiency after one month.[2] These findings underscore the potential of designing advanced, cosolvent-free DES electrolytes by modifying the structure of choline or exploring entirely new chemical motifs.[2]

Comparative Performance Data

The following table summarizes the photovoltaic performance of dye-sensitized solar cells employing different protic this compound analogues as part of a deep eutectic solvent electrolyte with ethylene glycol (EG) in a 1:2 molar ratio. The data for the standard this compound electrolyte, which required the addition of water, is included for comparison.

Electrolyte SaltMolar Ratio (Salt:EG)AdditiveJsc (mA cm⁻²)Voc (V)Fill Factor (FF)PCE (%)
[NHMe2EtOH]+I– 1:2None (anhydrous)9.02 ± 0.100.604 ± 0.0120.62 ± 0.013.40 ± 0.10
[NH2MeEtOH]+I– 1:2None (anhydrous)6.82 ± 0.220.585 ± 0.0150.61 ± 0.022.43 ± 0.12
[NH3EtOH]+I– 1:2None (anhydrous)4.33 ± 0.260.569 ± 0.0110.63 ± 0.011.55 ± 0.09
[NMe3EtOH]+I– (this compound) 1:225 wt% Water4.69 ± 0.150.590 ± 0.0190.66 ± 0.021.84 ± 0.08

Data is presented as mean ± standard deviation, calculated from measurements of ten unique devices.[1]

Experimental Protocols

Synthesis of Protic this compound Analogues ([NHnMe3–nEtOH]+I–)

The protic this compound analogues were synthesized by reacting the corresponding aminoethanol precursor with hydroiodic acid. For example, to synthesize [NHMe2EtOH]+I–, 2-(dimethylamino)ethanol was reacted with an aqueous solution of hydroiodic acid in an ice bath. The resulting solution was stirred, and the solvent was removed under reduced pressure to yield the solid product. The product was then purified by recrystallization. A similar procedure was followed for the other analogues using 2-(methylamino)ethanol and ethanolamine.

Preparation of Deep Eutectic Solvent (DES) Electrolytes

The DES electrolytes were prepared by mixing the synthesized protic this compound analogue salts with ethylene glycol (EG) in a specific molar ratio, typically 1:2. The mixture was magnetically stirred at room temperature for 5-10 minutes until a homogeneous, clear liquid was formed.[2] For the working electrolyte, a specific concentration of iodine (I2) was dissolved in the DES to form the I-/I3- redox couple. The study found that an optimal I2 concentration of 100 mM yielded the highest power conversion efficiency.[1]

Fabrication of Dye-Sensitized Solar Cells (DSSCs)

The DSSCs were assembled using a sandwich-type architecture. A transparent conducting oxide (TCO) glass substrate was coated with a mesoporous TiO2 paste using the doctor-blade technique and then sintered at high temperatures to create the photoanode. The photoanode was subsequently immersed in a solution of N719 ruthenium dye to sensitize the TiO2 film. A platinum-coated TCO glass was used as the counter electrode. The two electrodes were sealed together, leaving a small gap, and the prepared DES electrolyte was introduced into the cell via vacuum backfilling.

Photovoltaic Characterization

The current density-voltage (J-V) characteristics of the assembled DSSCs were measured under simulated AM 1.5G solar irradiation (100 mW/cm²) using a solar simulator. The key photovoltaic parameters—short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE)—were determined from the J-V curves. Chronoamperometry was also employed to assess the long-term stability of the solar cells.

Experimental Workflow Visualization

The following diagram illustrates the key stages in the comparative study of protic this compound analogues in dye-sensitized solar cells.

experimental_workflow cluster_synthesis Precursor Synthesis cluster_electrolyte Electrolyte Preparation cluster_dssc DSSC Fabrication cluster_characterization Device Characterization s1 Aminoethanol Precursors ([NHnMe3–nEtOH]) s3 Synthesis of Protic This compound Analogues s1->s3 s2 Hydroiodic Acid (HI) s2->s3 e1 Protic this compound Analogue Salts s3->e1 e3 Formation of Deep Eutectic Solvent (DES) e1->e3 e2 Ethylene Glycol (EG) e2->e3 e4 Addition of Iodine (I2) to form I-/I3- redox couple e3->e4 d4 Cell Assembly and Electrolyte Filling e4->d4 Working Electrolyte d1 TiO2 Photoanode Preparation d2 Dye Sensitization (N719 Dye) d1->d2 d2->d4 d3 Pt Counter Electrode Preparation d3->d4 c1 J-V Measurement (AM 1.5G Illumination) d4->c1 Assembled DSSC c2 Photovoltaic Performance (PCE, Jsc, Voc, FF) c1->c2 c3 Stability Testing (Chronoamperometry) c1->c3

Caption: Experimental workflow for the comparative study.

References

Validation of a New Analytical Method for Choline Iodide Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a new analytical method for the detection and quantification of choline iodide, a crucial compound in various pharmaceutical and research applications. The performance of a newly developed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for choline analysis and a classic Iodometric Titration for iodide determination is objectively compared with alternative analytical techniques. This guide is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical methodology for their specific needs, supported by detailed experimental data and protocols.

The validation of analytical procedures is a critical step in drug development and quality control, ensuring that the chosen method is suitable for its intended purpose.[1][2][3] Regulatory bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide guidelines for validating analytical methods, which include assessing parameters such as accuracy, precision, specificity, linearity, range, and robustness.[1][2][4]

This compound, a salt composed of a choline cation and an iodide anion, necessitates the validation of methods for both components to ensure the quality and purity of the substance. While choline itself lacks a strong chromophore, making UV detection challenging, various analytical techniques have been developed for its quantification.[5][6] Similarly, several methods exist for the determination of iodide. This guide will focus on a newly validated RP-HPLC method for choline and an iodometric titration for iodide, comparing them with other established techniques.

I. Validation of a New RP-HPLC Method for Choline Quantification

A new reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated for the separation and quantitative determination of choline.[7][8]

A. Experimental Protocol: New RP-HPLC Method
  • Instrumentation : A standard HPLC system equipped with a UV detector is used.[7][8]

  • Column : Purospher C18 column.[7][8]

  • Mobile Phase : An isocratic mobile phase consisting of a 75:25 (v/v) mixture of acetonitrile and water.[7][8]

  • Detection : UV detection at a wavelength of 205–208 nm.[7][8]

  • Flow Rate : 1.0 mL/min.[6]

  • Injection Volume : 20 µL.[6]

  • Standard Preparation : A stock solution of choline is prepared by accurately weighing and dissolving the standard in the mobile phase to achieve a concentration of 100 µg/mL. Calibration standards are prepared by diluting the stock solution to concentrations ranging from 50 to 150 µg/mL.[7][8]

  • Sample Preparation : A known amount of the this compound sample is accurately weighed, dissolved in distilled water, and diluted to a final concentration of 100 µg/mL with the mobile phase. The solution is filtered through a 0.22 µm membrane filter before injection.[7][8]

B. Method Validation Data

The new RP-HPLC method was validated according to ICH Q2 guidelines, assessing specificity, linearity, accuracy, precision, and sensitivity.[7][8]

Validation Parameter New RP-HPLC Method Alternative Method 1: HPLC-ELSD Alternative Method 2: Ion Chromatography Alternative Method 3: LC-MS/MS
Linearity Range 50–150 µg/mL[7][8]20–1000 µg/mL0.2–50 µg/mL[9]0.1–50 nM (for acetylcholine)[10]
Correlation Coefficient (r²) > 0.9900[7][8]Not specified, exponential curve0.9998[9]0.999[10]
Accuracy (% Recovery) 99.3%–101.0%[7][8]102%–105%Not specified93%–101%[10]
Precision (% RSD) < 2%Not specifiedNot specified3.1% (between-day)[10]
Limit of Detection (LOD) 4 µg/mL[7][8]3.6 µg/mLDetermined from 0.20 mg/L standard[9]0.02 nM (for acetylcholine)[10]
Limit of Quantification (LOQ) 12 µg/mL[7][8]Not specifiedDetermined from 0.20 mg/L standard[9]0.1 nM (for acetylcholine)[10]
Table 1: Comparison of Validation Parameters for Choline Quantification Methods.
C. Alternative Methods for Choline Quantification
  • HPLC with Evaporative Light Scattering Detection (HPLC-ELSD) : This method utilizes a ZIC®-pHILIC column suitable for separating polar and hydrophilic compounds.[11]

  • Ion Chromatography (IC) : A robust method for the analysis of choline, especially in complex matrices like infant formula.[5][12] It separates choline from other cations using a cation-exchange column with suppressed conductivity detection.[5][12]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : A highly sensitive and selective method for the simultaneous quantification of choline and its related compounds.[13]

II. Validation of a New Iodometric Titration Method for Iodide Quantification

A classic and reliable iodometric titration method has been validated for the quantification of the iodide content in this compound.

A. Experimental Protocol: New Iodometric Titration Method
  • Principle : The iodide in the sample is oxidized to iodine by a suitable oxidizing agent (e.g., bromine water) in an acidic medium. The excess oxidizing agent is removed, and the liberated iodine is then titrated with a standardized sodium thiosulfate solution using a starch indicator.[14][15]

  • Reagents :

    • Standardized 0.1 N Sodium Thiosulfate solution.[14]

    • Potassium Iodide solution (10% w/v).[15]

    • Dilute Sulfuric Acid (2 N).[15]

    • Saturated Bromine Water.[15]

    • Sodium Sulfite solution (1% w/v).[15]

    • Starch Indicator solution (1% w/v, freshly prepared).[15]

  • Procedure :

    • Accurately weigh a suitable amount of the this compound sample and dissolve it in deionized water.

    • Acidify the solution with dilute sulfuric acid.

    • Add an excess of bromine water to oxidize the iodide to iodate.

    • Remove the excess bromine by adding sodium sulfite solution.

    • Add potassium iodide solution to liberate iodine from the iodate.

    • Titrate the liberated iodine with standardized sodium thiosulfate solution until a pale yellow color is observed.

    • Add a few drops of starch indicator, and continue the titration until the blue color disappears.[14]

    • Perform a blank titration to account for any interfering substances.

B. Method Validation Data

The iodometric titration method was validated for its accuracy, precision, and limits of detection and quantification.

Validation Parameter New Iodometric Titration Method Alternative Method 1: Ion-Selective Electrode Alternative Method 2: HPLC-DAD
Linearity Range 12–36 ppm[16]0.03–209.4 µg/mL[17]0.5–10.0 mg/L[18]
Correlation Coefficient (r²) Not specified0.9995[17]0.9996[18]
Accuracy (% Recovery) 98.1%–100.2%[16]Not specified98.5%–100.2%[18]
Precision (% RSD) 0.7%–2.2%[16]6.67% (repeatability)[17]< 5% (repeatability)[18]
Limit of Detection (LOD) 5 mg/L[16]Not specified22.84 ng/mL[18]
Limit of Quantification (LOQ) 15 mg/L[16]Not specifiedNot specified
Table 2: Comparison of Validation Parameters for Iodide Quantification Methods.
C. Alternative Methods for Iodide Quantification
  • Ion-Selective Electrode (ISE) : A potentiometric method that offers a simple and rapid determination of iodide concentration.[17]

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) : This method allows for the direct determination of iodide in various samples, often without extensive sample pretreatment.[18]

III. Visualizing the Validation Process

To better understand the workflow and the relationships between different validation parameters, the following diagrams are provided.

ValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_documentation Documentation Phase DefinePurpose Define Analytical Method's Purpose SetCriteria Set Acceptance Criteria DefinePurpose->SetCriteria WriteProtocol Write Validation Protocol SetCriteria->WriteProtocol PerformExperiments Perform Validation Experiments WriteProtocol->PerformExperiments CollectData Collect and Analyze Data PerformExperiments->CollectData ValidationReport Prepare Validation Report CollectData->ValidationReport FinalApproval Final Review and Approval ValidationReport->FinalApproval

Analytical Method Validation Workflow.

ValidationParameters cluster_quantitative Quantitative Tests cluster_general General Tests Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Linearity Linearity Method->Linearity Range Range Method->Range LOD LOD Method->LOD LOQ LOQ Method->LOQ Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness Precision->Accuracy affects Linearity->Range defines LOD->LOQ related to

Interrelation of Analytical Method Validation Parameters.

IV. Conclusion

This guide has presented a detailed validation of a new RP-HPLC method for choline and an iodometric titration method for iodide, which together provide a robust approach for the quality assessment of this compound.

For the quantification of choline , the new RP-HPLC method demonstrates excellent linearity, accuracy, and precision, making it highly suitable for routine quality control.[7][8] When compared to alternatives, it offers a good balance of performance and accessibility. While LC-MS/MS provides superior sensitivity with lower limits of detection, the instrumentation is more complex and costly.[10][13] Ion Chromatography is a reliable alternative, particularly for complex sample matrices.[5][12]

For the determination of iodide , the traditional iodometric titration remains a highly accurate and precise method.[16] It is a cost-effective technique that does not require sophisticated instrumentation.[19] In contrast, HPLC-DAD offers the advantage of direct iodide determination with high sensitivity,[18] while the ion-selective electrode provides a rapid and straightforward analysis.[17]

The choice of the most appropriate analytical method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, available instrumentation, and cost considerations. The data presented in this guide provides a solid foundation for making an informed decision.

References

A Comparative Guide to Neuronal Tracers: Evaluating Established and Theoretical Options

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of neuroanatomical tracing, the selection of an appropriate tracer is paramount to the success of their experiments. This guide provides a comprehensive comparison of the performance of established neuronal tracers and explores the theoretical potential of choline iodide-based compounds, supported by experimental data for existing methodologies.

Principles of Neuronal Tracing

Neuronal tracers are instrumental in mapping the intricate connections of the nervous system. They are broadly categorized based on their direction of transport within a neuron. Anterograde tracers are taken up by the cell body (soma) and transported down the axon to the presynaptic terminals, revealing the neuron's efferent connections. Conversely, retrograde tracers are taken up by axon terminals and transported back to the soma, identifying the afferent inputs to a particular brain region. Some tracers exhibit bidirectional transport. The ideal neuronal tracer is characterized by high transport efficiency, low toxicity, long-term stability of the signal, and high sensitivity and specificity of detection.

Established Neuronal Tracers: A Performance Comparison

A variety of chemical compounds and viral vectors have been developed and are widely used for neuronal tracing. The selection of a tracer depends on the specific experimental goals, the neuronal system under investigation, and the desired post-tracing analysis. Below is a comparative summary of some of the most commonly used non-viral neuronal tracers.

TracerPrimary Transport DirectionTransport SpeedSignal StabilityNotable Characteristics
Biotinylated Dextran Amine (BDA) Primarily Anterograde (some retrograde)Moderate to FastHighProvides detailed labeling of axonal arbors and terminals. Visualized using an avidin-biotin reaction.
Phaseolus vulgaris-Leucoagglutinin (PHA-L) AnterogradeSlow (requires longer survival times)HighOffers Golgi-like filling of neurons, revealing fine morphological details. Requires immunohistochemical detection.
Cholera Toxin Subunit B (CTB) Primarily Retrograde (some anterograde)FastHighBinds to GM1 gangliosides for uptake. Low toxicity and available conjugated to various fluorophores for direct visualization.[1][2]
Fluoro-Gold RetrogradeFastVery HighA fluorescent dye that is highly resistant to fading. Can be visualized directly without the need for secondary detection methods.
DiI (Carbocyanine Dyes) Anterograde and Retrograde (Bidirectional)Variable (diffusion-based)HighLipophilic dyes that diffuse laterally in the plasma membrane. Can be used in both living and fixed tissue.[3]
Fast Blue RetrogradeFastVery HighA fluorescent dye that provides intense and long-lasting labeling of neuronal cell bodies.[4]

Experimental Protocols for Established Tracers

Detailed methodologies are crucial for the successful application of neuronal tracers. Below are generalized protocols for two commonly used tracers, BDA and CTB.

Protocol 1: Anterograde Tracing with Biotinylated Dextran Amine (BDA)
  • Anesthesia and Stereotaxic Surgery: The animal is anesthetized and placed in a stereotaxic apparatus. A small craniotomy is performed over the target brain region.

  • Tracer Injection: A glass micropipette filled with a 10% solution of BDA in phosphate buffer is lowered to the desired coordinates. BDA is injected iontophoretically or by pressure injection.

  • Survival Period: The animal is allowed to recover for a period of 7-14 days to allow for anterograde transport of the tracer.

  • Perfusion and Tissue Processing: The animal is deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brain is removed, post-fixed, and sectioned on a cryostat or vibratome.

  • Visualization: The BDA is visualized by incubating the sections with an avidin-biotin-peroxidase complex, followed by a reaction with a chromogen such as diaminobenzidine (DAB) to produce a permanent, visible reaction product.

Protocol 2: Retrograde Tracing with Cholera Toxin Subunit B (CTB)
  • Anesthesia and Stereotaxic Surgery: Similar to the BDA protocol, the animal is anesthetized and prepared for stereotaxic injection.

  • Tracer Injection: A solution of CTB (often conjugated to a fluorescent marker) is injected into the target brain region via a microsyringe or glass micropipette.

  • Survival Period: The survival period for CTB is typically shorter than for BDA, ranging from 2 to 7 days.[1]

  • Perfusion and Tissue Processing: The perfusion and tissue processing steps are similar to those for BDA.

  • Visualization: If a fluorescently conjugated CTB is used, the sections can be directly mounted and coverslipped for microscopic examination. If an unconjugated CTB is used, it must be detected immunohistochemically using a primary antibody against CTB and a corresponding fluorescently labeled secondary antibody.

This compound-Based Neuronal Tracers: A Theoretical Consideration

Currently, there is a lack of direct experimental evidence in the scientific literature for the use of this compound as a conventional neuronal tracer. However, based on our understanding of choline transport mechanisms in the brain, we can theorize its potential performance and limitations.

Choline is an essential nutrient that is a precursor for the neurotransmitter acetylcholine and for membrane phospholipids.[5] Its transport into neurons is mediated by specific transporter proteins.[5] There are high-affinity choline transporters (CHT1) that are selectively expressed in cholinergic neurons, as well as low-affinity, more broadly expressed choline transporter-like proteins (CTL).[5][6]

Potential as a Neuronal Tracer

A tracer based on choline would likely be taken up into neurons via these transporters. The presence of the high-affinity transporter CHT1 on cholinergic neurons suggests that a choline-based tracer could be highly selective for this neuronal population. If the choline were labeled with a detectable marker, such as a radioactive isotope of iodide (e.g., ¹²³I or ¹²⁵I), it could theoretically be used to trace cholinergic pathways. Studies using radiolabeled choline have indeed shown selective retrograde labeling of cholinergic neurons.

Hypothesized Performance Characteristics
CharacteristicHypothesized Performance of this compoundRationale
Transport Direction Primarily RetrogradePrecedent from studies with radiolabeled choline suggests retrograde transport. The mechanism of anterograde transport is less certain.
Selectivity Potentially High (for cholinergic neurons)Uptake would be mediated by the high-affinity choline transporter (CHT1), which is specific to cholinergic neurons.[5][6]
Transport Speed UnknownWould depend on the kinetics of the choline transporters and the rate of axonal transport.
Toxicity Likely LowCholine is a natural and essential nutrient. Iodide is also a naturally occurring ion. However, high concentrations could be disruptive.
Detection Autoradiography or SPECT/PETIf a radioactive isotope of iodide is used, detection would require specialized imaging techniques.
Limitations and Need for Experimental Validation

The primary limitation of this concept is the absence of empirical data. Key questions that would need to be addressed through experimentation include:

  • Transport Efficiency: Is this compound efficiently transported along axons, and over what distances?

  • Signal Stability: Does the this compound molecule remain intact during transport, or is it metabolized?

  • Directionality: Is the transport exclusively retrograde, or is there an anterograde component?

  • Detection Sensitivity: Can a sufficient amount of the tracer accumulate to be reliably detected?

Visualizing Neuronal Tracing Concepts

To aid in the understanding of the principles described above, the following diagrams illustrate the fundamental mechanisms of neuronal transport and the theoretical pathway for a choline-based tracer.

G cluster_anterograde Anterograde Transport cluster_retrograde Retrograde Transport soma_a Soma axon_a Axon soma_a->axon_a Tracer Uptake terminal_a Axon Terminal axon_a->terminal_a Transport terminal_r Axon Terminal axon_r Axon terminal_r->axon_r Tracer Uptake soma_r Soma axon_r->soma_r Transport

Anterograde vs. Retrograde Transport

G cluster_neuron Cholinergic Neuron choline_iodide This compound cht1 High-Affinity Choline Transporter (CHT1) choline_iodide->cht1 Selective Uptake axon_terminal Axon Terminal cht1->axon_terminal soma Soma axon_terminal->soma Retrograde Transport

Theoretical Uptake of this compound

Conclusion

The field of neuronal tracing offers a diverse toolkit for mapping neural circuits. Established tracers such as BDA, PHA-L, CTB, and various fluorescent dyes provide reliable and well-characterized methods for anterograde and retrograde labeling. While the concept of a this compound-based tracer is intriguing due to its potential for high selectivity in cholinergic neurons, it remains a theoretical proposition. Significant experimental validation is required to determine its efficacy and place it within the landscape of existing neuroanatomical tools. Researchers are encouraged to select tracers based on the robust experimental data available for established methods while keeping an eye on the potential development of novel, highly specific tracing agents.

References

A Comparative Guide to the Accuracy and Precision of Choline Quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of choline, a critical nutrient for cellular structure and neurotransmission.[1] While this guide addresses choline quantification generally, the methods discussed are directly applicable to choline iodide, as LC-MS/MS in positive ionization mode specifically detects the choline cation. The experimental data and protocols cited herein are drawn from various studies to offer a comprehensive overview of the accuracy and precision achievable with this analytical technique across different sample types.

Data Presentation: Performance Metrics of Choline Quantification using LC-MS/MS

The following table summarizes the quantitative performance data from multiple validated LC-MS/MS methods for choline analysis in diverse matrices.

Matrix Accuracy (Recovery %) Precision (RSD % or CV %) Limit of Quantification (LOQ) Limit of Detection (LOD) Reference
Infant Formulas86.45 ± 6.04% to 108.98 ± 3.68%Within-day: 0.24-3.59%; Day-to-day: 1.16-3.24%0.2 µ g/100 gNot Reported[2]
Infant Formula & Milk94.0 - 108.4%1.7% (Repeatability RSD)Not ReportedNot Reported[3][4]
Foods & Tissues90 - 115%1.6 - 13%Not ReportedNot Reported[5][6]
Human PlasmaNot explicitly stated (CV <10% for imprecision)<10%Not ReportedNot Reported[7]
Human PlasmaNot explicitly statedIntra- and interassay CVs ≤3%Not Reported0.06 µmol/L[8]
Microdialysis Samples93 - 101%3.5% (Between-day RSD at 1000 nM)0.1 nM1 nM[9]
Human Cerebrospinal Fluid85.2 - 113.1%1.3 - 11.9%5 µg/L5 ng/L[10]
Milk Powder & SupplementsNot explicitly stated"Excellent repeatability"Not Reported0.2 µg/L[11]

Experimental Protocols

The successful quantification of choline by LC-MS/MS relies on robust and well-defined experimental protocols. The following sections detail common methodologies for sample preparation and analysis.

Sample Preparation

Sample preparation is a critical step to ensure the accurate quantification of choline and to minimize matrix effects.[2]

  • For Infant Formula and Milk Products: A common approach involves reconstitution of the powder, followed by acid and alkaline hydrolysis to release total choline from its various forms.[3][4] An alternative method for milk powder involves extraction with a 1% trifluoroacetic acid (TFA) solution and acetonitrile, followed by sonication and centrifugation.[11]

  • For Tissues and Foods: A simplified extraction using a homogenized phase of chloroform, methanol, and water (in a 1:2:0.8 ratio) has been shown to be effective for both free choline and phospholipids.[5][6]

  • For Biological Fluids (Plasma, Serum): A straightforward protein precipitation step is often sufficient for sample cleanup.[7]

  • For Fruits and Vegetables: A method involving extraction from lyophilized powders and purification using a weakly acidic cation exchange column has been utilized.[12]

Liquid Chromatography

Due to its polar nature, choline is not well-retained on standard C18 reversed-phase columns.[13] Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for separation.

  • Columns: HILIC columns, such as those with diol or zwitterionic stationary phases, are ideal for retaining and separating choline from other sample components.[9][13] Pentafluorophenyl columns have also been successfully used.[12]

  • Mobile Phase: A typical mobile phase consists of an organic solvent like acetonitrile and an aqueous buffer, such as ammonium formate, often with a pH adjustment to the acidic range (e.g., pH 3.3).[9]

Tandem Mass Spectrometry (MS/MS)
  • Ionization: Electrospray ionization (ESI) in the positive ion mode is universally used for the analysis of choline.[5][12]

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for choline and any internal standards used.[5] The use of deuterium-labeled internal standards is highly recommended to correct for matrix effects and variations in instrument response.[2][3]

Visualizing the Workflow and Metabolic Context

To better understand the processes involved, the following diagrams illustrate a typical experimental workflow and the metabolic pathway of choline.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Food Sample Extraction Extraction / Hydrolysis Sample->Extraction Cleanup Protein Precipitation or SPE Extraction->Cleanup LC HILIC Separation Cleanup->LC MS ESI+ Source LC->MS MSMS Tandem MS Detection (MRM) MS->MSMS Integration Peak Integration MSMS->Integration Quant Quantification vs. Internal Standard Integration->Quant Result Concentration Calculation Quant->Result

Caption: Experimental workflow for choline quantification.

Choline Choline Betaine Betaine Choline->Betaine CO DMG Dimethylglycine (DMG) Betaine->DMG BHMT Hcy Homocysteine Met Methionine Hcy->Met BHMT CO Choline Oxidase BHMT Betaine-Homocysteine Methyltransferase

Caption: Simplified metabolic pathway of choline.

Comparison with Alternative Methods

While LC-MS/MS is a powerful tool for choline quantification, other methods have also been employed.

  • Enzymatic Methods: Studies comparing LC-MS/MS to enzymatic assays for total choline in infant formula have found that both methods yield equivalent results.[3][4] This suggests that enzymatic methods can be used with confidence in laboratory settings where LC-MS/MS instrumentation is not available.[3][4]

  • Nuclear Magnetic Resonance (NMR): The accuracy and precision of an LC-MS/MS method for quantifying choline-related compounds and phospholipids were found to be comparable to those obtained using 31P NMR.[5][6]

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Choline Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Choline iodide, a quaternary ammonium salt, requires careful handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) and in a suitable environment.

  • Protective Gear: Always wear protective gloves, chemical-resistant clothing, and eye/face protection.[1][2]

  • Ventilation: Handle this compound in a well-ventilated area, preferably under a chemical fume hood, to prevent the inhalation of any dust or aerosols.[1][2][3]

  • Avoid Contact: Prevent direct contact with skin and eyes. In the event of contact, immediately flush the affected area with copious amounts of water.[2]

  • Environmental Protection: Do not allow this compound to enter drains or waterways.[1]

Summary of Safety and Disposal Parameters

The following table summarizes key information for the safe handling and disposal of this compound.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection.[1][2]
Handling Use in a well-ventilated place. Avoid formation of dust and aerosols.[1]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[1][2][4]
Spill Response Collect and arrange disposal. Prevent further leakage if safe to do so. Do not let the chemical enter drains.[1][2]
Disposal Method Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. Can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][2][4]

Step-by-Step Disposal Protocol

The disposal of this compound should be approached systematically to ensure safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for "this compound" or "Iodide Salt Waste."

  • Do not mix this compound waste with other incompatible chemical waste streams. Refer to the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.

2. Collection of Waste:

  • For solid this compound, carefully transfer the waste into the designated container using a chemically resistant scoop or spatula to minimize dust generation.

  • For solutions containing this compound, pour the waste into the designated liquid waste container in a fume hood.

  • For contaminated materials such as gloves, weighing paper, or paper towels, place them in a sealed bag within the solid waste container.

3. Container Management:

  • Keep the waste container tightly closed when not in use.[1][2]

  • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area away from general laboratory traffic.

4. Final Disposal:

  • Arrange for the collection of the waste by a licensed and approved chemical waste disposal company.[4]

  • Provide the waste disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) for this compound.

  • Adhere to all local, regional, and national regulations for hazardous waste disposal.[2][5][6][7]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

CholineIodideDisposal cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First ventilation Work in a Well-Ventilated Area (Fume Hood) ppe->ventilation identify_waste Identify Waste as this compound ventilation->identify_waste label_container Use a Labeled, Dedicated Waste Container identify_waste->label_container transfer_waste Carefully Transfer Waste to Container label_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container spill Accidental Spill Occurs transfer_waste->spill store_waste Store in Designated Satellite Accumulation Area seal_container->store_waste contact_disposal Contact Licensed Waste Disposal Company store_waste->contact_disposal Ready for Pickup provide_sds Provide Safety Data Sheet (SDS) contact_disposal->provide_sds end End: Compliant Disposal provide_sds->end contain_spill Contain Spill & Collect Material spill->contain_spill Emergency Procedure spill_container Place in a Sealed Container for Disposal contain_spill->spill_container spill_container->store_waste

Logical workflow for the disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Choline Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pioneering research and development, ensuring a safe handling process for all chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Choline Iodide, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. Adherence to these guidelines is critical for mitigating risks and ensuring a secure laboratory environment.

This compound is classified as a substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] It is harmful if swallowed (H302).[2] Therefore, stringent safety measures are required during its handling and disposal.

Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound, based on Safety Data Sheet (SDS) recommendations.

Body Part Personal Protective Equipment Specifications and Standards
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Must conform to EN 166 (EU) or NIOSH (US) standards.[1][3]
Skin Chemical-resistant gloves (e.g., rubber or PVC) and impervious clothing.[1][4]Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
Respiratory A suitable respirator, such as a High Efficiency Dust Respirator (P2, P3), should be used when handling bulk quantities or in case of insufficient ventilation. For non-routine emergencies, a full-face mask with a self-contained breathing apparatus is recommended.[4]Use PPE approved under appropriate government standards.

Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial to prevent accidental exposure and maintain the integrity of the compound.

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][2] The use of a local exhaust ventilation system is recommended to prevent the dispersion of dust.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1] Do not breathe in dust, fumes, or aerosols.[1][2]

  • Hygiene: Wash hands thoroughly after handling the substance.[1][2] Do not eat, drink, or smoke in the handling area.[2]

  • Tools: Use non-sparking tools to prevent ignition.[1]

Storage Protocol:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Keep away from foodstuff containers and incompatible materials such as strong oxidizing agents.[1][3]

  • The recommended storage temperature for the powder form is -20°C for long-term stability (3 years) or 4°C for shorter periods (2 years).[2]

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

Emergency Situation First Aid Measures Firefighting Measures Accidental Release Measures
Contact/Exposure Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[3] Remove contact lenses if present and easy to do so.[1][2] Seek medical attention.[2] Skin Contact: Wash off immediately with plenty of soap and water.[2] Remove all contaminated clothing and wash it before reuse.[2] If skin irritation occurs, get medical advice. Inhalation: Move the victim to fresh air.[1][2] If breathing is difficult, provide oxygen.[1] Seek medical attention if you feel unwell.[1][2] Ingestion: Rinse mouth with water.[1][2] Do NOT induce vomiting.[2] Call a physician or Poison Control Center immediately.[1]Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1][2] Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[1][2][3]Personal Precautions: Evacuate personnel to a safe area.[1][2] Ensure adequate ventilation.[1][2] Wear appropriate personal protective equipment.[1][2] Avoid dust formation.[1][2] Containment and Cleanup: Prevent further leakage or spillage if safe to do so.[1][2] Do not let the product enter drains.[1][2] Sweep up the spilled material and place it in a suitable, closed container for disposal.[1][3] Use spark-proof tools.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[3]

  • Licensed Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

  • Container Disposal: Empty containers should have their contents completely removed before disposal. Dispose of contaminated packaging in accordance with local and national regulations.

Visual Workflow Guides

To further clarify the operational procedures, the following diagrams illustrate the recommended workflows for handling this compound.

G Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Consult Safety Data Sheet (SDS) B Ensure proper ventilation A->B C Don Personal Protective Equipment (PPE) B->C D Weigh/handle this compound in a designated area C->D E Use non-sparking tools D->E F Avoid dust generation D->F G Securely close container E->G F->G H Store in a cool, dry, well-ventilated area G->H I Decontaminate work area H->I J Remove and properly store/dispose of PPE I->J K Wash hands thoroughly J->K

Caption: Workflow for the standard handling of this compound.

G This compound Spill Response Protocol cluster_initial Initial Response cluster_ppe Don PPE cluster_cleanup Spill Cleanup cluster_disposal Disposal & Decontamination A Evacuate immediate area B Alert nearby personnel and lab supervisor A->B C Ensure proper ventilation (if safe to do so) B->C D Wear appropriate PPE: - Respirator - Goggles/Face shield - Gloves - Protective clothing C->D E Prevent further spillage D->E F Use spark-proof tools E->F G Gently sweep up solid material F->G H Avoid creating dust G->H I Place waste in a labeled, sealed container H->I J Dispose of waste according to regulations I->J K Decontaminate the spill area J->K L Remove and dispose of contaminated PPE K->L M Wash hands and affected skin areas L->M

Caption: Step-by-step protocol for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.